molecular formula C7H4BrF3O B595645 3-Bromo-4-(trifluoromethyl)phenol CAS No. 1214385-56-4

3-Bromo-4-(trifluoromethyl)phenol

Cat. No.: B595645
CAS No.: 1214385-56-4
M. Wt: 241.007
InChI Key: YWJMFYOMJODKJY-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241.007. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJMFYOMJODKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741486
Record name 3-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-56-4
Record name 3-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214385-56-4

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on its chemical and physical properties, outlines general synthetic approaches and reactivity, and discusses its potential applications based on the functional motifs present in its structure.

Disclaimer: Detailed experimental data, particularly spectroscopic and biological activity information, for this compound (CAS: 1214385-56-4) is not extensively available in the public domain. Much of the information regarding synthesis and potential applications is based on established chemical principles and data from structurally related isomers and compounds.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The presence of both a bromine atom and a trifluoromethyl group on the phenol ring significantly influences its physicochemical properties, such as lipophilicity, acidity, and reactivity. These properties are crucial for its application as an intermediate in the synthesis of more complex molecules.

Below is a summary of its key properties. Please note that some of these values are predicted.

PropertyValueSource
CAS Number 1214385-56-4[2]
Molecular Formula C₇H₄BrF₃O[2]
Molecular Weight 241.01 g/mol [2]
Appearance Solid[1]
Boiling Point (Predicted) 237.9 ± 35.0 °C[2]
Density (Predicted) 1.752 ± 0.06 g/cm³[2]
pKa (Predicted) Not Available
XLogP3 (Predicted) 3.1[2]
InChI Key YWJMFYOMJODKJY-UHFFFAOYSA-N[1]

Synthesis and Reactivity

A plausible synthetic approach involves the bromination of 4-(trifluoromethyl)phenol. However, this reaction can lead to a mixture of isomers, and separating the desired 3-bromo isomer would be necessary.

General Experimental Protocol for Bromination of a Phenol (Illustrative)

The following is a general procedure for the bromination of a phenol and is not specific to the synthesis of this compound.

Materials:

  • Substituted Phenol (e.g., 4-(trifluoromethyl)phenol)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane, Acetic Acid)

  • Base (optional, e.g., Sodium Bicarbonate for workup)

Procedure:

  • Dissolve the substituted phenol in a suitable solvent and cool the mixture in an ice bath.

  • Slowly add a solution of bromine or NBS in the same solvent to the cooled phenol solution.

  • Allow the reaction to stir at a low temperature and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform an aqueous workup, typically involving washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to isolate the desired isomer.

The reactivity of this compound is dictated by the three functional components: the hydroxyl group, the bromine atom, and the trifluoromethyl group on the aromatic ring.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is influenced by the electron-withdrawing trifluoromethyl group.

  • Bromine Atom: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

  • Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Potential Applications in Research and Development

The structural motifs of this compound make it a valuable building block in medicinal chemistry and agrochemical research.

  • Pharmaceutical Intermediates: The trifluoromethyl group is a common substituent in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom allows for the facile introduction of other molecular fragments through cross-coupling reactions, making this compound a useful intermediate in the synthesis of complex drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals, contributing to their potency and stability.

  • Materials Science: Phenolic compounds are used in the synthesis of polymers and other materials. The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be exploited in the development of novel materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated phenol derivative.

G start Starting Material (e.g., 4-(Trifluoromethyl)phenol) reaction Bromination (e.g., with Br2 or NBS) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (this compound) purification->product

Caption: General workflow for phenol bromination.

Conceptual Signaling Pathway Inhibition

While the specific biological activity of this compound is not documented, structurally related compounds are often investigated as enzyme inhibitors. The following diagram illustrates a conceptual signaling pathway where a small molecule inhibitor, potentially derived from a scaffold like this compound, blocks a kinase, thereby inhibiting a downstream signaling cascade.

G cluster_pathway Conceptual Signaling Pathway receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response Leads to inhibitor Small Molecule Inhibitor (e.g., derived from This compound) inhibitor->kinase Inhibits

Caption: Conceptual kinase inhibition pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)phenol

Abstract

This compound is a halogenated and trifluoromethylated phenol derivative. Compounds with such substitutions are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and bromine atoms. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo-substituent provides a reactive site for further chemical modifications, such as cross-coupling reactions. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental methodologies, and presents a logical diagram for its synthesis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to distinguish this compound from its isomer, 4-Bromo-3-(trifluoromethyl)phenol, as properties can differ significantly.

PropertyValueSource
CAS Number 1214385-56-4[1][2][3]
Molecular Formula C₇H₄BrF₃O[1][2][4]
Molecular Weight 241.01 g/mol [1][2][4]
Physical Form Solid
Melting Point Not available[1]
Boiling Point 237.9 ± 35.0 °C (Predicted)[2]
Density 1.752 ± 0.06 g/cm³ (Predicted)[2]
pKa Not available
Solubility Not specified
Flash Point Not available[1]
InChI Key YWJMFYOMJODKJY-UHFFFAOYSA-N[2][4]
SMILES OC1=CC=C(C(F)(F)F)C(Br)=C1[4]
Topological Polar Surface Area (TPSA) 20.2 Ų[2]
XLogP3 3.1[2]

Note on Isomers: The isomer 4-Bromo-3-(trifluoromethyl)phenol (CAS No. 320-49-0) has a reported melting point of 44-46°C.[5] Researchers should verify the specific isomer used in their experiments.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining these properties for phenolic compounds are well-established.

General Protocol for Synthesis of Brominated Trifluoromethylphenols

A common method for the synthesis of brominated phenols is through electrophilic aromatic substitution. A general procedure for the bromination of a trifluoromethylphenol is described below.

Materials:

  • Appropriate trifluoromethylphenol (1 equivalent)

  • Bromine (1 equivalent)

  • Dichloromethane (solvent)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • The starting trifluoromethylphenol is dissolved in dichloromethane and the solution is cooled to 0°C.[6]

  • A solution of bromine in dichloromethane is added dropwise to the cooled phenol solution.[6]

  • The reaction mixture is allowed to warm to room temperature and is stirred for approximately 18 hours.[6]

  • The reaction is quenched by washing with an aqueous sodium sulfite solution to remove unreacted bromine, followed by a wash with brine.[6]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[6]

  • The resulting crude product, which may be a mixture of isomers, is purified by column chromatography on silica gel to isolate the desired bromophenol.[6]

Determination of Physicochemical Properties
  • Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

  • Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.

  • pKa: The acid dissociation constant is typically determined by potentiometric titration. A solution of the phenol is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Solubility: Determined by adding an excess of the compound to a known volume of solvent (e.g., water, ethanol, DMSO). The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Logical Workflow: Synthesis of Brominated Trifluoromethylphenol

The following diagram illustrates the general workflow for the synthesis of a brominated trifluoromethylphenol via electrophilic aromatic substitution.

SynthesisWorkflow Start Start: 4-(Trifluoromethyl)phenol in Dichloromethane Reaction Electrophilic Bromination: Add Bromine (Br2) at 0°C, then stir at RT Start->Reaction Reactant Workup Aqueous Workup: 1. Wash with Na2SO3 2. Wash with Brine 3. Dry with MgSO4 Reaction->Workup Quench & Extract Purification Purification: Column Chromatography (Silica Gel) Workup->Purification Isolate Crude Product Product: This compound Purification->Product Final Product

References

Spectroscopic Analysis of 3-Bromo-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Bromo-4-(trifluoromethyl)phenol. These predictions are based on the analysis of structurally similar compounds, including 4-bromo-3-(trifluoromethyl)phenol, 3-bromophenol, and 4-(trifluoromethyl)phenol, and take into account the electronic effects of the bromo, trifluoromethyl, and hydroxyl substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.6 - 7.8d~2.5
H-57.0 - 7.2dd~8.5, 2.5
H-67.4 - 7.6d~8.5
OH5.0 - 6.0br s-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)152 - 155
C-2115 - 118
C-3 (C-Br)118 - 121
C-4 (C-CF₃)125 - 128 (q, J ≈ 270 Hz)
C-5132 - 135
C-6128 - 131
CF₃122 - 125 (q, J ≈ 30 Hz)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1550 - 1650Medium-Strong
C-F Stretch (Trifluoromethyl)1100 - 1400Strong, Multiple Bands
C-O Stretch (Phenolic)1200 - 1300Strong
C-Br Stretch500 - 600Medium
Table 4: Predicted Mass Spectrometry (MS) Data
Fragment Predicted m/z Notes
[M]⁺240, 242Molecular ion with characteristic bromine isotope pattern (approx. 1:1 ratio).
[M-Br]⁺161Loss of bromine radical.
[M-HBr]⁺160Loss of hydrogen bromide.
[M-CO]⁺212, 214Loss of carbon monoxide from the molecular ion.

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate fragment ions and determine the fragmentation pattern. Electrospray ionization (ESI) can also be used for softer ionization.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report / Publication Structure_Validation->Final_Report Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound, which is essential for its synthesis, characterization, and application in research and development. The provided protocols and workflow offer a practical framework for the analytical validation of this and similar molecules.

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol: Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)phenol, a key fluorinated building block in organic synthesis. The document details its chemical properties, a proposed synthetic protocol, and its context within the broader landscape of chemical intermediates. While the specific discovery of this compound is not detailed in a singular publication, its emergence is tied to the growing demand for functionalized aromatic compounds in medicinal chemistry and materials science.

Physicochemical and Safety Data

This compound is a solid at room temperature, valued for its unique electronic and lipophilic properties imparted by the bromine and trifluoromethyl substituents. These characteristics make it a versatile intermediate for introducing this specific substitution pattern into more complex molecules.

Table 1: Physicochemical and Safety Data for this compound

ParameterValueReference
CAS Number 1214385-56-4[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [2]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director; however, the hydroxyl group is a strong ortho-, para-director, and its directing effect will dominate, leading to bromination at the positions ortho to the hydroxyl group. Since both ortho positions are equivalent in the starting material, a single monobrominated product is expected.

Proposed Experimental Protocol: Direct Bromination

This protocol is based on general methods for the bromination of phenols.[3]

Materials:

  • 4-(trifluoromethyl)phenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel. Alternatively, N-Bromosuccinimide (1 equivalent) can be used as the brominating agent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]

Table 2: Expected Quantitative Data for the Synthesis of this compound

ParameterExpected Value/Data
Yield 70-90% (based on typical bromination reactions of phenols)
Melting Point Not reported in the searched literature
¹H NMR (CDCl₃) Expect signals in the aromatic region (δ 6.5-8.0 ppm)
¹³C NMR (CDCl₃) Expect signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
IR (KBr) Expect characteristic peaks for O-H stretching (~3300 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹)
Mass Spectrometry (EI) Expect a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product start_material 4-(Trifluoromethyl)phenol reaction Electrophilic Bromination at 0°C to rt start_material->reaction brominating_agent Brominating Agent (Br₂ or NBS) brominating_agent->reaction solvent Solvent (e.g., CH₂Cl₂) solvent->reaction quench Quenching with Na₂S₂O₃ reaction->quench extraction Solvent Extraction and Washing quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Discovery and Applications

The discovery of this compound is not attributed to a single seminal work but rather to its emergence as a valuable building block in synthetic and medicinal chemistry. The trifluoromethyl group is a key moiety in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

While specific biological activities for this compound have not been extensively reported in the searched literature, related bromophenols are known to possess a range of biological effects, including antioxidant and anticancer properties. It is plausible that this compound could serve as a precursor for the synthesis of novel bioactive molecules.

Potential Signaling Pathway Involvement

Although no specific signaling pathways have been directly linked to this compound in the available literature, some bromophenols are known to modulate cellular signaling pathways, such as those involved in the antioxidant response. The following diagram illustrates a generalized antioxidant response pathway that could be a potential area of investigation for novel bromophenol derivatives.

Signaling_Pathway Hypothetical Signaling Pathway for Bromophenol Activity cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Bromophenol Bromophenol Derivative Bromophenol->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Hypothetical antioxidant response pathway.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-4-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethyl)phenol is a halogenated phenolic compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel pharmaceuticals and other specialty chemicals is largely dependent on its solubility characteristics in various organic solvents. Understanding the solubility of this compound is critical for reaction optimization, purification, formulation, and the development of analytical methods.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile and presents a detailed experimental protocol for its determination.

Predicted Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific experimental solubility data for this compound across a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical ClassPredicted Qualitative SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
Ethyl AcetatePolar AproticModerate to HighData to be determined
DichloromethaneHalogenatedModerate to HighData to be determined
TolueneAromatic HydrocarbonLow to ModerateData to be determined
HeptaneAliphatic HydrocarbonLowData to be determined

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[2][3][4][5][6] This protocol is followed by a quantitative analysis of the resulting saturated solution, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8][9][10]

Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, it is recommended to filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

Quantitative Analysis by HPLC

HPLC is a precise method for quantifying the concentration of phenolic compounds.[9][10][11][12][13]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of maximum absorbance for this compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample is then determined from this curve.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is a simpler alternative to HPLC, provided that the solute has a significant absorbance at a specific wavelength and the solvent does not interfere.[14][15][16]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[14]

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation Add excess solid solute to vials B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (24-48h) B->C D 4. Phase Separation Centrifuge to pellet excess solid C->D E 5. Sample Collection Filter supernatant D->E F 6. Dilution Prepare accurate dilution E->F G 7. Quantification HPLC or UV-Vis Analysis F->G H 8. Data Analysis Calculate solubility G->H

Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between the solute's properties and the solvent's properties. The following diagram illustrates these relationships.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity Polarity (Hydroxyl Group) Polarity->Solubility Lipophilicity Lipophilicity (Aromatic Ring, Br, CF3) Lipophilicity->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Key factors influencing the solubility of an organic compound.

References

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Bromo-4-(trifluoromethyl)phenol, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, chemical synthesis, and analytical procedures.

PropertyValueCitations
Molecular FormulaC₇H₄BrF₃O[1][2]
Molecular Weight241.01 g/mol [1][3][4]
Exact Mass239.94000 u[2]

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is key to understanding the compound's reactivity and steric properties.

References

A Comprehensive Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative of significant interest in medicinal chemistry and agrochemical synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties, outlines a detailed, plausible synthesis protocol based on analogous chemical transformations, and discusses its potential applications by examining the well-established roles of structurally related compounds in drug discovery and development. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction

This compound (CAS No. 1214385-56-4) belongs to a class of substituted phenols that are highly valued as versatile building blocks in organic synthesis. The presence of both a bromine atom and a trifluoromethyl group on the phenolic ring imparts unique physicochemical properties that are advantageous for the development of new bioactive molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group, a key pharmacophore in modern drug design, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets[1]. Consequently, bromo-(trifluoromethyl)phenol derivatives are critical intermediates in the synthesis of pharmaceuticals and agrochemicals[2][3][4][5].

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its closely related isomers is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyThis compound4-Bromo-3-(trifluoromethyl)phenol2-Bromo-4-(trifluoromethyl)phenol
IUPAC Name This compound[6]4-bromo-3-(trifluoromethyl)phenol4-bromo-2-(trifluoromethyl)phenol
CAS Number 1214385-56-4[6]320-49-0[3][7]81107-97-3[8]
Molecular Formula C₇H₄BrF₃O[6]C₇H₄BrF₃O[7]C₇H₄BrF₃O[8]
Molecular Weight 241.01 g/mol [6]241.01 g/mol [7]241.01 g/mol [8]
Physical Form Solid[6]Off-white powder[3][9]Colorless to light yellow liquid
Purity ≥97%[6]≥98%[3]≥98% (GC)[2]
Storage Temperature Room temperature, sealed in dry, dark place[6]Room TemperatureRoom Temperature

Synthesis of this compound

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of similar phenolic compounds, such as the synthesis of 2-Bromo-3-(trifluoromethyl)phenol and 4-bromo-3-methylphenol[10][11].

Materials:

  • 4-(Trifluoromethyl)phenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1 equivalent of 4-(trifluoromethyl)phenol in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1 equivalent of bromine, dissolved in a small amount of the same solvent, to the cooled solution dropwise over a period of 30-60 minutes, while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • If acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If dichloromethane was the solvent, wash the organic layer sequentially with water, aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-(Trifluoromethyl)phenol Dissolution Dissolve in Dichloromethane Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Bromination Add Bromine (Br₂) dropwise Cooling->Bromination Reaction Stir at Room Temperature (2-18h) Bromination->Reaction Quenching Quench with aq. Na₂S₂O₃ Reaction->Quenching Extraction Work-up: Wash with H₂O and Brine Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End End: this compound Purification->End

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemical Development

Substituted phenols, particularly those containing bromine and trifluoromethyl groups, are of high interest in the development of new pharmaceuticals and agrochemicals. While specific biological activities for this compound are not documented in the reviewed literature, the properties of its isomers and related compounds provide strong indications of its potential applications.

  • Pharmaceutical Intermediates: The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug's metabolic stability and membrane permeability[1]. The bromine atom allows for further molecular elaboration through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in medicinal chemistry for building complex molecules. For instance, the related compound 2-Bromo-4-(trifluoromethyl)phenol is utilized in the synthesis of anti-inflammatory and analgesic drugs[2]. It is plausible that this compound could serve a similar role in the synthesis of novel therapeutics.

  • Agrochemical Synthesis: This class of compounds is also crucial in the agrochemical industry for producing herbicides and fungicides[2][3]. The trifluoromethyl group often imparts enhanced biological activity and environmental persistence to these agents[3].

Role in a Drug Discovery Workflow

The primary role of this compound is as a key building block or intermediate in a drug discovery pipeline. The following diagram illustrates a generalized workflow where such a compound would be utilized.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening and Optimization Intermediate This compound (Building Block) Derivatization Chemical Derivatization (e.g., Cross-Coupling) Intermediate->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Generalized drug discovery workflow illustrating the role of an intermediate.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be taken during handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique combination of a reactive bromine atom and a bio-enhancing trifluoromethyl group makes it an attractive starting point for the synthesis of complex, novel molecules. While specific biological data for this compound is not yet widely reported, the established importance of its structural motifs suggests that it will continue to be a compound of interest for researchers and developers. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a perspective on its potential applications, thereby supporting its use in future research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-(trifluoromethyl)phenol, a key intermediate in various synthetic applications. Due to the limited availability of data for this specific isomer, this document consolidates information from safety data sheets (SDS) of closely related brominated and trifluoromethylated phenols to provide a thorough overview of the expected hazards and necessary precautions.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. Based on data for analogous compounds, the following GHS classifications are anticipated:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A or 1) : Causes serious eye irritation or damage.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H318/H319: Causes serious eye damage/irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning or Danger[4][6]

Physical and Chemical Properties

PropertyValueSource Compound
Physical Form Solid, Off-white powder4-Bromo-3-(trifluoromethyl)phenol[7], this compound
Molecular Formula C₇H₄BrF₃O4-Bromo-2-(trifluoromethyl)phenol[4], 3-Bromo-5-(trifluoromethyl)phenol[6]
Molecular Weight 241.01 g/mol 4-Bromo-3-(trifluoromethyl)phenol[7]
Melting Point 44-46 °C4-Bromo-3-(trifluoromethyl)phenol[7]
Storage Temperature Room Temperature, 2-8°C recommended4-bromo-3-(trifluoromethyl)phenol[8], 2-Bromo-4-chloro-5-(trifluoromethyl)phenol[2]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ensure adequate ventilation in storage areas.[10]

  • An emergency eyewash station and safety shower must be readily accessible.[11][12]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required. A face shield may be necessary for splash hazards.[2][9]

  • Skin Protection: A flame-resistant lab coat worn over personal clothing is recommended.[9] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[9] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[13]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][10][14]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[4][15]

  • Some related compounds are noted to be hygroscopic and sensitive to light and air; therefore, storage under an inert atmosphere may be advisable.[13][15]

Safe Handling Workflow

G A Receipt of Chemical B Inspect Container for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Container OK J Report and Quarantine B->J Damaged D Transport to Fume Hood C->D E Perform Experiment D->E F Store in Designated Area (Cool, Dry, Ventilated) E->F Unused Reagent G Waste Disposal E->G Contaminated Waste F->C Future Use H Decontaminate Work Area G->H I Doff PPE and Wash Hands H->I G cluster_exposure Exposure Event cluster_actions Immediate Actions A Inhalation A1 Move to Fresh Air A->A1 B Skin Contact B1 Remove Contaminated Clothing Flush with Water for 15 min B->B1 C Eye Contact C1 Flush Eyes with Water for 15 min C->C1 D Ingestion D1 Rinse Mouth Do NOT Induce Vomiting D->D1 E Seek Immediate Medical Attention A1->E B1->E If irritation persists C1->E D1->E

References

In-Depth Technical Guide: Thermal Stability of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 3-Bromo-4-(trifluoromethyl)phenol, a crucial parameter for its safe handling, storage, and application in research and development. Due to the limited availability of specific experimental data for this compound, this document combines known physical properties with expected thermal behavior based on related halogenated phenols and provides detailed, generalized experimental protocols for assessing thermal stability.

Core Compound Properties

PropertyValueSource
Molecular Formula C₇H₄BrF₃ON/A
Molecular Weight 241.01 g/mol N/A
Physical Form SolidN/A
Melting Point 44-46 °CN/A
Boiling Point 61-63 °C at 3.5-4.0 TorrN/A
Storage Temperature Room Temperature, sealed in dry, dark place[1]

Expected Thermal Decomposition Profile

Based on the thermal degradation studies of other halogenated organic compounds and phenols, the thermal decomposition of this compound is anticipated to proceed via the cleavage of its carbon-bromine, carbon-trifluoromethyl, and hydroxyl bonds at elevated temperatures. The decomposition of similar compounds, such as tetrabromobisphenol A (TBBPA), occurs over a wide temperature range, typically between 200-500°C.[2]

Upon heating, it is expected that the compound will decompose to release hazardous gases. For the related compound 2-Bromo-4-(trifluoromethyl)phenol, the hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr). It is highly probable that this compound will produce the same toxic gases upon thermal degradation.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is ideal for determining decomposition temperatures, assessing thermal stability, and quantifying mass loss.

Experimental Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[4]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10-20 °C/min).[6]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the first derivative of the TGA curve).[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.[8]

Experimental Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.[9]

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and expected decomposition of the compound.[9]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events provide critical information about the thermal stability of the compound.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in assessing and handling this compound, the following diagrams have been generated.

G Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation weigh_sample Weigh Sample (5-10 mg) place_in_crucible Place in Crucible/Pan weigh_sample->place_in_crucible tga_analysis TGA Analysis (Inert Atmosphere, Heat Ramp) place_in_crucible->tga_analysis dsc_analysis DSC Analysis (Inert Atmosphere, Heat Ramp) place_in_crucible->dsc_analysis tga_curve Generate TGA Curve (Mass vs. Temperature) tga_analysis->tga_curve dsc_thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) dsc_analysis->dsc_thermogram determine_decomposition Determine Onset of Decomposition tga_curve->determine_decomposition dsc_thermogram->determine_decomposition identify_products Identify Decomposition Products (Optional: TGA-MS) determine_decomposition->identify_products

Caption: Workflow for assessing the thermal stability of a chemical compound.

G Logical Flow for Handling and Decomposition cluster_products Potential Hazardous Decomposition Products compound This compound heating Exposure to Elevated Temperature compound->heating decomposition Thermal Decomposition heating->decomposition co Carbon Monoxide (CO) decomposition->co co2 Carbon Dioxide (CO2) decomposition->co2 hf Hydrogen Fluoride (HF) decomposition->hf hbr Hydrogen Bromide (HBr) decomposition->hbr

Caption: Expected decomposition pathway of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be built upon its known physical properties and the behavior of analogous halogenated phenols. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to obtain precise quantitative data. It is imperative for all personnel handling this compound to be aware of its potential to release hazardous gases upon heating and to take appropriate safety precautions. The diagrams included in this guide serve to clarify the recommended experimental workflow and the logical progression of thermal decomposition.

References

The Elusive Crystalline Architecture of 3-Bromo-4-(trifluoromethyl)phenol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – Despite its significance as a versatile building block in medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms in the crystalline state of 3-Bromo-4-(trifluoromethyl)phenol remains conspicuously absent from the public scientific record. A comprehensive survey of crystallographic databases and the broader scientific literature reveals a notable void in the experimental determination of its single-crystal X-ray structure. This technical guide consolidates the available information on this compound and related structures, highlighting the current knowledge gap and outlining the experimental methodologies required to elucidate its crystal structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical suppliers and databases, provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₄BrF₃OPubChem
Molecular Weight 241.01 g/mol PubChem
CAS Number 1214385-56-4Sigma-Aldrich
Appearance Solid (predicted)Commercial Suppliers
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic bromination of 4-(trifluoromethyl)phenol. While specific, detailed protocols for the synthesis of this exact isomer are not widely published, general methods for the bromination of phenols are well-established.

A generalized synthetic workflow is depicted in Figure 1.

G 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Reaction Mixture Reaction Mixture 4-(Trifluoromethyl)phenol->Reaction Mixture Brominating Agent (e.g., NBS, Br₂) Crude Product Crude Product Reaction Mixture->Crude Product Work-up (Quenching, Extraction) Solvent Solvent Solvent->Reaction Mixture Purified Product Purified Product Crude Product->Purified Product Purification (Chromatography, Recrystallization) This compound This compound Purified Product->this compound

Figure 1: Generalized synthetic workflow for the preparation of this compound.

Purification of the crude product is critical for obtaining single crystals suitable for X-ray diffraction. Recrystallization is a standard and effective method for this purpose.

Experimental Protocol: Recrystallization for Crystal Growth

The following is a generalized protocol for the recrystallization of a brominated trifluoromethylphenol, aimed at producing high-quality single crystals. The choice of solvent is crucial and often requires empirical screening.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, methanol, and mixtures thereof) to identify a solvent system in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

  • Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the growth of large, well-ordered crystals. This can be achieved by placing the flask in a Dewar containing hot water or by wrapping the flask in an insulating material.

  • Crystal Isolation: Once crystals have formed, isolate them by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities and then dry them under vacuum.

Prospective Crystal Structure Analysis

In the absence of experimental data, a logical workflow for the determination of the crystal structure of this compound is presented in Figure 2. This process is the standard in the field of chemical crystallography.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection X-ray Diffraction X-ray Diffraction Crystal Selection->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Crystallographic Information File (CIF) Crystallographic Information File (CIF) Validation->Crystallographic Information File (CIF)

Figure 2: Logical workflow for the determination of a small molecule crystal structure.

A successful single-crystal X-ray diffraction experiment would yield a Crystallographic Information File (CIF). This file contains all the quantitative data describing the crystal structure, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The precise position of each atom within the unit cell.

  • Bond Lengths, Angles, and Torsion Angles: The geometric parameters of the molecule.

  • Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.

Significance and Future Directions

The determination of the crystal structure of this compound is of significant interest to researchers in drug discovery and materials science. This information would provide invaluable insights into:

  • Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, which are crucial for understanding and predicting the physical properties of the solid and for designing new materials with desired characteristics.

  • Structure-Activity Relationships (SAR): In the context of drug development, the precise molecular geometry can inform the design of more potent and selective ligands for biological targets.

Given the absence of this fundamental data, the scientific community is encouraged to pursue the crystallization and structural analysis of this compound. The publication of its crystal structure would be a valuable contribution to the chemical sciences. Researchers who successfully determine the structure are urged to deposit the data with the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the global scientific community.

Environmental Fate of Trifluoromethylphenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of trifluoromethylphenols (TFMPs), a class of compounds relevant to various industrial applications, including pharmaceuticals and pesticides. This document summarizes key quantitative data, details experimental protocols for their environmental assessment, and visualizes critical degradation pathways.

Introduction

Trifluoromethylphenols (TFMPs) are aromatic compounds characterized by a hydroxyl group and a trifluoromethyl group attached to a benzene ring. Their strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group impart unique chemical properties, influencing their environmental behavior. TFMPs enter the environment primarily as transformation products of pharmaceuticals and agrochemicals.[1] A notable example is 3-trifluoromethyl-4-nitrophenol (TFM), which has been used as a lampricide in the Great Lakes basin.[2][3][4] Understanding the environmental fate of TFMPs is crucial for assessing their potential risks, persistence, and impact on ecosystems.

Abiotic Degradation

The primary abiotic degradation pathways for trifluoromethylphenols in the environment are hydrolysis and photolysis. The rates of these processes are highly dependent on the specific isomer and environmental conditions such as pH.

Hydrolysis

Hydrolysis can be a significant degradation route for certain TFMP isomers, particularly under alkaline conditions. The reaction typically involves the defluorination of the trifluoromethyl group. Studies have shown that 2-TFMP and 4-TFMP can undergo hydrolysis to form the corresponding hydroxybenzoic acids, while 3-TFMP is notably more resistant to this process.[1][5] The degradation is primarily driven by the deprotonated phenolate form of the molecule.[2]

Table 1: Hydrolysis Data for Trifluoromethylphenols

CompoundpHTemperature (°C)Half-life (t½)First-Order Rate Constant (k)Reference
2-Trifluoromethylphenol (2-TFMP)7.4376.9 hours-[6]
4-Trifluoromethylphenol (4-TFMP)72591.7 hours (photolysis)-[6]
3-Trifluoromethyl-4-nitrophenol (TFM)72591.7 hours (photolysis)-[6]
3-Trifluoromethyl-4-nitrophenol (TFM)92522 hours (photolysis)-[6]

Note: Some data points may refer to photolysis where hydrolysis was studied concurrently.

Photolysis

Photodegradation is a key environmental fate process for TFMPs, especially for light-sensitive compounds like TFM. Exposure to sunlight can lead to the transformation of TFMPs into various photoproducts, including the persistent trifluoroacetic acid (TFA).[6] The photolytic half-life of TFMPs is influenced by factors such as pH and the presence of other substances in the water.[6]

Table 2: Photolysis Data for Trifluoromethylphenols

CompoundpHWavelength (nm)Half-life (t½)TFA Yield (%)Reference
3-Trifluoromethyl-4-nitrophenol (TFM)736591.7 hours17.8[6]
3-Trifluoromethyl-4-nitrophenol (TFM)936522 hours5.1[6]
4-Amino-3-trifluoromethylphenol-3652.3 minutes11[6]

Biotic Degradation

Microbial degradation plays a significant role in the natural attenuation of TFMPs in soil and sediment. The biodegradability of these compounds depends on the microbial communities present and the specific structure of the TFMP isomer.

Aerobic Degradation

Under aerobic conditions, bacteria have been shown to utilize TFMPs as a source of carbon and energy. For instance, 4-trifluoromethylphenol (4-TFMP) can be catabolized through a meta-cleavage pathway. This involves the initial hydroxylation of the aromatic ring to form a trifluoromethyl-substituted catechol, followed by ring cleavage by a catechol 2,3-dioxygenase. The resulting ring-fission product, 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, has been identified as a dead-end metabolite in some studies, indicating that complete mineralization can be challenging.

Table 3: Microbial Degradation of Trifluoromethylphenols

CompoundMicroorganism(s)PathwayKey MetabolitesReference
3-Trifluoromethyl-4-nitrophenol (TFM)Sediment microorganismsNot fully elucidatedFluoride ions[7]
4-Trifluoromethylphenol (4-TFMP)Bacteriameta-cleavageSemialdehyde products, Trifluoroacetate
Signaling Pathways in Microbial Degradation

The microbial degradation of aromatic compounds is a genetically regulated process. In the case of catechol meta-cleavage pathways, the expression of the necessary enzymes is often controlled by a regulatory protein that is activated by the substrate or an intermediate. The diagram below illustrates a generalized logical flow of this regulatory and metabolic process.

Microbial_Degradation_Pathway Generalized Meta-Cleavage Pathway for Trifluoromethylphenol Degradation cluster_regulation Genetic Regulation cluster_metabolism Metabolic Pathway TFMP Trifluoromethylphenol (Inducer) Regulator Regulatory Protein (e.g., TbuS) TFMP->Regulator binds & activates Operon Meta-Cleavage Operon (e.g., tbuEFGKIHJ) Regulator->Operon induces transcription Enzymes Catabolic Enzymes Operon->Enzymes translates to TFM_Catechol Trifluoromethyl-Catechol Ring_Cleavage Ring Cleavage Product (e.g., 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate) Metabolites Further Metabolites / Dead-end Product TFMP_substrate Trifluoromethylphenol TFMP_substrate->TFM_Catechol Monooxygenase TFM_Catechol->Ring_Cleavage Catechol 2,3-dioxygenase Ring_Cleavage->Metabolites Hydrolase, etc.

Caption: Logical flow of genetic regulation and metabolic steps in the microbial meta-cleavage of TFMPs.

Persistence and Bioaccumulation

The persistence of TFMPs in the environment is variable. While some, like TFM, are considered non-persistent due to relatively rapid degradation, the formation of stable metabolites such as TFA is a concern.[2][3][6] The potential for bioaccumulation is a key aspect of the environmental risk assessment of these compounds.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The Bioconcentration Factor (BCF) is a measure of a substance's potential to accumulate in an aquatic organism from the water. While it has been stated that TFM does not bioaccumulate, some studies have reported BCF values in various aquatic species.

Table 4: Bioconcentration Factors (BCF) for 3-Trifluoromethyl-4-nitrophenol (TFM)

SpeciesBCF ValueTissueReference
Macroinvertebrates (soft integument)45.0 (mean)Whole body
Macroinvertebrates (hard exoskeleton)11.9 (mean)Whole body
Crayfish (Orconectes propinquus)--
Caddisfly larvae (Brachycentrus americanus)--
Annelid worms--
Soil Sorption

The mobility of TFMPs in soil is governed by their sorption to soil particles, which is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Compounds with high Koc values tend to be less mobile and more persistent in the soil. Limited experimental data is available for the Koc of TFMPs, but studies on similar compounds like phenols and nitrophenols indicate that soil organic matter content and pH are key factors influencing their sorption.

Table 5: Soil Sorption Data for Trifluoromethylphenols and Related Compounds

CompoundSoil TypeKoc (L/kg)CommentsReference
PhenolSilty clay, Silt, SandVariableSorption influenced by soil organic carbon and pH.
2-NitrophenolSilty clay, Silt, SandVariableNitro group promotes sorption.
p-NitrophenolTwo Chinese soilsVariableSorption suppressed by the presence of copper.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the environmental fate of trifluoromethylphenols.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of a TFMP as a function of pH.

Methodology:

  • Preparation of Solutions: Prepare buffer solutions at various environmentally relevant pH values (e.g., 4, 7, and 9). Prepare a stock solution of the test TFMP in a suitable solvent.

  • Test Setup: Add a known concentration of the TFMP stock solution to each buffer solution in sterile, dark containers to prevent photodegradation.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the concentration of the parent TFMP and any major hydrolysis products in the aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Determine the degradation rate constants and half-lives by plotting the concentration of the TFMP against time.

Hydrolysis_Workflow Experimental Workflow for Hydrolysis Study A Prepare Buffer Solutions (pH 4, 7, 9) C Spike TFMP into Buffer Solutions A->C B Prepare TFMP Stock Solution B->C D Incubate at Constant Temperature in the Dark C->D E Collect Aliquots at Time Intervals D->E F Analyze Samples (HPLC-UV or LC-MS) E->F G Determine Degradation Kinetics (k, t½) F->G

Caption: A simplified workflow for conducting a hydrolysis study of a trifluoromethylphenol.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of photodegradation of a TFMP in water.

Methodology:

  • Preparation of Solutions: Prepare a solution of the test TFMP in sterile, purified water, buffered to a relevant pH.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Test Setup: Place the test solution in quartz tubes and expose them to the light source in a temperature-controlled chamber. Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Sampling: At specific time points, remove replicate tubes from the light exposure and the dark controls.

  • Analysis: Analyze the concentration of the parent TFMP and its photoproducts using a suitable analytical method (e.g., HPLC-UV, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Data Analysis: Calculate the photodegradation rate constant and half-life from the decrease in the parent compound concentration over time in the light-exposed samples, corrected for any degradation in the dark controls.

Bioaccumulation Study in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of a TFMP in fish.

Methodology:

  • Test Organisms: Select a suitable fish species (e.g., rainbow trout, zebrafish) and acclimate them to the test conditions.

  • Exposure Phase: Expose the fish to a constant, sublethal concentration of the test TFMP in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the exposure phase, transfer the fish to clean water for a depuration period.

  • Sampling: Sample fish and water at regular intervals during both the exposure and depuration phases.

  • Analysis: Analyze the concentration of the TFMP in the fish tissue and water samples.

  • Data Analysis: Calculate the BCF as the ratio of the concentration of the TFMP in the fish at steady-state to the concentration in the water.

Soil Sorption/Desorption Study (based on OECD Guideline 106)

Objective: To determine the soil sorption coefficient (Koc) of a TFMP.

Methodology:

  • Soil Selection: Select a range of characterized soils with varying organic carbon content, pH, and texture.

  • Batch Equilibrium: Add a known amount of soil to a series of centrifuge tubes containing a solution of the TFMP in 0.01 M CaCl2.

  • Equilibration: Shake the tubes for a predetermined time to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil and the aqueous phase.

  • Analysis: Analyze the concentration of the TFMP in the aqueous phase.

  • Data Analysis: Calculate the amount of TFMP sorbed to the soil by difference. Determine the soil-water distribution coefficient (Kd) from the sorption isotherm. Normalize Kd to the organic carbon content of the soil to obtain Koc.

Conclusion

The environmental fate of trifluoromethylphenols is complex and influenced by a combination of abiotic and biotic processes. While hydrolysis and photolysis contribute to their degradation, the persistence of certain isomers and the formation of stable metabolites like TFA warrant consideration. Microbial degradation, particularly through meta-cleavage pathways, offers a route for their natural attenuation, although the efficiency can be limited. The potential for bioaccumulation appears to be low for some TFMPs like TFM, but more data is needed for a comprehensive risk assessment of the entire class of compounds. The experimental protocols outlined in this guide provide a framework for generating the necessary data to better understand and predict the environmental behavior of trifluoromethylphenols.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-4-(trifluoromethyl)phenol as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance biological activity and metabolic stability in target molecules.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of drug discovery and development, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

This compound is an attractive substrate for Suzuki coupling due to the presence of three key functional groups: the bromine atom, which serves as the leaving group in the catalytic cycle; the electron-withdrawing trifluoromethyl group, which can influence the reactivity of the aryl bromide and the properties of the final product; and the phenolic hydroxyl group, which can be a handle for further functionalization or can modulate the biological activity of the molecule.

Reaction Principle and Catalytic Cycle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product with a new carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific yields are highly dependent on the nature of the boronic acid coupling partner, the following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for a specific transformation.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a standard and reliable method for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Water (if using a biphasic system)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane or a mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous System

This "greener" protocol avoids the use of phosphine ligands and organic solvents, which can simplify purification.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Tetrabutylammonium Bromide (TBAB) (1.0 equivalent) - optional, can improve yields

  • Water (deionized and degassed)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (1 mol%), and potassium carbonate (2.5 equiv.). If using, also add tetrabutylammonium bromide (1.0 equiv.).

  • Solvent Addition: Add degassed water to the flask.

  • Reaction: Stir the mixture vigorously and heat to 70-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of aryl bromides with structural similarities to this compound, providing a reference for expected outcomes. Note: Yields are highly substrate-dependent and the conditions below should be considered as a starting point for optimization.

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012~85-95
3-Bromo-4-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O1103>95 (conversion)[1]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O1108>95 (conversion)[1]
4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (4)Toluene/H₂O906High
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260-80[2]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH Ar'B(OH)₂ (Arylboronic Acid) ArBOH->Transmetal Base Base Base->Transmetal Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Bromide, Boronic Acid, and Base inert Establish Inert Atmosphere start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

References

Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Electron-Deficient Phenolic Substrates

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile palladium-catalyzed method for forging carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in pharmaceutical and materials science, where the arylamine motif is a ubiquitous structural feature.[3][4]

This guide focuses on a particularly challenging substrate: 3-Bromo-4-(trifluoromethyl)phenol . This molecule presents a unique confluence of electronic and functional group challenges:

  • Aryl Bromide: A suitable coupling partner for palladium-catalyzed reactions.[5]

  • Electron-Withdrawing Trifluoromethyl (-CF₃) Group: This group activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, it also deactivates the aromatic ring, influencing subsequent steps.

  • Acidic Phenolic Proton (-OH): The presence of the phenol introduces a competing nucleophilic site (the phenoxide) and an acidic proton that must be carefully managed through the selection of an appropriate base to prevent side reactions, such as O-arylation (ether formation).[6]

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides a robust, field-proven protocol and explains the critical causality behind experimental choices to successfully achieve selective N-arylation of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][7][8][9] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for specific substrates. The cycle involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism consists of three primary stages:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl bromide (Ar-X), breaking the C-Br bond and forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with amines bearing β-hydrogens, leading to hydrodehalogenation of the arene and formation of an imine.[1][11] The use of bulky ligands helps to suppress this pathway.[11]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation (+ R₂NH, Base, - HX•Base) PdII_Amido->Pd0 Reductive Elimination (+ Ar-NR₂) Product N-Aryl Amine (Ar-NR₂) PdII_Amido->Product ArX This compound (Ar-X) ArX->PdII_ArX Amine Amine (R₂NH) Amine->PdII_Amido Base Base Base->PdII_Amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Components

The success of this transformation hinges on the synergistic interplay of the catalyst, ligand, and base. For a substrate like this compound, a rational selection is critical to ensure high yield and selectivity.

Palladium Precatalyst
Phosphine Ligand: The Key to Success

The choice of ligand is arguably the most critical parameter. For challenging substrates, bulky and electron-rich phosphine ligands are essential.[1][13] These ligands promote the crucial reductive elimination step, increase catalyst stability and turnover, and allow for the coupling of a wider range of substrates.[13][14]

  • Why Bulky, Electron-Rich Ligands?

    • Steric Hindrance: The bulkiness of the ligand (e.g., the di-tert-butylphosphino or dicyclohexylphosphino groups) favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]

    • Electron-Donating Ability: The electron-rich nature of the biaryl backbone enhances the rate of oxidative addition and, most importantly, reductive elimination.

    • Suppression of Side Reactions: The steric bulk helps prevent the formation of inactive palladium dimers and suppresses side reactions like β-hydride elimination.[11]

For this compound, ligands from the Buchwald biarylphosphine family are strongly recommended.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly general and effective for a wide range of substrates, including aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for sterically hindered substrates and reactions at lower temperatures.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Extremely active, allowing for low catalyst loadings and room-temperature reactions in some cases.
Base Selection: Controlling Selectivity

The phenolic proton requires careful consideration when selecting a base. A base that is too strong, like NaOtBu, can readily deprotonate the phenol, creating a sodium phenoxide. This phenoxide is a potent nucleophile that can compete with the amine, leading to the formation of an undesired diaryl ether by-product via a C-O coupling pathway.

Therefore, a weaker, non-nucleophilic base is often preferred to favor N-arylation.

  • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the deprotonation of the coordinated amine within the catalytic cycle but are less likely to deprotonate the phenol in the bulk solution, thus minimizing O-arylation.[12]

  • Bases to Use with Caution: Strong alkoxides like sodium tert-butoxide (NaOtBu) or silylamides like LHMDS should be used judiciously and may require careful temperature control and screening to avoid side reactions.[5]

Detailed Experimental Protocol

This protocol provides a general methodology. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific amine coupling partner.

General Considerations
  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. All steps must be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or inside a glovebox.[15]

  • Anhydrous Conditions: All glassware should be oven- or flame-dried and cooled under an inert atmosphere. Solvents must be anhydrous and deoxygenated prior to use.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Phosphine Ligand (e.g., XPhos, 1.5–3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

Reaction Setup Workflow

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.03 equiv).

  • Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Addition of Reagents: Through the septum, add the anhydrous, deoxygenated solvent (e.g., toluene, to a concentration of 0.1–0.2 M with respect to the aryl bromide) via syringe.

  • Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).[15]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.

Data Summary and Optimization Guidelines

The following table provides representative conditions to guide optimization for the coupling of this compound with various amines.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholineXPhos Pd G3 (2)XPhos (3)K₃PO₄ (2.0)Toluene100>95
2AnilineRuPhos Pd G3 (2)RuPhos (3)Cs₂CO₃ (2.0)Dioxane11085-95
3n-ButylamineBrettPhos Pd G3 (1)BrettPhos (1.5)K₃PO₄ (2.0)Toluene9080-90
4DiethylamineXPhos Pd G3 (2)XPhos (3)K₃PO₄ (2.0)Toluene11075-85
5MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (2.0)Dioxane100~60*

*Note for Entry 5: Use of NaOtBu may lead to the formation of O-arylated by-products, reducing the yield of the desired amine.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable arylamine building blocks. Success with this challenging substrate is predicated on a rational approach to reaction design. The strategic selection of a bulky, electron-rich biarylphosphine ligand, such as XPhos or RuPhos, in combination with a moderately strong base like K₃PO₄ or Cs₂CO₃, is critical to achieving high yields and selectively favoring N-arylation over competing O-arylation. The protocols and insights provided herein offer a robust foundation for researchers to successfully implement this powerful transformation.

References

Synthesis of Bioactive Molecules Using 3-Bromo-4-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 3-Bromo-4-(trifluoromethyl)phenol as a key starting material. The unique electronic properties of this trifluoromethyl-substituted phenol make it a valuable building block in medicinal chemistry and agrochemical research, enabling the creation of novel compounds with a range of biological activities, including herbicidal and anti-inflammatory effects.

Introduction

This compound is a versatile chemical intermediate. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, allowing for the facile introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and can enhance the biological activity and metabolic stability of the resulting molecules. This document will focus on two key applications: the synthesis of potent herbicides targeting protoporphyrinogen oxidase (PPO) and the construction of a novel anti-inflammatory agent.

Application 1: Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

A significant application of this compound is in the synthesis of diphenyl ether and phenylpyridine ether herbicides. These compounds are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[4]

Synthetic Approach: Diaryl Ether Formation

The core structure of these herbicides is a diaryl ether linkage. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, such as the Ullmann condensation or the Buchwald-Hartwig ether synthesis.[5][6][7][8]

General Reaction Scheme:

G start This compound catalyst Cu or Pd Catalyst Base start->catalyst Reactant 1 reactant Aryl Halide or Boronic Acid reactant->catalyst Reactant 2 product Diaryl Ether Herbicide catalyst->product Forms

Caption: General workflow for diaryl ether synthesis.

Experimental Protocol: Synthesis of a Phenylpyridine Ether Herbicide Analog

This protocol describes the synthesis of a model phenylpyridine ether derivative, a class of compounds that has shown promising PPO inhibitory activity.[1][9]

Materials:

  • This compound

  • 2-Chloro-3-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(3-Bromo-4-(trifluoromethyl)phenoxy)-3-nitropyridine.

Quantitative Data

The following table summarizes representative yields for the synthesis of diaryl ether derivatives and their corresponding herbicidal activity.

Compound IDSynthetic MethodYield (%)Target WeedIC₅₀ (µM)Reference
G4 SNArNot SpecifiedAbutilon theophrasti0.0468[3]
7a SNAr85Abutilon theophrastiNot Specified[1]
9d SNAr78Abutilon theophrasti0.041 (mg/L)[9]

Signaling Pathway

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Light Cell_Death Cell Death ROS->Cell_Death Herbicide Diaryl Ether Herbicide Herbicide->PPO Inhibits

Caption: Inhibition of the PPO pathway by diaryl ether herbicides.

Application 2: Synthesis of an Anti-inflammatory Agent (TRB-N0224 Analog)

This compound can also serve as a precursor for the synthesis of novel anti-inflammatory agents. One such example is TRB-N0224, a chemically modified curcumin analog.[10][11] This compound has shown potential in reducing inflammatory cytokines and cartilage erosion in preclinical models of osteoarthritis.[10] The synthesis involves the formation of an amide bond, a common transformation in medicinal chemistry.

Synthetic Approach: Amide Bond Formation

The synthesis of a TRB-N0224 analog would likely involve the conversion of the phenolic hydroxyl group to an amine, followed by coupling with a suitable carboxylic acid derivative. A more direct approach could involve a multi-step synthesis where the phenol is first converted to an aniline derivative which is then used in a coupling reaction.

General Reaction Scheme:

G start 3-Bromo-4-(trifluoromethyl)aniline (from Phenol) coupling Coupling Reagents start->coupling Reactant 1 reactant Activated Carboxylic Acid reactant->coupling Reactant 2 product Amide-linked Bioactive Molecule coupling->product Forms

Caption: General workflow for amide bond formation.

Experimental Protocol: Synthesis of a Model Amide

This protocol outlines a general procedure for the synthesis of an amide derivative from an aniline, which could be prepared from this compound.

Materials:

  • 3-Bromo-4-(trifluoromethyl)aniline

  • Carboxylic acid of interest

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-Bromo-4-(trifluoromethyl)aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following table presents data on the anti-inflammatory effects of TRB-N0224.

ParameterTreatment GroupResultp-valueReference
Distal femoral condyle erosions Low Dose TRB-N022478% decrease< 0.01[10]
IL-1β Concentration TRB-N0224Decreased< 0.05[11]
TNFα Concentration TRB-N0224Decreased< 0.05[11]
MMP-9 Concentration TRB-N0224Decreased< 0.05[11]
MMP-13 Concentration TRB-N0224Decreased< 0.05[11]

Signaling Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB_Pathway->Cytokines Upregulates MMPs Matrix Metalloproteinases (MMP-9, MMP-13) Cytokines->MMPs Upregulates Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation TRB_N0224 TRB-N0224 Analog TRB_N0224->NFkB_Pathway Suppresses TRB_N0224->MMPs Inhibits

Caption: Proposed anti-inflammatory mechanism of a TRB-N0224 analog.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of bioactive molecules. The protocols and data presented herein demonstrate its utility in the development of both novel herbicides and potential anti-inflammatory therapeutics. The ability to perform selective cross-coupling and substitution reactions at the bromine and phenol positions, combined with the beneficial properties imparted by the trifluoromethyl group, ensures that this compound will continue to be of significant interest to researchers in drug discovery and agrochemical development.

References

The Versatility of 3-Bromo-4-(trifluoromethyl)phenol in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Bromo-4-(trifluoromethyl)phenol is a valuable and versatile building block in medicinal chemistry, prized for its unique structural features that offer multiple avenues for synthetic elaboration. The presence of a bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This application note will delve into the utility of this compound in the synthesis of potent kinase inhibitors, providing exemplary protocols and highlighting its role in the development of targeted therapeutics.

Strategic Applications in Kinase Inhibitor Synthesis

The strategic placement of the bromo and trifluoromethyl groups on the phenol ring makes this molecule an ideal starting material for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Diaryl Ether Synthesis via Ullmann Coupling

One of the key applications of this compound is in the synthesis of diaryl ethers, a common scaffold in many kinase inhibitors. The Ullmann condensation, a copper-catalyzed reaction, provides a reliable method for the formation of the diaryl ether linkage.

Experimental Protocol: Synthesis of a Diaryl Ether Intermediate

This protocol describes a general procedure for the Ullmann coupling of this compound with another phenolic compound.

Reagents and Materials:

  • This compound

  • Substituted phenol (e.g., 4-aminophenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the substituted phenol (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF and toluene (typically in a 1:1 ratio) to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

Carbon-Carbon Bond Formation via Suzuki Coupling

The bromine atom also facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl structures. This is another prevalent motif in kinase inhibitors, allowing for the extension of the molecular scaffold and the introduction of diverse functionalities.

Experimental Protocol: Suzuki Coupling of a this compound Derivative

This protocol outlines a general procedure for the Suzuki coupling of a protected this compound with a boronic acid.

Reagents and Materials:

  • Protected this compound (e.g., as a methyl ether)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the protected this compound (1.0 eq.) and the boronic acid (1.5 eq.) in the chosen solvent system.

  • Add the base (2.0-3.0 eq.) to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Application in the Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. A key intermediate in its synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. While direct synthesis from this compound is not commonly reported, a plausible synthetic route can be designed, showcasing the utility of our building block.

Proposed Synthetic Pathway to a Sorafenib Analogue Intermediate

G start This compound step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 3-Bromo-4-(trifluoromethyl)-2-nitrophenol step1->intermediate1 step2 Reduction (Fe, HCl or H2, Pd/C) intermediate1->step2 intermediate2 2-Amino-3-bromo-4-(trifluoromethyl)phenol step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate2->step3 intermediate3 2-Chloro-3-bromo-4-(trifluoromethyl)phenol step3->intermediate3 step4 Ammonolysis (NH3, Cu catalyst) intermediate3->step4 intermediate4 4-Amino-2-chloro-5-(trifluoromethyl)aniline step4->intermediate4 step5 Phosgenation (Triphosgene) intermediate4->step5 end 4-Chloro-3-(trifluoromethyl)phenyl isocyanate analogue step5->end

Caption: Proposed synthetic route to a key Sorafenib intermediate.

Quantitative Data of Bioactive Molecules Derived from Related Scaffolds

The following table summarizes the inhibitory activities of compounds that share structural motifs achievable through the use of this compound as a starting material.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound
Diaryl EtherVEGFR-250 - 200Sorafenib
Biaryl (via Suzuki)VEGFR-210 - 100Axitinib
Pyrrolo[2,3-d]pyrimidineVEGFR-211.9-
QuinazolineAurora Kinase B<10-

Visualizing the Role in Signal Transduction

Compounds derived from this compound often target key signaling pathways involved in cancer progression. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) block the downstream signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor Kinase Inhibitor (derived from 3-Bromo-4- (trifluoromethyl)phenol) Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a starting material.

G start This compound synthesis Multi-step Synthesis (e.g., Ullmann/Suzuki Coupling, Functional Group Interconversion) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Kinase Assay (IC50 Determination) purification->screening cell_based Cell-based Assays (Proliferation, Apoptosis) screening->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Workflow for kinase inhibitor discovery.

This compound stands out as a highly valuable building block in medicinal chemistry. Its inherent reactivity and the advantageous properties conferred by the trifluoromethyl group make it a cornerstone for the synthesis of a diverse range of bioactive molecules, particularly potent kinase inhibitors. The synthetic protocols and strategic applications outlined in this note demonstrate its significant potential for researchers and scientists engaged in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of 3-Bromo-4-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-(trifluoromethyl)phenol as a key intermediate in the synthesis of novel agrochemicals. The unique structural features of this compound, namely the trifluoromethyl group and the bromine atom, offer versatile reaction handles for the construction of complex molecules with potent biological activities.

Introduction

This compound is a valuable building block in the design and synthesis of new agrochemicals, including herbicides, insecticides, and fungicides. The presence of the electron-withdrawing trifluoromethyl (-CF3) group can significantly enhance the efficacy, metabolic stability, and lipophilicity of the final product, properties that are highly desirable in modern crop protection agents. The bromine atom serves as a versatile functional group, enabling a variety of cross-coupling reactions and nucleophilic substitutions to build molecular complexity.

This document outlines a representative synthetic protocol for a diphenyl ether herbicide derived from this compound, based on established synthetic methodologies for analogous compounds.

Synthesis of a Novel Diphenyl Ether Herbicide

The following protocol details a plausible synthetic route to a hypothetical diphenyl ether herbicide, designated BTP-NOE (3-Bromo-4-(trifluoromethyl)phenoxy)-2-nitroethoxybenzene), starting from this compound. This multi-step synthesis involves a Williamson ether synthesis.

Synthesis Pathway

Synthesis_Pathway A This compound B Potassium 3-bromo-4-(trifluoromethyl)phenoxide A->B K2CO3, Acetone D BTP-NOE (Diphenyl Ether Herbicide) B->D DMF, 120 °C C 1-Chloro-2-nitrobenzene C->D SAR_Workflow cluster_0 Lead Compound Generation cluster_1 Biological Screening cluster_2 SAR Exploration A This compound B Synthesis of BTP-NOE A->B C Herbicidal Activity Assay B->C D Modification at Bromo Position (e.g., Suzuki, Sonogashira coupling) C->D E Synthesis of Analogs D->E F Screening of Analogs E->F G Identify Potent Candidates F->G

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-4-(trifluoromethyl)phenol. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The following sections detail procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of diverse derivatives for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern organic synthesis and are widely employed in the pharmaceutical industry. The trifluoromethyl group on the phenol substrate can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for successful coupling.

Applications in Drug Discovery:

The products of these coupling reactions, 3-aryl-4-(trifluoromethyl)phenols, 3-amino-4-(trifluoromethyl)phenols, and 3-alkynyl-4-(trifluoromethyl)phenols, are valuable scaffolds in drug discovery. The trifluoromethyl group is a common motif in many pharmaceuticals, where it can act as a bioisostere for other functional groups and improve pharmacokinetic properties. For instance, molecules bearing the 3-aryl-4-(trifluoromethyl)phenol core have been investigated as potential kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and inflammatory diseases.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-(trifluoromethyl)phenols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the presence of the acidic phenolic proton, it is often advantageous to protect the hydroxyl group prior to the coupling reaction to prevent side reactions and catalyst deactivation.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101678

Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of O-protected this compound with an arylboronic acid. A common protecting group for phenols in cross-coupling reactions is the methoxymethyl (MOM) ether.

Step 1: Protection of this compound with a Methoxymethyl (MOM) group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

Step 2: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-MOM protected 3-aryl-4-(trifluoromethyl)phenol.

Step 3: Deprotection of the MOM group

  • Dissolve the O-MOM protected product in a mixture of methanol and hydrochloric acid (e.g., 6M HCl).

  • Stir the reaction at room temperature for 4-6 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to obtain the final 3-aryl-4-(trifluoromethyl)phenol.

Suzuki_Workflow cluster_protection Step 1: Phenol Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection Start This compound Protect React with MOM-Cl, DIPEA in DCM Start->Protect Protected_Intermediate 1-Bromo-2-(methoxymethoxy)- 4-(trifluoromethyl)benzene Protect->Protected_Intermediate Protected_Intermediate_c Protected Intermediate Couple Couple with Arylboronic Acid (Pd catalyst, Base, Solvent, Heat) Protected_Intermediate_c->Couple Coupled_Product_P O-MOM Protected 3-Aryl-4-(trifluoromethyl)phenol Couple->Coupled_Product_P Coupled_Product_P_d Protected Coupled Product Deprotect Treat with Acid (e.g., HCl in MeOH) Coupled_Product_P_d->Deprotect Final_Product 3-Aryl-4-(trifluoromethyl)phenol Deprotect->Final_Product

Suzuki-Miyaura Coupling Workflow

II. Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-(trifluoromethyl)phenols

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, protection of the phenol is recommended. The choice of ligand is critical for achieving high yields, especially with electron-rich anilines or sterically hindered amines.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001692
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101888
3BenzylaminePd-G3-XPhos (1)-K₃PO₄t-BuOH802485

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of O-protected this compound with a primary or secondary amine.

Step 1: Phenol Protection

Follow Step 1 of the Suzuki-Miyaura protocol to prepare 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]

  • To the same tube, add the base (e.g., sodium tert-butoxide, 1.4 eq), 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 eq), and the amine (1.2 eq).[1]

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the O-MOM protected 3-amino-4-(trifluoromethyl)phenol derivative.

Step 3: Deprotection

Follow Step 3 of the Suzuki-Miyaura protocol to deprotect the MOM group and obtain the final 3-amino-4-(trifluoromethyl)phenol product.

Buchwald_Hartwig_Workflow Start O-Protected This compound Reaction React with Amine (Pd catalyst, Ligand, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Deprotection Acidic Deprotection Purification->Deprotection Final_Product 3-Amino-4-(trifluoromethyl)phenol Deprotection->Final_Product

Buchwald-Hartwig Amination General Workflow

III. Sonogashira Coupling: Synthesis of 3-Alkynyl-4-(trifluoromethyl)phenols

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is typically co-catalyzed by palladium and copper salts.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65690
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF80885
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃1,4-Dioxane1001288

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of O-protected this compound with a terminal alkyne.

Step 1: Phenol Protection

Follow Step 1 of the Suzuki-Miyaura protocol to prepare 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

Step 2: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[2]

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF).

  • Add a degassed amine base (e.g., triethylamine, Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 65 °C and stir for 6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the O-MOM protected 3-alkynyl-4-(trifluoromethyl)phenol.

Step 3: Deprotection

Follow Step 3 of the Suzuki-Miyaura protocol to obtain the final 3-alkynyl-4-(trifluoromethyl)phenol.

Application in Kinase Inhibitor Drug Discovery

Many kinase inhibitors feature a biaryl or related heterocyclic scaffold. The 3-aryl-4-(trifluoromethyl)phenol core synthesized via the Suzuki-Miyaura coupling is a privileged scaffold for targeting various kinases. One of the most important signaling pathways in cancer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human tumors.[3] Small molecule inhibitors targeting components of this pathway are of great interest for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Inhibitor 3-Aryl-4-(trifluoromethyl)phenol Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for typical chemical transformations involving 3-Bromo-4-(trifluoromethyl)phenol. This versatile building block is frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom and a phenolic hydroxyl group offer multiple reaction sites for derivatization.

I. O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of ethers. The Williamson ether synthesis, a reliable and widely used method, proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Reaction Principle:

The reaction begins with the deprotonation of the phenol using a suitable base to generate the corresponding phenoxide salt. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, resulting in the formation of an ether and a salt byproduct.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol This compound Phenoxide Potassium 3-bromo-4-(trifluoromethyl)phenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Ether 3-Bromo-4-(trifluoromethyl)phenyl Ether Phenoxide->Ether + R-X AlkylHalide Alkyl Halide (R-X) Salt Salt (KX)

Figure 1: Williamson Ether Synthesis Workflow.

Representative Reaction Conditions for O-Alkylation:

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl iodideK₂CO₃DMF8012>95
2Benzyl bromideNaHTHFRT6>90
3Propargyl bromideK₂CO₃AcetoneReflux8~90

Detailed Experimental Protocol: Synthesis of 1-Bromo-2-(ethoxymethyl)-4-(trifluoromethyl)benzene

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction Setup: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ether.

II. O-Arylation (Ullmann Condensation)

The synthesis of diaryl ethers from this compound can be achieved through copper-catalyzed O-arylation, commonly known as the Ullmann condensation. This reaction involves the coupling of the phenol with an aryl halide.

Reaction Principle:

The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.

G Start This compound + Aryl Halide Intermediate Copper(I) Phenoxide Intermediate Start->Intermediate + Catalyst Catalyst Cu(I) Catalyst + Base Coupling Oxidative Addition & Reductive Elimination Intermediate->Coupling Product Diaryl Ether Coupling->Product

Figure 2: Ullmann Condensation Pathway.

Representative Reaction Conditions for O-Arylation:

EntryAryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzeneCuIK₂CO₃DMF120-14024Moderate to Good
24-BromotolueneCu₂OCs₂CO₃NMP15024Moderate
32-ChloropyridineCuI/L-prolineK₂CO₃DMSO11036Moderate

Detailed Experimental Protocol: Synthesis of 1-Bromo-2-phenoxy-4-(trifluoromethyl)benzene

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M) to the tube and seal it.

  • Reaction Execution: Heat the reaction mixture to 130°C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. Esterification

The phenolic hydroxyl group can be acylated to form esters using acid chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Reaction Principle:

The phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is used to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the acid generated during the reaction.

Representative Reaction Conditions for Esterification:

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chloridePyridineDCM0 to RT2>95
2Benzoyl chlorideTriethylamineTolueneRT4>90
3Acetic anhydrideDMAP (cat.)DichloromethaneRT3>95

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(trifluoromethyl)phenyl acetate

  • Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.5 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.5 eq.) to the solution.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by recrystallization or column chromatography if necessary.

IV. Suzuki Cross-Coupling

The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation + Ar'-B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar-Ar'

Figure 3: Suzuki Coupling Catalytic Cycle.

Representative Reaction Conditions for Suzuki Coupling:

EntryBoronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O9012Good
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1008High
33-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DME8516Good

Detailed Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a reaction vessel, add a degassed solution of sodium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the mixture to 90°C under an inert atmosphere and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may require optimization depending on the specific substrates and desired scale. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethyl)phenol is a valuable starting material in medicinal chemistry for the development of novel kinase inhibitors. The unique electronic properties conferred by the bromine and trifluoromethyl substituents on the phenol ring make it an attractive scaffold for generating potent and selective inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for cross-coupling reactions, allowing for the synthesis of diverse compound libraries. This document outlines a detailed protocol for the synthesis of a representative diaryl ether-based kinase inhibitor and provides data on the biological activity of structurally related compounds.

Representative Kinase Inhibitor Synthesis

A plausible route to a diaryl ether-based kinase inhibitor involves the coupling of this compound with a suitable heterocyclic core, a common motif in many kinase inhibitors. For this application note, we will describe a Williamson ether synthesis to couple the starting phenol with 4-chloro-6,7-dimethoxyquinazoline, a scaffold present in several known EGFR and VEGFR inhibitors.

Experimental Workflow

G cluster_prep Preparation of Sodium Phenoxide cluster_coupling Williamson Ether Synthesis cluster_purification Purification start This compound + Sodium Hydride (NaH) in THF phenoxide Sodium 3-bromo-4-(trifluoromethyl)phenoxide (in situ) start->phenoxide Deprotonation reaction Reaction Mixture in THF phenoxide->reaction quinazoline 4-Chloro-6,7-dimethoxyquinazoline quinazoline->reaction product Crude Product: 4-(3-Bromo-4-(trifluoromethyl)phenoxy)- 6,7-dimethoxyquinazoline reaction->product Heat (Reflux) workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography final_product Pure Kinase Inhibitor chromatography->final_product

Caption: Synthetic workflow for a diaryl ether kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Bromo-4-(trifluoromethyl)phenoxy)-6,7-dimethoxyquinazoline

This protocol describes the synthesis of a hypothetical, yet representative, diaryl ether kinase inhibitor via a Williamson ether synthesis.

Materials and Reagents:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (10 mL per mmol of phenol).

  • Formation of Phenoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Coupling Reaction: Add 4-chloro-6,7-dimethoxyquinazoline (1.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-(3-Bromo-4-(trifluoromethyl)phenoxy)-6,7-dimethoxyquinazoline.

Quantitative Data Summary

While experimental data for the exact synthesized compound is not available, the following table summarizes the biological activity of structurally similar diaryl ether and quinazoline-based kinase inhibitors against key receptor tyrosine kinases involved in cancer progression. This data provides a benchmark for the potential efficacy of inhibitors derived from this compound.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Quinazoline DerivativeVEGFR-212.1[1]
Diaryl Ether AnalogVEGFR-225[2]
Quinazoline DerivativeEGFR6.0[3]
PDGFR Inhibitor VPDGFRα/β<10[4]
Diaryl Ether AnalogEGFR (T790M)11[2]

Relevant Signaling Pathway

The synthesized inhibitor is designed to target receptor tyrosine kinases (RTKs) such as VEGFR, which are critical for tumor angiogenesis. The diagram below illustrates a simplified VEGFR signaling cascade.

VEGFR Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival, Angiogenesis) ERK->Proliferation Akt->Proliferation Inhibitor Diaryl Ether Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Application and Further Development

The synthetic protocol described provides a foundation for the synthesis of a library of kinase inhibitors based on the this compound scaffold. The bromine atom on the synthesized inhibitor can be further functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships (SAR) and optimize potency and selectivity. The representative biological data suggests that compounds of this class are likely to exhibit inhibitory activity against key oncogenic kinases. Further in vitro kinase assays and cell-based proliferation assays would be required to characterize the specific activity of newly synthesized compounds.

References

Application Notes and Protocols for the Preparation of Novel Herbicides from 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel herbicides derived from the versatile building block, 3-Bromo-4-(trifluoromethyl)phenol. This document details the preparation of three distinct classes of herbicidal compounds: Pyridazine derivatives, Phenylpyridine derivatives, and 1,2,4-Triazole derivatives. For each class, detailed synthetic protocols, quantitative herbicidal activity data, and insights into their mechanisms of action are provided to facilitate further research and development in the field of agrochemicals.

Pyridazine-Based Herbicides

Novel pyridazine derivatives containing the 3-(trifluoromethyl)phenyl moiety have demonstrated potent herbicidal activity, primarily through the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and subsequent photooxidative damage in plants, resulting in a characteristic bleaching effect.

Quantitative Herbicidal Activity of Pyridazine Derivatives
Compound IDTarget WeedApplication Rate (g ha⁻¹)Inhibition (%)Reference
Pyridazine Derivative 1Spirodela polyrrhiza7.5Excellent[1]
Pyridazine Derivative 2Dicotyledonous Plants75Equal or higher than Diflufenican
3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine (2a)Broadleaf and grass weeds300-750Comparable to Diflufenican[2]
Experimental Protocol: Synthesis of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines

This protocol outlines a general multi-step synthesis of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine derivatives, potent phytoene desaturase inhibitors.[2]

Step 1: Esterification of 2-(3-(trifluoromethyl)phenyl)acetic acid

  • In a round-bottom flask, dissolve 2-(3-(trifluoromethyl)phenyl)acetic acid in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture to drive the esterification reaction to completion.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the resulting ethyl ester intermediate (7) by distillation or column chromatography.

Step 2: Bromination of the Ethyl Ester

  • Dissolve the ethyl ester intermediate (7) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) to the solution.

  • Reflux the reaction mixture to initiate bromination at the benzylic position, affording the bromide-substituted intermediate (8).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure and purify the crude product.

Step 3: Alkylation of Ethyl Acetoacetate

  • In a suitable solvent such as acetonitrile (CH₃CN), combine the bromide-substituted intermediate (8) with a substituted ethyl acetoacetate.

  • Add potassium carbonate (K₂CO₃) as a base.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the alkylation, yielding intermediate (9).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 4: Synthesis of Pyridazin-3(2H)-one Derivatives

  • The intermediate (9) is cyclized to form the 4,5-dihydropyridazin-3(2H)-one ring system (10).

  • The dihydropyridazinone ring (10) is then aromatized to the corresponding pyridazin-3(2H)-one (11) using potassium carbonate in DMSO at 60 °C.[2]

Step 5: Chlorination of the Pyridazinone Ring

  • Treat the pyridazin-3(2H)-one derivative (11) with phosphorus oxychloride (POCl₃) at 60 °C to yield the 3-chloro-pyridazine intermediate (12).[2]

Step 6: Williamson Ether Synthesis

  • In a final step, couple the 3-chloro-pyridazine intermediate (12) with a substituted phenol via a Williamson ether synthesis to obtain the target 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine derivatives (2-5). This reaction is typically carried out in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF, CH₃CN, or DMSO.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

The pyridazine-based herbicides function by inhibiting phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of the colorless carotenoid precursor, phytoene. Without the protective carotenoids, chlorophyll is susceptible to photooxidation, resulting in the characteristic bleaching symptoms observed in treated plants.

PDS_Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Zeta_Carotene ζ-Carotene Carotenoids Carotenoids Zeta_Carotene->Carotenoids ... Herbicide Pyridazine Herbicide Herbicide->PDS Inhibition PDS->Zeta_Carotene Photooxidation Photooxidation & Chlorophyll Degradation PDS->Photooxidation Lack of Carotenoids leads to

Phytoene Desaturase (PDS) Inhibition Pathway

Phenylpyridine-Based Herbicides

A series of novel α-trifluoroanisole derivatives containing a phenylpyridine moiety have been synthesized and shown to exhibit potent herbicidal activity. These compounds act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.

Quantitative Herbicidal Activity of Phenylpyridine Derivatives
Compound IDTarget WeedED₅₀ (g a.i./hm²)IC₅₀ (nM) (NtPPO Inhibition)Reference
7aAbutilon theophrasti13.329.4[3][4]
7aAmaranthus retroflexus5.489.4[3][4]
Fomesafen (Control)Abutilon theophrasti36.39110.5[3][4]
Fomesafen (Control)Amaranthus retroflexus10.09110.5[3][4]
Experimental Protocol: Synthesis of 3-chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7a)

This protocol describes the synthesis of a key phenylpyridine derivative.

General Procedure for the Synthesis of Compounds 7a–7r: [4]

  • To a solution of the appropriate phenol intermediate (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL), add potassium carbonate (K₂CO₃) (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding benzyl bromide derivative (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (typically in a 1:15 ratio) as the eluent to yield the final products.

Characterization of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7a):

  • Appearance: White solid

  • Yield: 85%

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.69 (d, J = 2.0 Hz, 1H), 7.91 (d, J = 2.0 Hz, 1H), 7.46 (d, J = 8.8 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 8.4 Hz, 2H), 7.07 (d, J = 8.8 Hz, 2H), 5.12 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2, 153.8, 149.2, 148.8 (q, J = 1.9 Hz), 147.2, 136.2, 135.3 (q, J = 1.2 Hz), 131.7, 129.5, 123.5 (q, J = 33.3 Hz), 123.4, 121.5, 120.5 (q, J = 257.6 Hz), 115.1, 69.6.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₂ClF₇NO₂: 466.0439, found: 466.0439.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Phenylpyridine herbicides inhibit protoporphyrinogen oxidase (PPO), which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast and is non-enzymatically oxidized in the cytoplasm. The resulting protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes lipid peroxidation and membrane damage, ultimately leading to cell death.

PPO_Inhibition Proto_gen_IX_chloro Protoporphyrinogen IX (in Chloroplast) PPO Protoporphyrinogen Oxidase (PPO) Proto_gen_IX_chloro->PPO Proto_gen_IX_cyto Protoporphyrinogen IX (leaks to Cytoplasm) Proto_gen_IX_chloro->Proto_gen_IX_cyto Accumulation & Leakage Proto_IX_chloro Protoporphyrin IX (in Chloroplast) Chlorophyll Chlorophyll Proto_IX_chloro->Chlorophyll PPO->Proto_IX_chloro Herbicide Phenylpyridine Herbicide Herbicide->PPO Inhibition Proto_IX_cyto Protoporphyrin IX (in Cytoplasm) Proto_gen_IX_cyto->Proto_IX_cyto Non-enzymatic Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Proto_IX_cyto->Singlet_Oxygen + Light, O₂ Membrane_Damage Membrane Damage & Cell Death Singlet_Oxygen->Membrane_Damage

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

1,2,4-Triazole-Based Herbicides

Novel 1,2,4-triazole derivatives incorporating a 3-(trifluoromethyl)phenoxy moiety have been designed as potential bleaching herbicides. These compounds have shown selective herbicidal activity, particularly against broadleaf weeds.

Quantitative Herbicidal Activity of 1,2,4-Triazole Derivatives
Compound IDTarget WeedConcentration (µg/mL)Inhibition (%)Reference
4cBrassica campestris L.10075.0[5]
4iBrassica campestris L.10082.6[5]
Experimental Protocol: Synthesis of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

This protocol provides a general synthetic route for a series of 1,2,4-triazole-based herbicides.[5]

Step 1: Synthesis of 3-aryl-4-substituted-4H-[3][4][6]triazol-5-thiols (1)

  • Synthesize N-(Arylformamido)phenylthioureas as starting materials.

  • Induce ring closure of the thioureas in the presence of sodium hydroxide to generate the corresponding 3-aryl-4-substituted-4H-[3][4][6]triazol-5-thiols (1).

Step 2: S-Methylation of Triazole-thiols

  • React the triazole-thiol intermediate (1) with methyl sulfate in the presence of potassium carbonate (K₂CO₃) to yield 3-aryl-5-methylsulfanyl-4-substituted-4H-[3][4][6]triazoles (2).

Step 3: Oxidation of the Methylsulfanyl Group

  • Oxidize the methylsulfanyl group of intermediate (2) using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as a catalyst. This step converts the methylsulfanyl group into a better leaving group for the subsequent substitution reaction.

Step 4: Nucleophilic Substitution with 3-(trifluoromethyl)phenol

  • React the oxidized intermediate with 3-(trifluoromethyl)phenol to synthesize the target compounds, 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles (4). The reaction is typically carried out in a suitable solvent with moderate to good yields.

Purification and Characterization:

  • The final products are purified by recrystallization or column chromatography.

  • Structures are confirmed by IR, ¹H NMR, EI-MS, and elemental analyses.

Logical Workflow for the Synthesis of 1,2,4-Triazole Herbicides

Triazole_Synthesis cluster_0 Step 1: Ring Closure cluster_1 Step 2: S-Methylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Substitution Start N-(Arylformamido) phenylthioureas Thiol 3-Aryl-4-substituted-4H- [1,2,4]triazol-5-thiols (1) Start->Thiol SMe_Triazole 3-Aryl-5-methylsulfanyl-4- substituted-4H-[1,2,4]triazoles (2) Thiol->SMe_Triazole Oxidized_Intermediate Oxidized Intermediate SMe_Triazole->Oxidized_Intermediate Final_Product 3-Aryl-4-substituted-5- [3-(trifluoromethyl)phenoxy]- 1,2,4-triazoles (4) Oxidized_Intermediate->Final_Product Reagent1 NaOH Reagent2 Methyl Sulfate, K₂CO₃ Reagent3 H₂O₂, Na₂WO₄ Reagent4 3-(Trifluoromethyl)phenol

Synthesis of 1,2,4-Triazole Herbicides

Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized by qualified researchers in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Derivatization of 3-Bromo-4-(trifluoromethyl)phenol for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group, offers multiple avenues for chemical modification. These derivatizations are instrumental in the synthesis of a diverse range of pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig O-arylation.

Key Derivatization Reactions

The primary sites for derivatization on this compound are the hydroxyl group and the carbon-bromine bond. The phenolic hydroxyl allows for O-alkylation and O-arylation reactions to form ethers, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classical and reliable method for the formation of ethers from a phenoxide and an alkyl halide. This reaction is widely used to introduce a variety of alkyl chains, which can modulate the solubility, lipophilicity, and binding interactions of the final compound.

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone.

  • Add a base (1.1-1.5 eq.), such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the resulting phenoxide solution, add the alkyl halide (1.0-1.2 eq.) dropwise.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining base and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated derivative.

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF80492
2Ethyl iodideNaHTHF60685
3Propargyl bromideCs₂CO₃Acetonitrile50888

This table presents representative data for Williamson ether synthesis on substituted phenols and may require optimization for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound base Add Base (e.g., K2CO3) in Solvent (e.g., DMF) start->base Deprotonation phenoxide Form Phenoxide Intermediate base->phenoxide alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) phenoxide->alkyl_halide SN2 Attack heat Heat Reaction Mixture (50-100 °C) alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract purify Column Chromatography extract->purify product Final Product: O-Alkylated Derivative purify->product

Workflow for Williamson Ether Synthesis.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (2.0-3.0 eq.) such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Add the palladium catalyst (1-5 mol%), such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl derivative.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100891
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O1101675

This table presents representative data for Suzuki-Miyaura coupling reactions and may require optimization for this compound.

G cluster_cat_cycle Catalytic Cycle pd0 Pd(0) ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd2 Ar-Pd(II)-Br ox_add->pd2 transmetal Transmetalation (Ar'B(OH)2) pd2->transmetal pd2_biaryl Ar-Pd(II)-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' Product red_elim->product

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination chemistry has been extended to the formation of carbon-oxygen bonds, providing a powerful method for the synthesis of diaryl ethers. This palladium-catalyzed reaction couples an alcohol or phenol with an aryl halide. For this compound, this reaction can be used to introduce various aryl groups at the hydroxyl position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (1-5 mol%), and a suitable phosphine ligand (1.2-6 mol%) to a dry Schlenk tube.

  • Add a strong, non-nucleophilic base (1.4 eq.), such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Add an anhydrous, deoxygenated solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to obtain the diaryl ether.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001885
24-ChlorotoluenePd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane1102478
32-BromopyridinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene901282

This table presents representative data for Buchwald-Hartwig O-arylation and may require optimization for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Aryl Halide & Phenol reagents Add Pd Catalyst, Ligand, and Base in Solvent start->reagents heat Heat Reaction Mixture (80-110 °C) reagents->heat monitor Monitor by GC-MS/LC-MS heat->monitor cool Cool & Dilute monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Extraction and Washing filter->extract purify Column Chromatography extract->purify product Final Product: Diaryl Ether purify->product G bixalomer Bixalomer (in GI Tract) binding Phosphate Binding bixalomer->binding phosphate Dietary Phosphate phosphate->binding absorption Phosphate Absorption in Bloodstream phosphate->absorption Inhibited by Bixalomer complex Insoluble Bixalomer- Phosphate Complex binding->complex excretion Excretion complex->excretion G GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF (B-Raf, c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation RAF265 RAF265 RAF265->RTK Inhibits RAF265->RAF Inhibits

References

Application Notes and Protocols for C-N Bond Formation Using 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting arylamines are prevalent structural motifs in a vast array of biologically active compounds. 3-Bromo-4-(trifluoromethyl)phenol is a valuable building block for the synthesis of such compounds. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the phenolic hydroxyl and the bromo-substituent provide versatile handles for further molecular elaboration.

This document provides detailed application notes and experimental protocols for two of the most powerful and widely used methods for C-N bond formation using this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Core Concepts and Reaction Mechanisms

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds between aryl halides and a wide range of amine nucleophiles.[1][2] The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][2] The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often being employed to facilitate the key steps of the catalytic cycle.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol.[3] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern protocols have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, under milder conditions. The mechanism is thought to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide.[3]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative, albeit generalized, reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation of this compound with various amine coupling partners. It is important to note that optimal conditions may vary depending on the specific amine used.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Primary Aliphatic AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane80-11012-24
2Secondary Aliphatic AminePd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu or Cs₂CO₃ (1.2-1.5)Toluene or Dioxane80-11012-24
3AnilinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Dioxane100-12018-24
4Heterocyclic Amine (e.g., Imidazole)Pd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2)Toluene10016-24

Table 2: Representative Conditions for Ullmann Condensation of this compound

EntryAmine TypeCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Primary Aliphatic AmineCuI (5-10)L-Proline (10-20)K₂CO₃ (2)DMSO100-12024-48
2AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF120-14024
3Heterocyclic Amine (e.g., Imidazole)CuI (5-10)NoneK₂CO₃ (2)DMF or Pyridine120-15024-48
4AmideCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)Dioxane11024

Experimental Protocols

General Considerations: Both the Buchwald-Hartwig amination and the Ullmann condensation are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol is a general guideline and may require optimization for specific amine partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-4-(trifluoromethyl)phenol derivative.

Protocol 2: Ullmann Condensation of this compound with a Heterocyclic Amine

This protocol is a general guideline and may require optimization for specific heterocyclic amines.

Materials:

  • This compound

  • Heterocyclic amine (e.g., imidazole, pyrazole)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., DMF, Pyridine)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol%), the base (2.0 equivalents), this compound (1.0 equivalent), and the heterocyclic amine (1.2-1.5 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the N-arylated heterocycle.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Weigh Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base start->reagents glassware Oven-dry glassware start->glassware setup Combine reagents in Schlenk tube under inert atmosphere reagents->setup inert Inert Atmosphere (Ar or N2) glassware->inert inert->setup add_solvent Add anhydrous, deoxygenated solvent setup->add_solvent heat Heat and stir (80-110 °C) add_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and filter through Celite cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Weigh Reagents: - this compound - Amine - CuI - Base start->reagents glassware Oven-dry glassware start->glassware setup Combine reagents in Schlenk tube reagents->setup inert Inert Atmosphere (Ar or N2) glassware->inert inert->setup add_solvent Add anhydrous solvent setup->add_solvent heat Heat and stir (120-150 °C) add_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute with water and extract cool->extract concentrate Dry and concentrate organic layers extract->concentrate purify Purify (chromatography or recrystallization) concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Ullmann condensation.

Catalytic_Cycles Simplified Catalytic Cycles cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(Br)L_n pd0->pd2_aryl Oxidative Addition (ArBr) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_aryl->pd2_amido Amine Binding & Deprotonation (HNR'R'', Base) pd2_amido->pd0 product_bh Ar-NR'R'' pd2_amido->product_bh Reductive Elimination cu1_x Cu(I)X cu1_amido Cu(I)-NR'R'' cu1_x->cu1_amido Amine Binding & Deprotonation (HNR'R'', Base) product_u Ar-NR'R'' cu1_amido->product_u Reaction with ArBr product_u->cu1_x Regeneration

Caption: Simplified catalytic cycles for C-N bond formation.

Disclaimer

The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the user to ensure that all reactions are carried out safely and in accordance with standard laboratory practices.

References

Application Notes and Protocols for C-C Bond Formation Using 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common palladium-catalyzed cross-coupling reactions for carbon-carbon (C-C) bond formation utilizing 3-bromo-4-(trifluoromethyl)phenol as a key building block. This versatile substrate, featuring a bromine atom amenable to various coupling reactions and an electron-withdrawing trifluoromethyl group, is a valuable component in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is particularly effective for creating biaryl structures, which are prevalent in many biologically active compounds.[3] The electron-withdrawing nature of the trifluoromethyl group in this compound can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[4]

General Reaction Scheme:
Experimental Protocol (General)

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, XPhos, or SPhos, 2-10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical Data for Illustration)

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is illustrative and not based on specific experimental results for this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O110892
33-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O1201678

Visualization

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Heating & Stirring (80-120 °C) A->F B Arylboronic Acid B->F C Base C->F D Pd Catalyst & Ligand D->F E Solvent E->F G Extraction F->G Reaction Completion H Column Chromatography G->H I Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of Vinylated Phenols

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene to form a substituted alkene.[5][6] This reaction is a powerful tool for the vinylation of aryl halides.[7]

General Reaction Scheme:
Experimental Protocol (General)

A general procedure for the Heck reaction of an aryl bromide with an alkene is as follows:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-2.0 eq.), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%).

  • Ligand and Solvent: If required, add a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%). Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile).

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80 °C and 140 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation (Hypothetical Data for Illustration)

The following table presents hypothetical data for the Heck reaction of this compound with various alkenes. Note: This data is for illustrative purposes.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1201875
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃DMAc1302482
31-OctenePd(OAc)₂ (2) / P(o-tolyl)₃ (4)NaOAcAcetonitrile1001668

Visualization

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Heating in Sealed Vessel (80-140 °C) A->F B Alkene B->F C Base C->F D Pd Catalyst D->F E Solvent E->F G Extraction F->G Reaction Completion H Column Chromatography G->H I Product H->I

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling: Synthesis of Alkynylated Phenols

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][8] This reaction provides a straightforward method for the synthesis of substituted alkynes.[9]

General Reaction Scheme:
Experimental Protocol (General)

A general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne is as follows:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or triethylamine) and an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation (Hypothetical Data for Illustration)

The following table provides hypothetical data for the Sonogashira coupling of this compound. Note: This data is for illustrative purposes.

EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHFRT688
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF501280
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (2)Et₃NToluene60891

Visualization

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Stirring at RT or Gentle Heating A->F B Terminal Alkyne B->F C Base C->F D Pd Catalyst & Cu(I) Cocatalyst D->F E Solvent E->F G Filtration & Extraction F->G Reaction Completion H Column Chromatography G->H I Product H->I

Caption: Experimental workflow for Sonogashira coupling.

Conclusion

This compound is a valuable substrate for various palladium-catalyzed C-C bond-forming reactions. The generalized protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira couplings offer a solid foundation for the synthesis of a diverse range of substituted phenolic compounds. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve the desired outcomes for their specific applications.

References

Analytical Methods for Monitoring Reactions with 3-Bromo-4-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 3-Bromo-4-(trifluoromethyl)phenol. This versatile building block is crucial in the synthesis of a variety of bioactive molecules. The analytical methods described herein are essential for reaction optimization, kinetic studies, and quality control.

Introduction

This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the bromo- and hydroxyl- functionalities allow for a wide range of chemical transformations, including etherification, esterification, and cross-coupling reactions. Accurate and efficient monitoring of these reactions is critical to ensure optimal yield, purity, and safety.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound and its reaction products.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and products in a reaction mixture.

Application Note:

Reverse-phase HPLC with UV detection is the most common mode for analyzing phenolic compounds. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. For complex reaction mixtures, a gradient elution may be necessary to achieve adequate separation of all components.

Protocol: HPLC-UV Analysis of a Suzuki Coupling Reaction

This protocol is designed to monitor the consumption of this compound in a Suzuki coupling reaction.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Reaction Aliquot quench Quench Reaction start->quench e.g., with water dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process

Caption: Workflow for HPLC analysis of a reaction mixture.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Wavelength 254 nm

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 950 µL of acetonitrile.

  • Vortex the mixture.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation (Hypothetical):

CompoundRetention Time (min)Response Factor (at 254 nm)
This compound5.81.00 (Reference)
Boronic Acid Reagent3.20.85
Product8.51.20
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often necessary to improve their volatility and chromatographic performance.

Application Note:

Derivatization of the phenolic hydroxyl group reduces its polarity and increases its volatility. Common derivatization techniques include silylation (e.g., with BSTFA) and acetylation. The choice of derivatization reagent depends on the specific reaction being monitored and potential interferences.

Protocol: GC-MS Analysis via Silylation

This protocol is suitable for identifying and quantifying this compound and its byproducts.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Reaction Aliquot quench Quench & Extract start->quench dry Dry Extract quench->dry derivatize Silylation (BSTFA) dry->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect NMR_Logic cluster_setup Experimental Setup cluster_monitoring Reaction Monitoring setup Prepare reaction mixture in NMR tube with internal standard acquire Acquire 19F NMR spectra at timed intervals setup->acquire integrate Integrate signals of starting material and product acquire->integrate calculate Calculate conversion vs. time integrate->calculate FTIR_Workflow cluster_setup Reaction Setup cluster_monitoring Data Acquisition & Analysis setup Assemble reaction vessel with in-situ FT-IR probe add_reagents Add reactants and solvent setup->add_reagents collect_bg Collect background spectrum add_reagents->collect_bg start_reaction Initiate reaction collect_bg->start_reaction collect_spectra Collect spectra over time start_reaction->collect_spectra analyze Analyze spectral changes collect_spectra->analyze

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The primary side products encountered during the Suzuki coupling of this compound are a result of three main competing reactions:

  • Dehalogenation: The bromine atom on the phenol is replaced by a hydrogen atom, yielding 4-(trifluoromethyl)phenol. This is a common side reaction with aryl halides, particularly electron-deficient ones.

  • Protodeboronation: The boronic acid coupling partner is converted to its corresponding arene by replacement of the boronic acid group with a hydrogen atom. This reaction is often catalyzed by the base or palladium catalyst present in the reaction mixture.

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl compound. This side reaction is often promoted by the presence of oxygen.

Q2: How does the electron-withdrawing trifluoromethyl group affect the reaction?

A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This property generally facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is a key step in the Suzuki catalytic cycle. However, it can also make the phenolic proton more acidic, potentially leading to competitive coordination to the catalyst or interaction with the base.

Q3: What analytical techniques are best for identifying the side products?

A3: A combination of chromatographic and spectroscopic methods is recommended for the identification and quantification of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the desired product, starting materials, and lower molecular weight side products like the dehalogenated phenol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and for monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information for all components in the crude reaction mixture. ¹⁹F NMR can be particularly useful for tracking species containing the trifluoromethyl group.

Troubleshooting Guide

Issue Potential Cause Suggested Solutions
Low yield of the desired coupled product Incomplete reaction; prevalence of side reactions.Optimize reaction parameters: screen different palladium catalysts, ligands, bases, and solvents. Increase reaction time or temperature cautiously, as this can sometimes promote side reactions. Ensure high purity of all reagents.
Significant formation of 4-(trifluoromethyl)phenol (dehalogenation) Presence of a hydride source (e.g., from solvent or base); catalyst system promoting dehalogenation.Use anhydrous solvents. Consider a non-protic solvent system. Screen different ligands; bulky electron-rich phosphine ligands can sometimes suppress dehalogenation. Use a milder base.
Significant formation of the arene from the boronic acid (protodeboronation) High temperature; prolonged reaction time; inappropriate base.Use the mildest effective temperature. Minimize reaction time. Screen different bases; weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOH or K₃PO₄. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.
Significant formation of homocoupled biaryl from the boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Reaction fails to initiate Inactive catalyst; poor quality of reagents.Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the boronic acid is of high quality and has not degraded. Activate the catalyst if necessary.

Experimental Protocols

Protocol 1: General Conditions for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Minimizing Side Reactions

This protocol employs a more robust catalyst system and conditions designed to suppress common side reactions.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous toluene (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 8 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions ArylHalide This compound (Ar-Br) Dehalogenation Dehalogenation Product (Ar-H) ArylHalide->Dehalogenation [Pd], H-donor DesiredProduct Desired Coupled Product (Ar-Ar') ArylHalide->DesiredProduct + Ar'-B(OH)₂ [Pd], Base BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Protodeboronation Protodeboronation Product (Ar'-H) BoronicAcid->Protodeboronation Base or [Pd] Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling [Pd], O₂ BoronicAcid->DesiredProduct

Technical Support Center: Purification of Trifluoromethylated Biaryls from Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of trifluoromethylated biaryls synthesized via Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying trifluoromethylated biaryls from Suzuki reactions?

A1: The most common impurities include:

  • Homocoupling byproducts: Formation of a biaryl from two molecules of the boronic acid reagent. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation byproducts: The boronic acid is replaced by a hydrogen atom, leading to the formation of the corresponding arene.

  • Unreacted starting materials: Residual trifluoromethylated aryl halide and/or aryl boronic acid.

  • Palladium catalyst residues: Traces of the palladium catalyst and ligands used in the reaction.

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[2]

Q2: Why can the purification of trifluoromethylated biaryls be challenging?

A2: The presence of the trifluoromethyl (-CF3) group can significantly alter the physical and chemical properties of the biaryl product, leading to purification challenges:

  • Polarity: The -CF3 group is strongly electron-withdrawing, which can make the product's polarity similar to that of certain byproducts or starting materials, complicating separation by chromatography.

  • Solubility: Trifluoromethylated compounds can exhibit unique solubility profiles, sometimes being less soluble in common recrystallization solvents.

  • Volatility: Some smaller trifluoromethylated biaryls can be volatile, leading to loss of product during solvent removal under reduced pressure.

Q3: What are the primary purification techniques for trifluoromethylated biaryls?

A3: The two most effective and commonly used purification techniques are:

  • Flash Column Chromatography: Utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. It is highly effective for removing a wide range of impurities.[2][3]

  • Recrystallization: A technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[3]

Q4: How do I choose between column chromatography and recrystallization?

A4: The choice depends on the nature of the impurities and the physical state of your product:

  • Column chromatography is generally the more versatile method and is preferred when impurities have very similar polarities to the product, or when the product is an oil.

  • Recrystallization is ideal for solid products when there is a significant difference in solubility between the desired compound and the impurities in a particular solvent. It is often a more scalable and economical method for final purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of trifluoromethylated biaryls.

Problem Possible Cause(s) Suggested Solution(s)
Product co-elutes with starting material (aryl halide) during column chromatography. The polarity of the product and the starting material are very similar.- Optimize the solvent system. Try a less polar eluent or a gradient elution. A different solvent system (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes) may improve separation.- If the starting material is significantly more volatile, consider removing it by evaporation under high vacuum if the product is not volatile.- Ensure the reaction has gone to completion to minimize the amount of starting material in the crude mixture.
Product co-elutes with homocoupling byproduct during column chromatography. The homocoupling byproduct often has a similar polarity to the desired biaryl product.- Fine-tune the eluent polarity. A very shallow gradient or isocratic elution with an optimized solvent mixture can improve resolution.- Consider reverse-phase chromatography if normal-phase fails to provide adequate separation.- Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product.
Product "oils out" during recrystallization. - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated.- High levels of impurities are present.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent or try a two-solvent system.- First, perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Low recovery after recrystallization. The product has significant solubility in the cold solvent.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer) to maximize crystal formation.- Use a minimal amount of cold solvent to wash the crystals during filtration.- Try a different solvent or a two-solvent system where the product is less soluble at low temperatures.
Dark-colored impurities persist in the final product. Residual palladium catalyst.- Treat a solution of the crude product with activated carbon before filtration and concentration.- Filter the crude reaction mixture through a pad of Celite® or silica gel before concentrating the solvent.

Data Presentation

The following tables provide representative data on the purification of trifluoromethylated biaryls from Suzuki reactions. Note that yields and purities are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Purification Methods for 4-methoxy-4'-(trifluoromethyl)biphenyl

Purification MethodCrude Purity (by 1H NMR)Final Purity (by 1H NMR)Isolated Yield
Flash Column Chromatography~85%>98%85%
Recrystallization (Ethanol/Water)~85%>99%78%

Table 2: Purification of Various Trifluoromethylated Biaryls by Flash Column Chromatography

ProductStarting MaterialsCrude Purity (by GC-MS)Final Purity (by GC-MS)Isolated Yield
4-phenyl-1-(trifluoromethyl)benzene1-bromo-4-(trifluoromethyl)benzene and Phenylboronic acid90%>99%92%
3-chloro-4'-(trifluoromethyl)biphenyl1-bromo-3-chlorobenzene and 4-(trifluoromethyl)phenylboronic acid88%>98%89%
2-methyl-3'-(trifluoromethyl)biphenyl2-bromotoluene and 3-(trifluoromethyl)phenylboronic acid92%>99%94%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a trifluoromethylated biaryl using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a thin layer of sand to the top of the silica gel bed.

2. Loading the Sample:

  • Dissolve the crude trifluoromethylated biaryl in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
  • Collect fractions in test tubes or flasks.
  • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

4. Isolation of the Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylated biaryl.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid trifluoromethylated biaryl.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for trifluoromethylated compounds include ethanol/water, hexanes/ethyl acetate, and toluene.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

G cluster_reaction Suzuki Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Crude Reaction Mixture (Product, Byproducts, Starting Materials, Catalyst, Salts) workup Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->workup organic_layer Organic Layer (Product, Organic Soluble Impurities) workup->organic_layer aqueous_layer Aqueous Layer (Inorganic Salts) workup->aqueous_layer chromatography Flash Column Chromatography organic_layer->chromatography recrystallization Recrystallization organic_layer->recrystallization pure_product Pure Trifluoromethylated Biaryl chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of trifluoromethylated biaryls.

G cluster_troubleshooting Troubleshooting Decision Tree start Purification Issue Identified q1 What is the primary issue? start->q1 coelution Co-elution of Impurities (Chromatography) q1->coelution Co-elution oiling_out Product 'Oils Out' (Recrystallization) q1->oiling_out 'Oiling Out' low_recovery Low Recovery (Recrystallization) q1->low_recovery Low Recovery dark_color Persistent Dark Color q1->dark_color Dark Color q2_coelution Impurity Type? coelution->q2_coelution solution_oiling Lower BP Solvent Use More Solvent/Two-Solvent System Pre-purify with Silica Plug oiling_out->solution_oiling solution_recovery Ensure Adequate Cooling Minimize Washing Solvent Change Solvent System low_recovery->solution_recovery solution_color Treat with Activated Carbon Filter through Celite®/Silica dark_color->solution_color solution_coelution_sm Optimize Eluent (Less Polar/Gradient) Change Solvent System q2_coelution->solution_coelution_sm Starting Material solution_coelution_homo Fine-tune Eluent (Shallow Gradient) Consider Reverse-Phase HPLC q2_coelution->solution_coelution_homo Homocoupling Byproduct

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Buchwald-Hartwig amination of electron-deficient aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction failing or giving low yields with an electron-deficient aryl bromide?

A1: Low yields or reaction failure with electron-deficient aryl bromides can stem from several factors. One of the most common issues is the choice of an inappropriate base or ligand for the specific substrate.[1] Strong bases, while often effective, can lead to the decomposition of substrates with sensitive functional groups.[1][2] Additionally, poor solubility of the inorganic base in the reaction solvent is a frequently underestimated cause of failure.[1][2] Catalyst inhibition or decomposition can also be a significant problem.[1]

Q2: How do I select the appropriate catalyst and ligand for my electron-deficient system?

A2: The choice of ligand is critical and depends heavily on the amine coupling partner.[3] For primary amines, ligands like BrettPhos are often a good starting point.[3] For secondary amines, RuPhos is a common choice.[3] Sterically hindered, electron-rich phosphine ligands such as XPhos and biarylphosphines are generally effective because they facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps.[4][5] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.[6] It is often necessary to screen a small number of ligand/palladium precatalyst combinations to find the optimal system.

Q3: Which base is best for coupling electron-deficient aryl bromides?

A3: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and are highly effective for a broad range of substrates.[1][2] However, for base-sensitive functional groups (e.g., esters, nitro groups, ketones), these strong bases can cause side reactions or decomposition.[7] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[1][7] The use of Cs₂CO₃ is particularly advantageous for preserving common functional groups like cyano, nitro, and ester moieties.[7]

Q4: What is the ideal solvent for this reaction?

A4: Toluene is a very common and effective solvent, offering a good balance of solubility for many substrates and a high boiling point suitable for many reactions.[1] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are also frequently used.[2] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][2] For all solvents, ensuring they are anhydrous and degassed is crucial for reproducible results.

Q5: My reaction is producing a significant amount of hydrodehalogenation (reduction) byproduct. How can I minimize this?

A5: The formation of the reduced arene byproduct occurs due to a competing β-hydride elimination pathway.[4] This side reaction can be suppressed by using bulkier phosphine ligands, which sterically disfavor the formation of the intermediate that leads to β-hydride elimination.[4] Optimizing the choice of base and ensuring the reaction is run under a strictly inert atmosphere can also help minimize this side product.

Q6: I am observing biaryl side products in my reaction. What causes this and how can it be prevented?

A6: Biaryl byproduct formation can occur, particularly when using chiral primary amines.[1] This side reaction is often a result of competing reaction pathways. Optimizing the catalyst-to-ligand ratio and carefully controlling the stoichiometry of the reactants can help minimize its formation.[1] A thorough screening of reaction conditions, including solvent and base, may be necessary to suppress this pathway.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive Catalyst: Palladium precatalyst not properly activated; catalyst decomposed.[1] 2. Poor Reagent Quality: Wet or impure solvent/reagents; amine or aryl bromide is degraded. 3. Inappropriate Ligand/Base: The chosen ligand or base is not suitable for the specific substrate combination.[1] 4. Low Temperature: Reaction temperature is too low for the activation energy required.1. Use a pre-formed palladium catalyst or ensure activation conditions are appropriate. Ensure all transfers are done under an inert atmosphere (e.g., in a glovebox).[2] 2. Use freshly distilled/dried and degassed solvents. Purify starting materials if necessary. 3. Screen a different set of ligands (e.g., try a more electron-rich or bulky ligand like XPhos or an NHC-based system).[4][6] Switch to a stronger (e.g., NaOtBu) or weaker (e.g., Cs₂CO₃) base depending on substrate sensitivity.[1][7] 4. Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[2]
Starting material is consumed, but no desired product is formed 1. Catalyst Poisoning: Functional groups on the substrate (e.g., some heterocycles, unprotected thiols) may be poisoning the palladium catalyst.[1] 2. Product Degradation: The product may be unstable under the reaction conditions (e.g., sensitive to the strong base).1. If catalyst poisoning is suspected, try a different ligand or catalyst system. Protecting the problematic functional group may be necessary.[1] 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[1] Try running the reaction at a lower temperature for a longer period.
Formation of dark precipitate or "palladium black" Catalyst Decomposition: The active Pd(0) species has agglomerated and precipitated out of solution, halting the catalytic cycle.1. Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1). 2. Check that the solvent is properly degassed to remove oxygen. 3. Consider a more robust ligand that better stabilizes the Pd(0) center.
Inconsistent or irreproducible results 1. Atmospheric Contamination: Trace amounts of oxygen or moisture are entering the reaction vessel. 2. Reagent Inconsistency: Purity of reagents or solvents varies between batches.1. Use high-quality septa and maintain a positive pressure of inert gas (Argon or Nitrogen). Assemble the reaction in a glovebox if possible. 2. Use reagents from a reliable source and purify/dry them consistently for each run.

Data and Parameters

Table 1: Palladium Precatalysts and Ligands
Catalyst/LigandTypeCommon Applications & Notes
Pd₂(dba)₃ Pd(0) SourceCommon precursor, requires ligand addition. Can be superior to Pd(OAc)₂ for less reactive substrates.[7]
Pd(OAc)₂ Pd(II) SourceCommon precursor, requires in situ reduction to Pd(0).[2]
XPhos BiarylphosphineSterically demanding ligand, effective for a broad range of aryl halides, including chlorides.[4]
RuPhos BiarylphosphineExcellent for the coupling of secondary amines.[3]
BrettPhos BiarylphosphineDesigned for the selective monoarylation of primary amines.[3][4]
Xantphos BidentateEffective for coupling amides and with weaker bases like Cs₂CO₃.[7][8]
(IPr)Pd(acac)Cl Pd-NHCN-Heterocyclic Carbene (NHC) precatalyst, often highly active for challenging substrates like aryl chlorides.[6]
Table 2: Base Selection Guide
BaseClasspKaH (approx.)Common Use & Characteristics
NaOtBu Strong19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][2]
LHMDS Strong26Strong, non-nucleophilic base. Useful alternative to alkoxides.[1]
Cs₂CO₃ Weak/Moderate10Excellent for substrates with base-sensitive groups (esters, nitro, cyano).[1][7]
K₃PO₄ Weak/Moderate12A good alternative to carbonate bases for sensitive substrates.[1]
DBU Organic13.5Soluble organic base, can be used for homogeneous reaction conditions, often in combination with an inorganic base.[1][8]
Table 3: Solvent Selection Guide
SolventClassProperties & Common Use
Toluene / Xylene AromaticCommonly used, good balance of solubility and high boiling point.[1][2]
1,4-Dioxane EtherFrequently used and effective, but has environmental and safety concerns.[2][9]
THF / 2-MeTHF EtherLower boiling points, suitable for reactions at moderate temperatures. 2-MeTHF is a greener alternative to THF.[1]
t-Amyl alcohol AlcoholCan serve as both solvent and a mild reducing agent for Pd(II) precursors.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) pd0->ox_add amine_complex Amine Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ ox_add->amine_complex amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HBr amido_complex->pd0 Reductive Elimination product Ar-NR₂ byproduct H-Base⁺Br⁻ reagents1 Ar-Br reagents2 R₂NH reagents3 Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low or No Product check_inert Is the reaction setup strictly inert (O₂/H₂O free)? start->check_inert fix_inert Action: Improve inert technique (glovebox, degas solvent, fresh septa) check_inert->fix_inert No check_sm Is starting material (SM) being consumed (TLC/LCMS)? check_inert->check_sm Yes fix_inert->start Re-run screen_conditions Action: Screen new ligands, bases, and solvents. Increase temperature. check_sm->screen_conditions No check_decomp Is there product decomposition or catalyst poisoning? check_sm->check_decomp Yes screen_conditions->start Re-run milder_conditions Action: Use milder base (Cs₂CO₃, K₃PO₄). Lower temperature. check_decomp->milder_conditions Yes (Product Decomp) protect_group Action: Protect interfering functional groups. check_decomp->protect_group Yes (Poisoning) end Success: Optimized Reaction check_decomp->end No milder_conditions->start Re-run protect_group->start Re-run

Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

Note: This is a representative, non-optimized protocol. Reaction conditions must be optimized for specific substrates.

1. Preparation:

  • To an oven-dried vial equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

2. Inert Atmosphere:

  • Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle to vent.

3. Reagent Addition:

  • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Add the amine (1.1-1.5 equiv.) via syringe if it is a liquid, or as a solid if applicable.

  • Add the degassed solvent via syringe to achieve a final concentration of approximately 0.1-0.5 M.

4. Reaction:

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously.

5. Monitoring:

  • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

6. Workup:

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and/or brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl amine.

References

Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Bromo-4-(trifluoromethyl)phenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 4-(trifluoromethyl)phenol. This reaction typically employs a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are controlling the regioselectivity of the bromination and preventing over-bromination. The starting material, 4-(trifluoromethyl)phenol, has two available positions for bromination ortho to the hydroxyl group (positions 3 and 5). This can lead to the formation of isomeric impurities. Additionally, the activated phenolic ring is susceptible to further bromination, resulting in di- and tri-brominated byproducts.

Q3: How can I minimize the formation of isomeric impurities?

A3: Optimizing reaction conditions is key. Factors that influence regioselectivity include the choice of brominating agent, solvent, reaction temperature, and the presence of any catalysts or additives. Slower addition of the brominating agent at a lower temperature can often improve the selectivity for the desired 3-bromo isomer.

Q4: What are the common methods for purifying the final product?

A4: Purification is typically achieved through column chromatography on silica gel. Recrystallization can also be an effective method for obtaining a high-purity product, depending on the physical properties of the impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- If starting material remains, consider increasing the reaction time or slightly increasing the temperature.- Ensure the brominating agent is of high purity and activity.
Suboptimal Reaction Temperature - Low temperatures may lead to a sluggish reaction. If the reaction is too slow, consider a modest increase in temperature while carefully monitoring for byproduct formation.- High temperatures can promote side reactions and decrease selectivity.
Inefficient Brominating Agent - For less reactive systems, elemental bromine is often more effective than NBS.- Ensure the stoichiometry of the brominating agent is appropriate. A slight excess may be necessary for full conversion, but a large excess will lead to over-bromination.
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous phase during the workup.- Minimize the number of purification steps to avoid cumulative losses.
Issue 2: High Levels of Isomeric Impurities
Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance selectivity.- Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration of the electrophile.- Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, carbon tetrachloride, acetic acid).
Choice of Brominating Agent - The steric bulk of the brominating agent can influence the ortho-selectivity. While Br₂ is common, exploring bulkier reagents might offer improved selectivity in some cases.
Issue 3: Significant Formation of Over-Brominated Byproducts
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent relative to the 4-(trifluoromethyl)phenol.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
High Reaction Temperature - Over-bromination is often favored at higher temperatures. Maintain a low and consistent temperature throughout the reaction.
Prolonged Reaction Time - Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Structure Common Source Typical Analytical Signature (GC-MS)
4-(Trifluoromethyl)phenolUnreacted starting materialLower retention time than the product; Characteristic mass spectrum of the starting material.
2-Bromo-4-(trifluoromethyl)phenolIsomeric byproduct of brominationSimilar retention time to the product, may co-elute; Identical molecular ion peak, different fragmentation pattern.
3,5-Dibromo-4-(trifluoromethyl)phenolOver-brominationHigher retention time than the mono-brominated products; Higher molecular ion peak corresponding to two bromine atoms.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

  • 4-(Trifluoromethyl)phenol

  • Elemental Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product & Impurities start_phenol 4-(Trifluoromethyl)phenol reaction Bromination in Dichloromethane at 0°C start_phenol->reaction start_br2 Bromine (Br2) start_br2->reaction quench Quench with Na2S2O3 reaction->quench impurity1 Isomeric Byproducts reaction->impurity1 impurity2 Over-brominated Products reaction->impurity2 wash Aqueous Wash quench->wash dry Drying & Concentration wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Synthesis Issue low_yield Low Yield start->low_yield high_isomers High Isomeric Impurities start->high_isomers over_bromination Over-bromination start->over_bromination sol_incomplete Increase Time/Temp low_yield->sol_incomplete Incomplete Reaction sol_temp Optimize Temperature low_yield->sol_temp Suboptimal Temp high_isomers->sol_temp Poor Selectivity sol_slow_add Slow Reagent Addition high_isomers->sol_slow_add Poor Selectivity over_bromination->sol_temp High Temp sol_stoich Control Stoichiometry over_bromination->sol_stoich Excess Reagent

Caption: Troubleshooting logic for common issues in the synthesis.

Technical Support Center: Reactions with Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylphenols. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the reactivity of the phenol ring, often leading to unique challenges in synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a trifluoromethylphenol failing or giving low yields?

A1: Several factors can contribute to low yields in reactions involving trifluoromethylphenols:

  • Deactivation of the Aromatic Ring: The -CF3 group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I), making the aromatic ring less susceptible to electrophilic substitution.[1]

  • Steric Hindrance: The bulky -CF3 group, particularly when positioned ortho to the hydroxyl group, can sterically hinder the approach of reagents.

  • Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and base selection are critical. For instance, Claisen rearrangements often require high temperatures (100–200 °C) to proceed efficiently.[3]

  • Starting Material Purity: Impurities in the trifluoromethylphenol or other reagents can interfere with the reaction.

  • Product Degradation: The desired product may be unstable under the reaction conditions, especially at elevated temperatures over extended periods.[3]

Q2: I'm observing unexpected side products in my cross-coupling reaction. What are the likely causes?

A2: Side product formation is a common issue. Here are some potential causes in the context of common cross-coupling reactions:

  • Suzuki-Miyaura Coupling:

    • Homocoupling: Boronic acids can undergo self-coupling to form biaryl byproducts. This can be minimized by careful control of reaction conditions and the choice of palladium catalyst and ligands.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene.

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom.

    • Catalyst Poisoning: Functional groups like azo compounds can poison the palladium catalyst.[4]

  • General Issues:

    • Isomeric Byproducts: In reactions like the Claisen rearrangement of an allyl ether of 3-(trifluoromethyl)phenol, rearrangement can occur at both the ortho and para positions, leading to isomeric products.[3]

Q3: My purified trifluoromethyl-containing product is an oil and difficult to handle. How can I solidify it?

A3: Many fluorinated compounds, including those with trifluoromethyl groups, tend to be oils or low-melting solids.[5] Here are some strategies to induce solidification:

  • High Purity is Key: Ensure the product is highly pure, as impurities can significantly inhibit crystallization. Column chromatography is often necessary.[5]

  • Solvent Screening for Crystallization: Experiment with a variety of solvent systems. A good starting point is to dissolve the oil in a solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexane, pentane) until turbidity is observed. Then, allow the solution to stand, possibly at a lower temperature.

  • Seeding: If a small crystal of the desired compound can be obtained, use it to seed a supersaturated solution to induce crystallization.

  • Trituration: Repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble can sometimes lead to solidification.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product when using a trifluoromethylphenol-derived aryl halide or triflate.

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// Edges start -> check_catalyst; start -> check_base; start -> check_conditions; check_catalyst -> solution_catalyst [color="#34A853"]; check_base -> solution_base [color="#34A853"]; check_conditions -> solution_conditions [color="#34A853"]; }

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Solutions & Optimization:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands often give good results.

  • Base: The strength and solubility of the base can significantly impact the reaction rate. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used. In some cases, organic bases may be beneficial.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are generally effective. The addition of water can sometimes improve the outcome.[6]

  • Temperature: Due to the deactivating effect of the -CF3 group, higher reaction temperatures may be required.

ParameterCondition ACondition BCondition C
Pd Source (mol%) Pd(PPh3)4 (3)Pd(OAc)2 (2)PdCl2 (3)
Ligand (mol%) NoneSPhos (4)None
Base K2CO3K3PO4KF
Solvent Toluene/H2ODioxaneAcetonitrile
Temperature (°C) 10011080
Typical Yield ModerateHighModerate to High

Table 1: Comparison of representative reaction conditions for Suzuki-Miyaura coupling of trifluoromethyl-substituted aryl halides. Yields are substrate-dependent.

Buchwald-Hartwig Amination

Problem: Difficulty in coupling an amine with a trifluoromethyl-substituted aryl halide.

Buchwald_Hartwig_Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Solutions & Optimization:

  • Ligand Choice: Sterically hindered and electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may be necessary for sensitive substrates.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[4]

ParameterCondition ACondition B
Pd Precatalyst (mol%) Pd2(dba)3 (1-2)Pd(OAc)2 (2)
Ligand XantphosBINAP
Base Cs2CO3NaOtBu
Solvent DioxaneToluene
Temperature (°C) 90-11080-100
Substrate Compatibility Good for many functional groupsBroad, but base-sensitive groups may be an issue

Table 2: General conditions for Buchwald-Hartwig amination with trifluoromethyl-substituted aryl halides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)2 and 4 mol% SPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 3-Chlorobenzotrifluoride
  • Reaction Setup: In a glovebox, add Pd2(dba)3 (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox and add 3-chlorobenzotrifluoride (1.0 mmol) and the desired amine (1.2 mmol) under a counterflow of argon.

  • Solvent Addition: Add anhydrous toluene (4 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired arylamine.

References

Preventing dehalogenation in cross-coupling of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions with 3-Bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation and other side reactions, ensuring successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a cross-coupling reaction?

A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom.[1][2][3][4] This undesired reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.[1][2]

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: The substrate's electron-deficient nature, due to the trifluoromethyl group, makes the aryl-bromide bond more susceptible to certain side reactions. Electron-deficient aryl halides can be more prone to dehalogenation.[5]

Q3: How can I detect if dehalogenation is occurring in my reaction?

A3: The presence of the dehalogenated byproduct, 4-(trifluoromethyl)phenol, can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-(trifluoromethyl)phenol.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the bromine was previously located.[1][3]

Q4: What are the primary causes of dehalogenation?

A4: Several factors can contribute to dehalogenation, including:

  • Formation of Palladium-Hydride Species: A common mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[5][6]

  • Reaction Conditions: High temperatures and long reaction times can increase the likelihood of dehalogenation.[3][7]

  • Choice of Base: Strong bases, particularly alkoxides like NaOEt or KOtBu, can act as hydride sources or promote pathways leading to dehalogenation.[1][2]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the rates of the desired coupling versus the undesired dehalogenation.[3]

  • Solvent: Some solvents, especially alcohols, can act as a source of hydrogen.[2][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Issue 1: Significant Formation of 4-(trifluoromethyl)phenol (Dehalogenation Product)
Potential Cause Suggested Solution Rationale
Inappropriate Base Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5]Strong alkoxide bases can generate palladium-hydride species, leading to hydrodehalogenation. Carbonates and phosphates are generally less prone to this.[1]
Suboptimal Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[4][5]These ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[4]
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.[4][7]High temperatures can accelerate the rate of dehalogenation.[4]
Problematic Solvent Use aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents if possible.[5][8]Alcohols can be a source of hydrides for the dehalogenation reaction.[2][5]
Presence of Water While some water can be beneficial, ensure conditions are not excessively wet. Use anhydrous solvents if necessary.Water can be a proton source that contributes to dehalogenation.[9]
Issue 2: Low or No Conversion of Starting Material
Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a pre-catalyst (e.g., XPhos Pd G2 or G3) or ensure the active Pd(0) species is being generated in situ.[5]Pre-catalysts are often more stable and readily form the active catalytic species.
Slow Transmetalation Increase the temperature carefully or use a more reactive coupling partner (e.g., a boronic ester instead of a boronic acid in Suzuki couplings).[5][10]A slow transmetalation step can allow side reactions like dehalogenation to become more competitive.
Poorly Degassed Reaction Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent.[5]Oxygen can deactivate the palladium catalyst.
Issue 3: Formation of Homocoupled Byproducts
Potential Cause Suggested Solution Rationale
Presence of Oxygen Thoroughly degas the reaction mixture.Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[6]
Decomposition of Coupling Partner Use fresh, high-purity coupling partners. For Suzuki reactions, consider using more stable boronic esters.[6]Decomposition of the organometallic reagent can lead to side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[5]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[5]

  • Add degassed toluene and degassed water via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Visualizations

start Start: Significant Dehalogenation Observed check_base Is the base a strong alkoxide (e.g., NaOtBu)? start->check_base change_base Action: Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_ligand Is the ligand small and electron-poor (e.g., PPh₃)? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use a bulky, electron-rich ligand (XPhos, SPhos) check_ligand->change_ligand Yes check_temp Is the reaction temperature high (>100 °C)? check_ligand->check_temp No change_ligand->check_temp lower_temp Action: Lower temperature and increase reaction time check_temp->lower_temp Yes check_solvent Is an alcohol being used as a solvent? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to an aprotic solvent (Toluene, Dioxane) check_solvent->change_solvent Yes end End: Dehalogenation Minimized check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Br)Lₙ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(R)Lₙ oa_complex->trans_complex Transmetalation (R-M) pd_hydride H-Pd(II)(Br)Lₙ oa_complex->pd_hydride Side Reaction (e.g., with base/solvent) product Ar-R (Desired Product) trans_complex->product Reductive Elimination product->pd0 dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated Reductive Elimination dehalogenated->pd0

Caption: Catalytic cycle of cross-coupling with the competing dehalogenation pathway.

References

Technical Support Center: Catalyst Selection and Yield Optimization for 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for reactions involving 3-Bromo-4-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes and improve yields when working with this versatile but sometimes challenging substrate. The unique electronic properties of this compound, namely the strong electron-withdrawing nature of the trifluoromethyl group, can significantly influence its reactivity in common cross-coupling reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

General Considerations

Question: Why is this compound a challenging substrate in some cross-coupling reactions?

Answer: The reactivity of this compound in popular palladium-catalyzed cross-coupling reactions is governed by the electronic nature of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which has several consequences:

  • Increased Acidity of the Phenolic Proton: The phenolic -OH group is more acidic than in phenol itself. This can lead to competitive reactions with bases, potentially deactivating the catalyst or consuming the base needed for the catalytic cycle.

  • Modified Reactivity of the C-Br Bond: While the electron-withdrawing -CF3 group can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst (a key step in many cross-coupling reactions), it can also influence the stability of intermediates and the rate of reductive elimination.

  • Potential for Side Reactions: The combination of the phenol and the electron-deficient ring can open avenues for side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen).

Understanding these electronic effects is crucial for selecting the right catalyst, ligands, and reaction conditions to achieve high yields.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, with this compound, achieving high yields can be challenging.

Question: I am getting a low yield in my Suzuki coupling with this compound and an arylboronic acid. What are the most likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki couplings with this substrate often stem from a few common issues. Here is a systematic troubleshooting approach:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For an electron-deficient aryl bromide like this, a more electron-rich and sterically hindered phosphine ligand is often required to promote the key steps of the catalytic cycle.

  • Initial Recommendation: Start with a robust catalyst system like Pd(PPh3)4 or a combination of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) with a suitable phosphine ligand.

  • Troubleshooting: If your initial choice is not effective, consider switching to more advanced, electron-rich biarylphosphine ligands such as SPhos or XPhos. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

2. Base and Solvent Choice: The base plays a critical role in the Suzuki reaction, and its choice can be particularly important with a phenolic substrate.

  • Common Issue: Strong bases like NaOH or KOH in the presence of the acidic phenol can lead to side reactions.

  • Troubleshooting:

    • Consider using a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    • The use of a phosphate base like potassium phosphate (K3PO4) can also be beneficial, particularly in combination with modern catalyst systems.

    • The solvent system should be carefully chosen to ensure solubility of all components. A mixture of an organic solvent (like toluene or dioxane) and water is often effective.

3. Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition or side reactions.

  • Troubleshooting: If the reaction is sluggish at lower temperatures (e.g., 80 °C), try incrementally increasing the temperature to 100-110 °C while monitoring the reaction progress by TLC or LC-MS.

4. Hydrodehalogenation Side Product: A common side reaction is the replacement of the bromine atom with a hydrogen, leading to 3-(trifluoromethyl)phenol.

  • Cause: This can be caused by impurities in the boronic acid or by certain reaction conditions that favor this pathway.

  • Troubleshooting:

    • Ensure the boronic acid is of high purity.

    • Using a less polar solvent or a different base can sometimes suppress this side reaction.

Visualizing the Troubleshooting Workflow

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst & Ligand start->catalyst base_solvent Assess Base & Solvent System start->base_solvent temperature Optimize Reaction Temperature start->temperature side_products Check for Side Products (e.g., Hydrodehalogenation) start->side_products solution1 Switch to Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->solution1 solution2 Use Milder Base (K2CO3, K3PO4) Adjust Solvent Polarity base_solvent->solution2 solution3 Incrementally Increase Temperature (e.g., 80°C to 110°C) temperature->solution3 solution4 Use High Purity Boronic Acid Modify Reaction Conditions side_products->solution4 Catalyst_Selection_Decision_Tree start Select Cross-Coupling Reaction suzuki Suzuki Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira Coupling (C-C Alkyne) start->sonogashira suzuki_cat Pd(PPh3)4 or Pd(dppf)Cl2 (Initial) Pd/SPhos (Advanced) suzuki->suzuki_cat buchwald_cat Protect Phenol or Use Pd/RuPhos or Pd/BrettPhos buchwald->buchwald_cat sonogashira_cat Pd(PPh3)2Cl2/CuI sonogashira->sonogashira_cat

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethyl)phenol. The following information is designed to address specific issues that may be encountered during experiments, with a focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Williamson Ether Synthesis

Q1: My Williamson ether synthesis reaction with this compound is giving a low yield. What are the likely causes related to the solvent?

A1: Low yields in the Williamson ether synthesis of this compound are often attributed to suboptimal solvent choice, which can lead to poor solubility of the phenoxide, a decreased reaction rate, or competing side reactions.

Troubleshooting Steps:

  • Assess Solvent Polarity: this compound is a relatively polar molecule, and its corresponding phenoxide requires a polar solvent to ensure sufficient solubility. Nonpolar solvents like hexane or toluene are generally poor choices and can lead to heterogeneous reaction mixtures and low conversion.

  • Use a Polar Aprotic Solvent: Polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl Sulfoxide) , or Acetonitrile (CH₃CN) are highly recommended. These solvents are effective at solvating the cation of the phenoxide, leaving the oxygen anion more "naked" and nucleophilic, which accelerates the desired SN2 reaction.[1][2][3]

  • Avoid Protic Solvents: Protic solvents like water, ethanol, or methanol should generally be avoided as the primary solvent. They can form hydrogen bonds with the phenoxide oxygen, which shields its nucleophilicity and slows down the O-alkylation reaction.[1] Furthermore, under certain conditions, protic solvents can promote competitive C-alkylation at the positions ortho and para to the hydroxyl group.[1][4]

  • Ensure Anhydrous Conditions: The presence of water in the solvent can hydrolyze the base and reduce the concentration of the active phenoxide nucleophile, leading to incomplete reaction. Ensure that your solvent is thoroughly dried before use.

Q2: I am observing the formation of side products in my Williamson ether synthesis. Could the solvent be the cause?

A2: Yes, the solvent can significantly influence the reaction pathway, leading to the formation of undesired side products.

Troubleshooting Steps:

  • Check for C-Alkylation: If you are using a protic solvent, you may be observing C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[1] To favor O-alkylation, switch to a polar aprotic solvent like DMF or DMSO.[1]

  • Consider Elimination (E2) Reactions: If you are using a secondary or tertiary alkyl halide as the electrophile, a competing E2 elimination reaction can occur, especially at higher temperatures. While the solvent choice has a less direct impact on this than the substrate, using a less polar aprotic solvent like THF might slightly favor SN2 over E2 compared to more polar options like DMSO. However, the primary solution is to use a primary alkyl halide whenever possible.[2]

II. Suzuki-Miyaura Cross-Coupling

Q3: My Suzuki-Miyaura coupling reaction of this compound is not proceeding to completion. How can I troubleshoot this with respect to the solvent?

A3: Incomplete Suzuki-Miyaura coupling reactions are frequently due to issues with catalyst activity, reagent solubility, or the efficiency of the transmetalation step, all of which are heavily influenced by the solvent system.

Troubleshooting Steps:

  • Ensure Reagent Solubility: All components of the reaction, including the this compound, the boronic acid, the base, and the palladium catalyst, must be at least partially soluble in the reaction medium. A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-Dioxane/Water or Toluene/Water .[5][6][7][8] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for transmetalation.[7]

  • Degas Your Solvents: It is critical to thoroughly degas all solvents before use to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, resulting in catalyst deactivation and a stalled reaction.[6]

  • Optimize the Solvent Ratio: In biphasic systems like dioxane/water, the ratio of the two solvents can be important. A typical starting point is a 3:1 to 5:1 ratio of organic solvent to water.[5] If your reagents have poor solubility in this mixture, you may need to adjust the ratio or consider a different solvent system.

  • Consider a Homogeneous System: For certain substrates, a single polar aprotic solvent like DMF can be effective, particularly with soluble bases like Cs₂CO₃.[9]

Q4: I am seeing significant homocoupling of my boronic acid and/or dehalogenation of my this compound. How can the solvent choice help to mitigate these side reactions?

A4: The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki-Miyaura couplings and can be influenced by the solvent and other reaction conditions.

Troubleshooting Steps:

  • Control Water Content: While water is often necessary, an excessive amount can promote the protodeboronation of the boronic acid, a key pathway to homocoupling.[6] Use the minimum amount of water required to dissolve the base and facilitate the reaction.

  • Ensure a Rigorously Inert Atmosphere: As mentioned previously, the presence of oxygen is a major contributor to side reactions, including the homocoupling of boronic acids. Thoroughly degassing your solvents is essential.

  • Optimize the Base and Solvent Combination: The choice of base and solvent are interconnected. For instance, stronger bases may be more effective in certain solvent systems but can also promote side reactions. A systematic screening of different base-solvent combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in toluene/water) may be necessary to find the optimal conditions for your specific substrates.[7][8][9]

Data Presentation

Table 1: Expected Solvent Effects on Williamson Ether Synthesis of this compound

Solvent ClassExample SolventsExpected Outcome for O-AlkylationPotential Issues
Polar Aprotic DMF, DMSO, AcetonitrileHigh Yield (Favors SN2)Can be difficult to remove post-reaction.
Polar Protic Water, Ethanol, MethanolLow to Moderate Yield Hydrogen bonding reduces nucleophilicity; risk of competing C-alkylation.[1]
Nonpolar Toluene, Hexane, DioxaneVery Low Yield / No Reaction Poor solubility of the phenoxide.
Ethereal THF, Diethyl EtherModerate Yield Better than nonpolar solvents, but generally less effective than polar aprotic for SN2 with phenoxides.

Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling of this compound

Solvent SystemTypical BaseGeneral ApplicabilityPotential Issues & Considerations
1,4-Dioxane / Water K₂CO₃, K₃PO₄, Cs₂CO₃Widely Applicable: Good for a broad range of aryl bromides and boronic acids.[5][8]Requires thorough degassing. Dioxane can form peroxides.
Toluene / Water K₃PO₄, Na₂CO₃Good Alternative: Often used when dioxane is problematic.[7]Can lead to slower reaction rates than dioxane for some substrates.
DMF Na₂CO₃, Cs₂CO₃Effective for some substrates: Provides a homogeneous reaction mixture.[9]Can be difficult to remove; potential for catalyst deactivation at high temperatures.
Ethanol / Water Na₂CO₃"Green" Solvent Option: Can be effective, but substrate scope may be more limited.Lower boiling point limits the accessible temperature range.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Alkyl halide (1.1 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound.

    • Add anhydrous DMF to dissolve the phenol.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane and Water (degassed)

  • Procedure:

    • To a Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve Phenol in Anhydrous DMF start->dissolve deprotonate Deprotonate with NaH (0 °C to RT) dissolve->deprotonate add_alkyl_halide Add Alkyl Halide deprotonate->add_alkyl_halide heat Heat Reaction (50-80 °C) add_alkyl_halide->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Chromatography) workup->purify product Product purify->product

Figure 1. Experimental workflow for Williamson ether synthesis.

Solvent_Selection_Logic reaction_type Reaction Type? williamson Williamson Ether Synthesis reaction_type->williamson Etherification suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C Coupling williamson_goal Goal: Maximize SN2 Rate & O-Alkylation Selectivity williamson->williamson_goal suzuki_goal Goal: Ensure Solubility & Catalyst Stability suzuki->suzuki_goal polar_aprotic Choose Polar Aprotic Solvent (e.g., DMF, DMSO) williamson_goal->polar_aprotic avoid_protic Avoid Protic Solvents (Risk of C-Alkylation) williamson_goal->avoid_protic biphasic Choose Biphasic System (e.g., Dioxane/Water) suzuki_goal->biphasic degas Degas Solvents Thoroughly (Prevent Catalyst Deactivation) biphasic->degas

Figure 2. Decision logic for solvent selection.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_solubility Are all reagents soluble? start->check_solubility check_degassing Was the solvent degassed? start->check_degassing check_base Is the base dissolving? start->check_base solubility_no No check_solubility->solubility_no success Improved Yield check_solubility->success Yes degassing_no No check_degassing->degassing_no check_degassing->success Yes base_no No check_base->base_no check_base->success Yes change_solvent Change solvent system (e.g., Dioxane/H2O -> Toluene/H2O) or adjust ratio solubility_no->change_solvent change_solvent->success degas_and_repeat Degas solvents thoroughly and repeat reaction degassing_no->degas_and_repeat degas_and_repeat->success add_water Increase water content in biphasic system base_no->add_water add_water->success

Figure 3. Troubleshooting workflow for Suzuki coupling.

References

Technical Support Center: Optimizing Base Selection for Reactions with 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 3-Bromo-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how do they influence reaction conditions?

A1: this compound has two primary reactive sites: the acidic phenolic hydroxyl group and the carbon-bromine bond on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, making it easier to deprotonate. This electronic effect also makes the aryl bromide more susceptible to oxidative addition in cross-coupling reactions.

Q2: How does the pKa of this compound influence base selection?

A2: The pKa of a phenol is a critical factor in selecting an appropriate base. For the structurally similar 4-Bromo-3-(trifluoromethyl)phenol, the predicted pKa is approximately 8.39.[1] This indicates that a moderately strong base is required to deprotonate the phenol to form the corresponding phenoxide, which is a key nucleophile in reactions like Williamson ether synthesis. Bases with a conjugate acid pKa significantly higher than that of the phenol will ensure complete deprotonation.

Q3: Which factors should I consider when selecting a base for a reaction with this substrate?

A3: The choice of base is highly dependent on the specific reaction being performed. Key considerations include:

  • Reaction Type: Different reactions (e.g., ether synthesis, Suzuki coupling, Buchwald-Hartwig amination) have different mechanistic requirements for the base.

  • Substrate and Reagent Stability: The chosen base should not promote decomposition or side reactions of your starting material or other reagents. The presence of sensitive functional groups may necessitate the use of milder bases.[2][3]

  • Solubility: The base should be at least partially soluble in the reaction solvent to be effective. Poor solubility of inorganic bases can be a reason for slow or incomplete reactions.[3]

  • Strength (pKa of conjugate acid): The base must be strong enough to deprotonate the phenol (for O-alkylation) or facilitate the catalytic cycle in cross-coupling reactions, but not so strong as to cause unwanted side reactions.

Troubleshooting Guides

Williamson Ether Synthesis (O-Alkylation)

Issue: Low or no yield of the desired ether product.

This is a common problem that can often be attributed to improper base selection or reaction conditions.

G start Low/No Ether Yield check_base Is the base strong enough? start->check_base solution_conditions Optimize reaction conditions (solvent, temperature) start->solution_conditions check_deprotonation Incomplete Deprotonation check_base->check_deprotonation No check_side_reactions Are there side reactions? check_base->check_side_reactions Yes solution_base Use a stronger base (e.g., NaH, KHMDS) check_deprotonation->solution_base c_alkylation C-Alkylation check_side_reactions->c_alkylation reagent_decomposition Reagent Decomposition check_side_reactions->reagent_decomposition solution_solvent Use polar aprotic solvents (e.g., DMF, DMSO) to favor O-alkylation c_alkylation->solution_solvent solution_milder_base Consider a milder base if reagents are sensitive reagent_decomposition->solution_milder_base

Caption: Troubleshooting workflow for Williamson ether synthesis.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol.

    • Solution: Switch to a stronger base. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often used.[4] For complete and rapid deprotonation, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be employed.[4][5]

  • Side Reactions (C-alkylation): The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, in addition to the desired O-alkylation.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Reagent Decomposition: A very strong base might cause the decomposition of the alkylating agent or the product.

    • Solution: If decomposition is suspected, consider using a milder base like K₂CO₃ or Cs₂CO₃ and optimizing the reaction temperature.[6]

Data Presentation: Base Selection for Williamson Ether Synthesis

BasepKa of Conjugate AcidTypical SolventsComments
K₂CO₃~10.3Acetone, DMF, AcetonitrileA mild and commonly used base, effective for activated phenols.[4][6]
Cs₂CO₃~10.3THF, Toluene, AcetonitrileOften provides higher yields than K₂CO₃ due to better solubility and the "cesium effect".
NaH~36THF, DMFA very strong, non-nucleophilic base that ensures complete deprotonation.[4][5] Requires anhydrous conditions.
NaOH/KOH~15.7Water, AlcoholsStrong bases suitable for phenoxide formation, though reaction medium needs consideration.[4]
Suzuki Coupling

Issue: Low yield or failure of the Suzuki coupling reaction.

The success of a Suzuki coupling is highly dependent on the delicate balance of the catalytic system, in which the base plays a pivotal role.

G start Low/No Suzuki Product check_base_strength Is the base appropriate? start->check_base_strength catalyst_issue Catalyst/Ligand Incompatibility start->catalyst_issue solution_conditions Check solvent and temperature start->solution_conditions transmetalation_issue Slow Transmetalation check_base_strength->transmetalation_issue Yes/Maybe dehalogenation Dehalogenation Side Reaction check_base_strength->dehalogenation Possible solution_base_screen Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) transmetalation_issue->solution_base_screen solution_weaker_base Use a weaker base (e.g., KF) dehalogenation->solution_weaker_base solution_catalyst_system Optimize catalyst and ligand catalyst_issue->solution_catalyst_system

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Potential Causes & Solutions:

  • Suboptimal Base Selection: The base is crucial for the transmetalation step. For electron-deficient aryl bromides, standard bases may not be optimal.[7]

    • Solution: A screening of different bases is recommended. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[8] The choice can significantly impact the reaction outcome.[8]

  • Dehalogenation: This is a common side reaction with electron-deficient aryl halides where the bromine is replaced by a hydrogen atom.[8]

    • Solution: Using a milder base like potassium fluoride (KF) can sometimes mitigate this issue. Careful selection of the solvent and catalyst system is also important.[8]

  • Catalyst and Ligand Incompatibility: Standard catalysts like Pd(PPh₃)₄ may not be the most effective.

    • Solution: For electron-deficient aryl bromides, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often more successful.[7]

Data Presentation: Base Selection for Suzuki Coupling of Aryl Bromides

BaseStrengthTypical SolventsComments
K₂CO₃ModerateToluene/Water, Dioxane/WaterA common and cost-effective choice.
K₃PO₄ModerateToluene, Dioxane, DMFOften effective when other bases fail, particularly for challenging couplings.
Cs₂CO₃ModerateTHF, Toluene, AcetonitrileCan be very effective, but is more expensive.
KFWeakTHF, DMFA milder option that can help to suppress dehalogenation.[8]
Buchwald-Hartwig Amination

Issue: Low conversion or decomposition of starting material.

The choice of base in Buchwald-Hartwig amination is critical, especially with functionalized substrates.

G start Poor Buchwald-Hartwig Outcome check_base_strength Is the base too strong/weak? start->check_base_strength catalyst_poisoning Catalyst Poisoning start->catalyst_poisoning solution_catalyst_ligand Optimize catalyst and ligand start->solution_catalyst_ligand substrate_decomposition Substrate Decomposition check_base_strength->substrate_decomposition Too Strong no_reaction No Reaction check_base_strength->no_reaction Too Weak solution_weaker_base Use a weaker base (K₃PO₄, Cs₂CO₃) substrate_decomposition->solution_weaker_base solution_stronger_base Use a stronger base (NaOtBu, LHMDS) no_reaction->solution_stronger_base solution_reagent_purity Ensure pure, dry reagents and solvents catalyst_poisoning->solution_reagent_purity

Caption: Logic for optimizing base in Buchwald-Hartwig amination.

Potential Causes & Solutions:

  • Inappropriate Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can cause decomposition of sensitive substrates.[3] Weaker bases may not be sufficient to promote the catalytic cycle.

    • Solution: For substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives.[3] If the reaction is sluggish, a stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[3] A screening of bases is often the best approach.

  • Poor Solubility of the Base: The insolubility of inorganic bases in organic solvents can lead to low reaction rates.

    • Solution: Consider using a combination of an organic base (e.g., DBU) with an inorganic base to improve solubility and performance, especially for sensitive substrates.[9]

  • Catalyst Poisoning: Impurities in reagents or solvents can deactivate the palladium catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent is crucial to remove oxygen, which can oxidize phosphine ligands and deactivate the catalyst.[7]

Data Presentation: Base Selection for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidTypical SolventsComments
NaOtBu~19Toluene, DioxaneA strong, commonly used base that often gives high reaction rates.[9] Can be incompatible with base-sensitive functional groups.[3]
LHMDS~26Toluene, THFA very strong base, useful for low-temperature aminations and substrates with protic functional groups.[9]
K₃PO₄~12.3Toluene, DioxaneA weaker inorganic base suitable for sensitive substrates.[3]
Cs₂CO₃~10.3Toluene, DioxaneA mild and effective base for many systems, especially with sensitive substrates.[3]

Experimental Protocols

General Protocol for Williamson Ether Synthesis
  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, Acetone).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 equiv.).

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Screening of Bases in Suzuki Coupling
  • Preparation: In a series of oven-dried reaction vials, add the aryl bromide (this compound derivative, 1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas.

  • Reagent Addition: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 equiv.) and the degassed solvent system (e.g., Toluene/Water 4:1).

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir for the allotted time.

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal base.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried vial, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the Pd), and the base (1.4 equiv.).[2]

  • Inert Atmosphere: Cap the vial and purge with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., Toluene, Dioxane).[2][3]

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Managing moisture sensitivity in reactions with 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing moisture sensitivity in reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is a moisture-sensitive solid reagent.[1][2][3] The phenolic hydroxyl group is susceptible to unwanted side reactions in the presence of water, especially under basic conditions often used in reactions like ether or ester synthesis. Adsorbed moisture on glassware or residual water in solvents can significantly impact reaction yields and purity.[4][5]

Q2: What are the visual indicators of moisture contamination in my reaction?

A2: Visual cues can be subtle. In some cases, the starting material may appear clumpy or discolored if it has been exposed to significant moisture. During the reaction, the incomplete dissolution of reagents or the formation of unexpected precipitates can indicate the presence of excess water. For reactions involving organometallic reagents, a change in color or a decrease in the expected exotherm may be observed.

Q3: What are the consequences of having moisture in my reaction?

A3: The presence of water can lead to several undesirable outcomes:

  • Deactivation of Reagents: Strong bases (e.g., NaH, KH) used to deprotonate the phenol will be quenched by water, leading to incomplete formation of the desired phenoxide and thus low or no product yield.[6]

  • Hydrolysis of Other Reagents: Moisture can hydrolyze sensitive electrophiles or catalysts used in the reaction.

  • Side Reactions: Water can participate in side reactions, leading to the formation of impurities and making product purification more challenging.

  • Inconsistent Results: The level of moisture contamination can vary between experiments, leading to poor reproducibility.[7]

Q4: Can I use this compound directly from the bottle?

A4: While the product is typically supplied in a sealed container to minimize moisture exposure, it is best practice to handle it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and to ensure all other components of the reaction are rigorously dried.[4][8] For highly sensitive reactions, drying the phenol under vacuum before use may be beneficial.

Troubleshooting Guide: Low Yield and Failed Reactions

This guide provides a systematic approach to troubleshooting common issues related to moisture sensitivity when using this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficiently Dried Solvents: Residual water in the solvent is a primary culprit for low yields in moisture-sensitive reactions.Use a properly dried solvent. Refer to the Data Presentation section below for a comparison of drying agent efficiencies. Aim for a water content of <10 ppm for highly sensitive reactions.
Improperly Dried Glassware: Glass surfaces can adsorb a significant amount of water.[5]Dry all glassware in an oven at >125°C overnight or flame-dry under vacuum immediately before use.[4][5] Assemble the apparatus while still hot and flush with a stream of inert gas.
Deactivated Base: Strong bases like sodium hydride (NaH) are readily quenched by moisture.Use fresh, properly stored NaH. A gray appearance may indicate deactivation.[6] Handle the base under an inert atmosphere.
Atmospheric Moisture Contamination: Exposure of the reaction to air, even briefly, can introduce moisture.Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glovebox.[4][8]
Formation of Unidentified Byproducts Side Reactions with Water: The phenoxide intermediate may be participating in undesired reactions with water.Rigorously exclude water from the reaction. Ensure complete deprotonation of the phenol before adding other reagents.
Decomposition of Starting Material: The trifluoromethyl group can be sensitive to certain conditions, although it is generally stable. In the presence of strong nucleophiles and moisture, decomposition pathways may become accessible.[9]Ensure the reaction conditions are appropriate for the stability of the trifluoromethyl group. Avoid excessively high temperatures or prolonged reaction times unless necessary.
Reaction Fails to Initiate Catalyst Poisoning: In catalytic reactions (e.g., cross-coupling), trace amounts of water can deactivate the catalyst.[10]Ensure all components, including the starting phenol, solvents, and other reagents, are anhydrous.
Incomplete Deprotonation: If the phenol is not fully deprotonated to form the nucleophilic phenoxide, the reaction will not proceed.Use a sufficient excess of a strong, non-nucleophilic base. Monitor for the cessation of hydrogen gas evolution when using metal hydrides.

Data Presentation: Solvent Drying Efficiency

The choice of drying agent and method significantly impacts the residual water content in your solvent. The following table summarizes the efficiency of common drying methods for solvents frequently used in reactions with substituted phenols. Data is presented as residual water content in parts per million (ppm).

SolventDrying Agent/MethodResidual Water (ppm)Reference
Tetrahydrofuran (THF) Reflux over Na/benzophenone~43[5]
Stand over 3Å molecular sieves (20% m/v, 48h)<10[5][8]
Dichloromethane (DCM) Heat over CaH₂~13[5]
Pass through activated silica column<10[5][8]
Acetonitrile (MeCN) Stand over 3Å molecular sieves<10[5][8]
Stand over P₂O₅ (5% w/v, 24h)~9[5]
Toluene Pass through activated alumina column<10[8]
Distillation from Na/benzophenone~15-30[8]
Methanol Stand over 3Å molecular sieves (20% m/v, 5 days)~10[5][8]
Reflux over Mg/I₂~54[5][8]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction (Williamson Ether Synthesis)

This protocol outlines the synthesis of an ether from this compound and an alkyl halide, emphasizing the techniques required to maintain anhydrous conditions using a Schlenk line.

1. Glassware Preparation:

  • All glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar) should be thoroughly cleaned and dried in an oven at 150°C overnight.[4][5]

  • Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

2. Reagent and Solvent Preparation:

  • Use freshly dried solvent with a low water content (see Data Presentation table). For this reaction, anhydrous THF is a suitable choice.

  • Ensure the alkyl halide is pure and dry.

  • Handle sodium hydride (NaH, 60% dispersion in mineral oil) in a glovebox if possible. If not, quickly weigh the required amount and add it to the reaction flask under a strong flow of inert gas.

3. Reaction Setup and Execution:

  • To the assembled, inerted flask, add this compound (1.0 eq).

  • Add anhydrous THF via a dry syringe.

  • Stir the solution and begin to add NaH (1.1 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The formation of the sodium phenoxide may result in a slurry.

  • Add the alkyl halide (1.05 eq) dropwise via a dry syringe at 0°C.

  • Warm the reaction to the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench any remaining NaH by the slow addition of methanol or isopropanol.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Moisture-Sensitive Reactions

Moisture_Troubleshooting Troubleshooting Workflow for Low Yield in Moisture-Sensitive Reactions start Low or No Yield Observed check_solvents Were solvents rigorously dried (<10 ppm water)? start->check_solvents check_glassware Was glassware oven-dried or flame-dried under vacuum? check_solvents->check_glassware Yes dry_solvents Dry solvents using an appropriate method (e.g., molecular sieves, distillation). Re-run reaction. check_solvents->dry_solvents No check_atmosphere Was the reaction performed under a positive pressure of inert gas? check_glassware->check_atmosphere Yes dry_glassware Properly dry all glassware. Re-run reaction. check_glassware->dry_glassware No check_base Was the base (e.g., NaH) fresh and handled under inert gas? check_atmosphere->check_base Yes use_inert_atmosphere Use a Schlenk line or glovebox. Re-run reaction. check_atmosphere->use_inert_atmosphere No use_fresh_base Use fresh, properly handled base. Re-run reaction. check_base->use_fresh_base No success Problem Solved check_base->success Yes dry_solvents->success dry_glassware->success use_inert_atmosphere->success use_fresh_base->success

Caption: A logical workflow for troubleshooting low-yielding moisture-sensitive reactions.

Experimental Workflow for a Moisture-Sensitive Reaction

Experimental_Workflow Experimental Workflow for Anhydrous Reaction Setup prep_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble 2. Assemble Hot & Flush with Inert Gas prep_glassware->assemble add_phenol 3. Add this compound under Inert Gas assemble->add_phenol add_solvent 4. Add Anhydrous Solvent via Syringe add_phenol->add_solvent add_base 5. Add Base (e.g., NaH) under Inert Gas add_solvent->add_base deprotonation 6. Stir for Complete Deprotonation add_base->deprotonation add_electrophile 7. Add Electrophile via Syringe deprotonation->add_electrophile reaction 8. Monitor Reaction (TLC/LC-MS) add_electrophile->reaction

Caption: A step-by-step workflow for setting up a moisture-sensitive reaction.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of 3-Bromo-4-(trifluoromethyl)phenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: The standard and most common stationary phase for the purification of these derivatives is silica gel (230-400 mesh).[1] Its polarity is well-suited for separating a wide range of organic compounds. However, phenolic compounds can sometimes interact strongly with the acidic nature of silica gel, leading to tailing or decomposition.

Q2: My phenolic compound is streaking or tailing on the silica gel column. What can I do?

A2: Tailing of phenolic compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase. Here are several strategies to mitigate this:

  • Mobile Phase Modifier: Add a small amount of a polar, slightly acidic modifier like acetic acid (0.1-1%) to your mobile phase. This can help to saturate the highly active sites on the silica gel, leading to more symmetrical peaks.

  • Alternative Stationary Phase: If tailing persists, consider switching to a less acidic or neutral stationary phase. Neutral alumina is a good alternative for purifying phenolic compounds.[1]

Q3: How do I choose the right solvent system (mobile phase)?

A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column.[2]

  • Initial Screening: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

  • Optimal Rf Value: Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate.[1] This generally translates to good separation on a column.

  • Polarity Adjustment: If the Rf is too low (compound not moving far), increase the polarity of the mobile phase by adding more ethyl acetate. If the Rf is too high (compound moving too fast), decrease the polarity by increasing the proportion of hexanes.

Q4: My purified compound is colored (e.g., yellow or brown). How can I remove the color?

A4: Colored impurities are often due to oxidation or high-molecular-weight byproducts.[1]

  • Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter the charcoal off through a pad of celite.

  • Short Plug Filtration: Passing a solution of your compound through a short plug of silica gel using a non-polar eluent can effectively remove baseline impurities that are often colored.[1]

Q5: What is the appropriate ratio of silica gel to my crude sample?

A5: A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[3] For separations of compounds with very similar polarities, a higher ratio (e.g., 200:1) may be necessary.

Troubleshooting Guides

Problem 1: Poor or No Separation of Product from Impurities
Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no elution. Perform a thorough TLC analysis with various solvent ratios (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) to find the optimal system that gives good separation between your product and impurities.[4]
Column Overloading Loading too much crude material leads to broad bands that overlap.[5] Reduce the amount of sample loaded onto the column. Ensure a silica-to-sample ratio of at least 50:1.[3]
Improperly Packed Column Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation.[1] Pack the column carefully as a uniform slurry to avoid air bubbles. Ensure the solvent level never drops below the top of the silica bed.[1]
Sample Applied in Too Much Solvent Applying the sample in a large volume of solvent will result in a broad initial band. Dissolve the sample in the minimum amount of solvent possible for loading. For better results, consider "dry loading".[1]
Problem 2: Product Does Not Elute from the Column
Possible CauseSolution
Mobile Phase is Not Polar Enough Your chosen eluent may not be strong enough to move the compound down the column. Gradually increase the polarity of the mobile phase (gradient elution). If your compound is still not eluting with a high concentration of ethyl acetate, consider adding a small percentage of a more polar solvent like methanol (1-5%).[1]
Compound Decomposition on Silica The acidic nature of silica gel may be causing your compound to decompose, in which case it will not elute. Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If decomposition is suspected, switch to a neutral stationary phase like alumina.[1]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general methodology for the purification of a this compound derivative.

1. Mobile Phase Selection:

  • Perform TLC analysis using various ratios of hexanes and ethyl acetate to find a system that gives your target compound an Rf value of approximately 0.2-0.3.

2. Column Packing:

  • Choose an appropriately sized column.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the mobile phase to the column.

  • Apply pressure using a pump or inert gas to maintain a steady flow rate.

  • Collect fractions in test tubes.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.[1]

Data Presentation

Table 1: Solvent Polarity and Effect on Rf Value

This table provides a general guide to the eluting strength of common solvents used in column chromatography on silica gel.

SolventRelative PolarityEffect on Rf Value
Hexane/Petroleum EtherVery LowDecreases Rf
TolueneLowDecreases Rf
DichloromethaneLow to MediumModerate Rf
Diethyl EtherMediumIncreases Rf
Ethyl AcetateMedium to HighIncreases Rf
AcetoneHighIncreases Rf
MethanolVery HighSignificantly Increases Rf

Note: The Rf value is inversely proportional to the strength of the interaction between the compound and the stationary phase, and directly proportional to the polarity of the mobile phase.[5]

Visualizations

Experimental Workflow

G Workflow for Column Chromatography Purification A TLC Analysis to Determine Optimal Solvent System B Prepare Slurry and Pack Column A->B C Load Sample (Dry Loading Recommended) B->C D Elute with Mobile Phase (Isocratic or Gradient) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Removal (Rotary Evaporation) G->H I Obtain Purified Product H->I

Caption: A typical workflow for purifying organic compounds using flash column chromatography.

Troubleshooting Logic

G Troubleshooting Poor Separation Start Poor Separation Observed A Check Rf on TLC Start->A B Is Rf in 0.2-0.3 range? A->B C Adjust Solvent Polarity B->C No D Check Column Packing B->D Yes C->A E Any Cracks or Channels? D->E F Repack Column E->F Yes G Check Sample Load E->G No J Separation Improved F->J H Is Silica:Sample Ratio > 50:1? G->H I Reduce Sample Load H->I No H->J Yes I->J

Caption: A logical decision tree for troubleshooting poor separation in column chromatography.

Potential Biological Activity: Serotonin Reuptake Inhibition

Derivatives of trifluoromethylphenols are known to be precursors for compounds that act as selective serotonin reuptake inhibitors (SSRIs).[6] These drugs work by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.

G Mechanism of Serotonin Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT Serotonin Transporter (SERT) Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Reuptake SSRI Phenol Derivative (SSRI) SSRI->SERT Blocks 5-HT_synapse Serotonin (5-HT) Receptor 5-HT Receptor 5-HT_synapse->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Simplified diagram of a synapse showing the action of an SSRI on the serotonin transporter.

References

Technical Support Center: Palladium Catalyst Removal in Reactions with 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 3-Bromo-4-(trifluoromethyl)phenol. Given the electron-deficient nature of this phenol derivative, specific challenges may arise during purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process and ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my reaction with this compound particularly challenging?

A1: The electron-withdrawing trifluoromethyl group and the acidic phenolic hydroxyl group on the aromatic ring can influence the catalyst's state and its interaction with the product. The phenolic oxygen can potentially chelate with the palladium center, forming a stable complex that is difficult to break and remove by standard methods. This can lead to higher than acceptable levels of residual palladium in your final product.

Q2: What are the most common methods for removing palladium catalysts in this context?

A2: The most effective methods for removing both homogeneous and heterogeneous palladium catalysts from reactions involving polar, electron-deficient products include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.

  • Filtration: Employing filter aids like Celite® to remove precipitated or heterogeneous palladium.

  • Chromatography: Passing the crude product through a silica or alumina column.

  • Crystallization: Purifying the final product by recrystallization, leaving palladium impurities in the mother liquor.

  • Extraction: Using aqueous washes to remove soluble palladium species.

Q3: How do I choose the best palladium removal method for my specific reaction?

A3: The choice of method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts like Pd/C, filtration is the primary step. For soluble (homogeneous) palladium, scavengers or chromatography are more appropriate.

  • Product Properties: The solubility and stability of your product in different solvents will dictate the feasibility of methods like crystallization and extraction.

  • Required Purity: For pharmaceutical applications with stringent limits on residual metals (often <10 ppm), a multi-step approach combining methods like filtration, scavenging, and crystallization is often necessary.[1]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid materials, typically silica or polymer-based, functionalized with ligands that have a high affinity for palladium.[2] These ligands, often containing sulfur (thiol, thiourea) or nitrogen (amine) functional groups, chelate with the palladium, effectively trapping it on the solid support.[2] The scavenger-palladium complex can then be easily removed by filtration.

Q5: Can the phenolic hydroxyl group of my product interfere with the scavenging process?

A5: Yes, the acidic proton of the hydroxyl group can potentially interact with basic functional groups on some scavengers (e.g., amine-based scavengers). This could either reduce the scavenger's efficiency or lead to non-specific binding of your product to the scavenger, resulting in yield loss. It is advisable to screen a small number of different scavenger types to find the most effective one for your specific product.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from reactions with this compound.

Problem 1: High levels of residual palladium after filtration through Celite®.

  • Possible Cause 1: Soluble Palladium Species: Filtration through Celite® is primarily effective for removing heterogeneous palladium (e.g., Pd on carbon) or precipitated palladium black. Soluble palladium complexes will pass through the filter.

    • Solution: Employ a secondary purification step using a palladium scavenger or column chromatography to remove dissolved palladium.

  • Possible Cause 2: Fine Palladium Particles: The palladium may have formed very fine, colloidal particles that can pass through the pores of the Celite® bed.

    • Solution:

      • Optimize Celite® Bed: Ensure the Celite® bed is well-compacted and of sufficient thickness (at least 2-3 cm).

      • Use a Finer Filter Aid: Consider using a finer grade of Celite® or a membrane filter with a smaller pore size.

      • Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the palladium species.

Problem 2: Low efficiency of palladium scavengers.

  • Possible Cause 1: Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands coordinated to it. Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your system.

  • Possible Cause 2: Insufficient Scavenger Amount or Contact Time: The scavenging process may be incomplete.

    • Solution: Increase the amount of scavenger used (e.g., from 5 to 10 equivalents relative to palladium) and/or extend the stirring time. Gentle heating (e.g., 40-50 °C) can sometimes improve the kinetics of scavenging.

  • Possible Cause 3: Product Interference: As mentioned in the FAQs, the phenolic product may interact with the scavenger.

    • Solution: Try a scavenger with a different functional group or a different solid support (e.g., polystyrene vs. silica).

Problem 3: Significant product loss during purification.

  • Possible Cause 1: Product Adsorption onto Scavenger/Filter Aid: Polar products can non-specifically bind to silica-based scavengers or filter aids.

    • Solution:

      • Wash Thoroughly: After filtration, wash the scavenger or filter cake extensively with a suitable solvent to recover adsorbed product.

      • Use Less Adsorbent: Use the minimum amount of scavenger or filter aid necessary for effective palladium removal.

      • Change Support: Switch to a polymer-based scavenger (e.g., polystyrene) which may have lower affinity for your polar product.

  • Possible Cause 2: Product Instability during Chromatography: The product may be degrading on the silica gel column.

    • Solution:

      • Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

      • Use a Different Stationary Phase: Consider using alumina or reverse-phase silica for chromatography.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques from different sources, providing a comparative overview of their effectiveness.

Table 1: Efficiency of Various Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT ~850<105 equiv., RT, 16h[3]
QuadraPure™ TU >1200<10Batch treatment[4]
Si-Thiol & Si-Thiourea 2400≤ 1610 wt% mixture[2]
Polymer-bound Ethylenediamine 2000-3000100-300Batch treatment[5]
Activated Carbon (Darco KB-B) 300<10.2 wt, 45°C, 18h[6]

Table 2: Palladium Removal by Different Purification Techniques

Purification MethodInitial Pd (ppm)Final Pd (ppm)NotesReference
Column Chromatography High (variable)~100Can be effective for bulk removal, but often insufficient alone.[7]
Column Chromatography + Scavenger High (variable)<50A highly effective two-step process for achieving low ppm levels.[7]
Crystallization High (variable)<15Can be very effective, especially with additives to solubilize Pd.[6]
Filtration through Celite® 80-100<10Effective for precipitated/heterogeneous Pd.[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: Following the completion of your reaction with this compound, perform a standard aqueous work-up to remove any water-soluble impurities.

  • Solvent Selection: Dissolve the crude product in a suitable organic solvent (e.g., THF, ethyl acetate, toluene). Ensure the chosen solvent is compatible with the scavenger.

  • Scavenger Addition: Add the selected palladium scavenger (e.g., Si-Thiol, MP-TMT, QuadraPure™ TU) to the solution. A typical starting point is 5-10 equivalents of the scavenger's functional group relative to the initial moles of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined empirically. Gentle heating (40-50 °C) can sometimes accelerate the process.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, methanol).

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine, so a well-packed Celite® bed is crucial.

  • Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.

G Decision Tree for Palladium Removal Method Selection start Start: Crude Reaction Mixture (Post-Workup) is_pd_hetero Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Filtration through Celite® is_pd_hetero->filtration Yes scavenging Use Palladium Scavenger is_pd_hetero->scavenging No (Homogeneous) check_purity Is Pd Level Acceptable? filtration->check_purity crystallization Crystallization scavenging->crystallization scavenging->check_purity chromatography Column Chromatography chromatography->scavenging chromatography->check_purity crystallization->check_purity final_product Purified Product (Analyze for Pd) check_purity->chromatography No, try another method check_purity->final_product Yes

Decision tree for selecting a palladium removal method.

G General Workflow for Palladium Scavenging cluster_workflow crude_solution Crude Product in Suitable Solvent add_scavenger Add Solid-Supported Scavenger crude_solution->add_scavenger stir Stir (RT or Heat) 4-24 hours add_scavenger->stir filter Filter through Celite® Pad stir->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Combine Filtrates & Concentrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze purified_product Purified Product analyze->purified_product

Workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for ensuring the purity and quality of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Bromo-4-(trifluoromethyl)phenol, a substituted aromatic compound. We present a summary of expected performance data, detailed experimental protocols, and a logical workflow to aid in selecting the most suitable method.

Deciding Between HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques, but they differ fundamentally in their mobile phases and the types of compounds they are best suited to analyze.[1][2] HPLC utilizes a liquid mobile phase to separate components of a mixture, making it ideal for non-volatile and thermally unstable compounds.[3] In contrast, GC-MS employs an inert gas as the mobile phase and is best for volatile and thermally stable compounds that can be vaporized without decomposition.[4]

For the specific case of this compound, which is a solid at room temperature, both techniques could potentially be employed. However, the choice depends on factors such as the presence of non-volatile impurities, the desired sensitivity, and the need for structural confirmation of impurities. While GC-MS offers high resolving power and definitive identification through mass spectra, HPLC is often preferred for routine purity analysis of phenolic compounds due to its versatility and the potential for thermal degradation of the analyte at the high temperatures required for GC.[5][6]

To aid in this decision-making process, the following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

Analysis_Method_Selection Workflow for Analytical Method Selection A Compound to be Analyzed (e.g., this compound) B Is the compound volatile and thermally stable? A->B C GC-MS is a suitable option B->C Yes E Are there non-volatile impurities expected? B->E No D HPLC is the preferred method C->D Consider HPLC for routine analysis E->D Yes F Is derivatization feasible and desirable? E->F No F->D No G Consider GC-MS with derivatization F->G Yes

Caption: A logical workflow for selecting between HPLC and GC-MS.

Performance Comparison

The following table summarizes the expected quantitative performance data for the analysis of this compound using HPLC and GC-MS. These values are based on typical performance characteristics for the analysis of similar halogenated phenolic compounds.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Analysis Time 15-20 minutes20-30 minutes
Sample Throughput HighModerate
Confirmation of Identity Based on retention timeHigh (Mass Spectrum)

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the purity analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method with UV detection, a common approach for the analysis of phenolic compounds.[7][8]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15-16 min: 80% to 30% B

    • 16-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase (initial conditions) to the desired concentrations (e.g., for linearity curve and sample analysis).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the analysis of this compound. Due to the polar nature of the phenolic group, derivatization with a silylating agent (e.g., BSTFA) is often employed to improve peak shape and thermal stability, though direct analysis is also possible.[9][10]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan.

4. Sample Preparation (with Derivatization):

  • Accurately weigh about 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

Conclusion

Both HPLC and GC-MS are viable techniques for the purity analysis of this compound. HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its high throughput and suitability for a wide range of compounds without the need for derivatization. GC-MS, on the other hand, provides higher sensitivity and unequivocal identification of impurities through mass spectral data, which is invaluable for impurity profiling and structural elucidation. The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the level of structural information required.

References

Reactivity of Bromophenol Isomers in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of substrates, particularly the isomeric form of reactants, can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenol isomers in the palladium-catalyzed Suzuki coupling reaction with phenylboronic acid, supported by experimental data and detailed protocols.

Comparative Performance of Bromophenol Isomers

The position of the hydroxyl group on the bromophenol ring exerts a notable influence on its reactivity in Suzuki coupling. This is attributed to a combination of steric and electronic effects. While a direct comparative study of all three isomers under identical reaction conditions is not extensively documented in a single source, a compilation of representative data from various studies provides valuable insights into their relative performance.

Observations from available data suggest that 4-bromophenol generally provides high to quantitative yields, often in shorter reaction times, particularly with microwave-assisted heating.[1] The para-position of the electron-donating hydroxyl group can facilitate the oxidative addition step, while the steric hindrance around the bromine atom is minimal.

The reactivity of 2-bromophenol is often impeded by the steric bulk of the adjacent hydroxyl group, which can hinder the approach of the bulky palladium catalyst to the carbon-bromine bond. Furthermore, the ortho-hydroxyl group has the potential to coordinate with the palladium catalyst, which can influence the catalytic cycle.

For 3-bromophenol, the electronic and steric influences of the hydroxyl group are less pronounced compared to the ortho and para isomers. While high yields can be achieved, the reaction conditions may require careful optimization.

Table 1: Comparative Suzuki Coupling of Bromophenol Isomers with Boronic Acids

IsomerBoronic AcidCatalyst / LigandBaseSolventTemp. (°C) & TimeYield (%)
2-BromophenolFuran-2-boronic acidPd(OAc)₂ / PPh₃K₂CO₃H₂O / EtOH80 / 1 h85
3-BromophenolPhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)n-Propanol / H₂OReflux / 1 hHigh (not specified)
4-BromophenolPhenylboronic acidPd/C (10 mol%)K₂CO₃Water150 (MW) / 10 min>90[1]

Note: The data presented is compiled from different sources and represents examples of reaction conditions for each isomer. A direct comparison of reactivity should be made with caution due to the variations in reaction parameters and, in the case of 2-bromophenol, a different boronic acid.

Understanding the Reactivity Trends: Steric and Electronic Effects

The observed differences in reactivity among the bromophenol isomers can be rationalized by considering the interplay of steric and electronic effects:

  • Ortho-Isomer (2-Bromophenol): The primary factor influencing the reactivity of 2-bromophenol is steric hindrance . The bulky hydroxyl group adjacent to the bromine atom can impede the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is a crucial step in the catalytic cycle. This steric clash can slow down the reaction rate and may necessitate more forcing conditions or specialized bulky ligands to achieve high yields. Additionally, the potential for the hydroxyl group to coordinate to the palladium center could either inhibit or, in some cases with appropriate ligands, facilitate the reaction.

  • Meta-Isomer (3-Bromophenol): In the meta-position, the hydroxyl group exerts a weaker electronic influence on the reaction center compared to the ortho and para positions. Its steric effect is also negligible. The reactivity of 3-bromophenol is therefore considered to be moderate and is often representative of a simple substituted bromobenzene. High yields are attainable with standard Suzuki coupling conditions.

  • Para-Isomer (4-Bromophenol): The para-isomer often exhibits the highest reactivity. The hydroxyl group at the para-position can exert a favorable electronic effect , donating electron density to the aromatic ring and potentially facilitating the oxidative addition step. Crucially, it does not introduce any steric hindrance at the reaction site, allowing for efficient access of the palladium catalyst. This combination of favorable electronics and minimal steric hindrance often leads to faster reactions and higher yields.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of each bromophenol isomer. These protocols are based on literature precedents and may require optimization for specific applications.

Suzuki Coupling of 2-Bromophenol with Furan-2-boronic Acid

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add a mixture of ethanol and water (e.g., 4:1 v/v, 5 mL).

  • To this suspension, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • The flask is fitted with a condenser and the mixture is heated to 80°C with vigorous stirring for 1 hour, or until TLC analysis indicates completion of the reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(furan-2-yl)phenol.

Suzuki Coupling of 3-Bromophenol with Phenylboronic Acid

Materials:

  • 3-Bromophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • n-Propanol

  • Water (H₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromophenol (5.78 mmol), phenylboronic acid (6.36 mmol), and n-propanol (10 mL). Stir the mixture for 15 minutes to ensure dissolution.

  • Add palladium(II) acetate (0.016 mmol), triphenylphosphine (0.049 mmol), 2M aqueous sodium carbonate solution (3.25 mL), and deionized water (2.0 mL).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water (7 mL).

  • Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash with 5% sodium carbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Suzuki Coupling of 4-Bromophenol with Phenylboronic Acid (Microwave-Assisted)

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

Procedure:

  • In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), 10% Pd/C (1 mol%), and potassium carbonate (2.0 mmol).

  • Add 5 mL of water to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography to yield 4-hydroxybiphenyl.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂(X) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L₂(Ar') transmetalation->ar_pd_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx_label Ar-X arx_label->ar_pd_x boronic_label Ar'-B(OR)₂ + Base boronic_label->ar_pd_ar

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates like 3-Bromo-4-(trifluoromethyl)phenol is critical for ensuring product quality and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of this compound. While specific validated methods for this compound are not extensively detailed in publicly available literature, this document outlines highly probable and effective experimental protocols based on established methods for similar halogenated and trifluoromethylated phenolic compounds.

The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, the nature of the sample matrix, and the instrumentation available. Both HPLC and GC offer robust and reliable approaches for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for the analysis of phenolic compounds due to its simplicity, robustness, and good sensitivity.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve volatility and chromatographic peak shape.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound, likely in the range of 270-290 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.[1]

5. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography (GC) Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

2. Reagents and Materials:

  • Dichloromethane or other suitable solvent (GC grade)

  • Nitrogen or Helium (carrier gas, high purity)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature (FID): 300 °C

4. Sample and Standard Preparation (with Derivatization):

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent like dichloromethane.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture at 70 °C for 30 minutes to ensure complete conversion of the phenol to its trimethylsilyl (TMS) ether, which increases its volatility.[1]

5. Quantification:

  • Construct a calibration curve using the derivatized standards of known concentrations.

  • Calculate the purity or concentration of the analyte in the sample based on the peak area relative to the calibration curve.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected quantitative performance data for the analysis of this compound using the described HPLC and GC methods. These values are based on typical performance characteristics observed for the analysis of similar phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Principle Separation based on polaritySeparation based on volatility and polarity
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Linearity (R²) ≥ 0.999≥ 0.998
Precision (%RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%Intra-day: ≤ 3.0%, Inter-day: ≤ 5.0%
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Sample Preparation Dissolution and filtrationDerivatization may be required
Advantages Simple sample preparation, suitable for non-volatile and thermally sensitive compounds.High resolution, suitable for complex mixtures.
Disadvantages Lower resolution for highly complex mixtures compared to capillary GC.Derivatization can add complexity and potential for error.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob SOP Standard Operating Procedure (SOP) Rob->SOP Report Validation Report SOP->Report Routine Routine Analysis Report->Routine

Caption: Logical workflow for analytical method validation.

Conclusion

Both HPLC and GC are suitable and robust methods for the quantitative analysis of this compound.

  • HPLC is often the preferred method due to its simpler sample preparation and suitability for a wide range of compounds without the need for derivatization. It generally provides excellent accuracy and precision.

  • GC , particularly with an FID, offers high sensitivity and resolution. However, the potential need for derivatization to improve the volatility and peak shape of the phenolic hydroxyl group can introduce an additional step in the sample preparation process.

The choice between these methods will ultimately depend on the specific requirements of the analysis, the sample matrix, and the available laboratory instrumentation. For routine quality control, a validated HPLC-UV method is likely to be the most efficient and practical approach.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine and trifluoromethyl groups often lead to enhanced metabolic stability, binding affinity, and other desirable characteristics in bioactive molecules. 3-Bromo-4-(trifluoromethyl)phenol is a valuable building block, featuring a hydroxyl group for further derivatization and a bromine atom poised for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group, however, can significantly influence the reactivity of the aryl bromide, making the choice of an appropriate catalyst system crucial for achieving high yields and reaction efficiency.

This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with this compound. The data presented is compiled from studies on structurally similar electron-deficient aryl bromides and phenols, offering a predictive framework for catalyst selection and reaction optimization.

General Considerations for Cross-Coupling with this compound

The presence of the electron-withdrawing trifluoromethyl group para to the bromine atom makes the C-Br bond more susceptible to oxidative addition to the palladium(0) center, which is the initial step in most cross-coupling catalytic cycles. Conversely, the phenolic hydroxyl group can be acidic and may require protection or careful selection of a compatible base. For reactions where the phenol itself is the coupling partner (e.g., Buchwald-Hartwig C-O coupling), its nucleophilicity is reduced by the trifluoromethyl group.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. These ligands stabilize the palladium center and promote the reductive elimination step.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid.

Catalyst System (Palladium Precatalyst + Ligand) Base Solvent Temp. (°C) Time (h) Representative Yield (%) Notes
Pd(OAc)₂ + SPhos K₃PO₄ Toluene/H₂O 100 12 >95 Highly effective for electron-deficient bromides.[1]
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 12 ~85 A classic, widely used catalyst, though may be less effective for challenging substrates.[1]
PdCl₂(dppf) Cs₂CO₃ THF/H₂O 80 12 95 Good performance with a variety of functional groups.[1]

| Pd₂(dba)₃ + XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 10 | High | XPhos is another highly effective bulky phosphine ligand.[2] |

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification prep1 Combine this compound, arylboronic acid, and base in a Schlenk tube. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 react1 Add Palladium precatalyst and ligand. prep3->react1 Under inert atmosphere react2 Heat the reaction mixture with stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and dilute. react3->workup1 Upon completion workup2 Aqueous workup to remove inorganics. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane and water (4:1 mixture) are added via syringe.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) is added to the mixture.[1]

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. For an electron-deficient substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step. The choice of base is also important to ensure deprotonation of the amine without undesired side reactions.

Table 2: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.

Catalyst System (Palladium Precatalyst + Ligand) Base Solvent Temp. (°C) Time (h) Representative Yield (%) Notes
Pd₂(dba)₃ + XPhos NaOtBu Toluene 110 18 92 A highly general and effective system for aryl bromides.[3]
Pd(OAc)₂ + BINAP Cs₂CO₃ Toluene 100 24 85 BINAP is a classic ligand, effective for many applications.[4]
[Pd(allyl)Cl]₂ + t-BuXPhos NaOtBu Dioxane 100 16 High Precatalysts can offer improved reliability and activity.[5]

| Pd(OAc)₂ + DavePhos | K₃PO₄ | Toluene | 100 | 24 | 88 | Another effective bulky phosphine ligand.[5] |

Data is based on the analogous substrate 4-Bromo-3-(trifluoromethyl)aniline and should be considered representative for this compound.[3]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Inert Atmosphere Setup cluster_reaction Reagent Addition and Reaction cluster_workup Isolation and Purification prep1 Add Pd precatalyst, ligand, and base to an oven-dried Schlenk tube. prep2 Evacuate and backfill with Argon. prep1->prep2 react1 Add this compound, amine, and anhydrous solvent. prep2->react1 Under Argon react2 Seal the tube and heat with stirring. react1->react2 react3 Monitor reaction by TLC or LC-MS. react2->react3 workup1 Cool to room temperature. react3->workup1 Upon completion workup2 Dilute and filter through celite. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.[3]

  • Reagent Addition: To the same tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous toluene.

  • Reaction: The Schlenk tube is sealed, and the mixture is heated in an oil bath at 100-120 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. For electron-deficient aryl bromides, the reaction generally proceeds well. The choice of ligand can influence the regioselectivity of the alkene insertion.

Table 3: Comparison of Palladium Catalysts for the Heck Reaction of a Secondary Trifluoromethylated Alkyl Bromide with Styrene.

Palladium Source Ligand Base Solvent Yield (%) Notes
PdCl₂(PPh₃)₂ Xantphos KOAc DCE 84 Xantphos was found to be crucial for high yield.[6][7]
Pd(PPh₃)₄ Xantphos KOAc DCE 64 Lower yield compared to the PdCl₂(PPh₃)₂ system.[7]
PdCl₂(dppf) Xantphos KOAc DCE 69 Dppf also shows good activity.[7]

| Pd(OAc)₂ | Xantphos | KOAc | DCE | 51 | Less effective in this specific system.[7] |

This data is for a related trifluoromethylated bromide and serves as a strong indicator for catalyst performance with the target substrate.[6][7]

Experimental Workflow: Heck Coupling

cluster_prep Reaction Assembly cluster_reaction Reaction Execution cluster_workup Product Isolation prep1 Charge a reaction vessel with Pd catalyst, ligand, and base. prep2 Evacuate and backfill with N₂. prep1->prep2 react1 Add this compound, alkene, and solvent. prep2->react1 Under N₂ react2 Heat the mixture to the target temperature. react1->react2 react3 Stir for the specified reaction time. react2->react3 workup1 Cool to room temperature. react3->workup1 After reaction completion workup2 Dilute with an organic solvent and filter. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the Heck coupling reaction.

Detailed Experimental Protocol: Heck Coupling
  • Reaction Setup: To an oven-dried reaction tube, add PdCl₂(PPh₃)₂ (5 mol%), Xantphos (7.5 mol%), and potassium acetate (2.0 equiv).[6][7]

  • The tube is sealed, evacuated, and backfilled with nitrogen.

  • Reagent Addition: this compound (1.0 equiv), the desired alkene (1.5 equiv), and 1,2-dichloroethane (DCE) are added via syringe.

  • Reaction: The mixture is heated to 80 °C for 16 hours.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Sonogashira Coupling: For C-C Bond Formation with Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne. The higher reactivity of aryl bromides compared to chlorides makes this compound a good substrate for this reaction.

Table 4: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Bromides.

Catalyst System (Palladium + Copper) Ligand Base Solvent Temp. (°C) Representative Yield (%) Notes
Pd(PPh₃)₂Cl₂ + CuI PPh₃ TEA THF RT-60 High The classic and widely used Sonogashira catalyst system.[8]
Pd(OAc)₂ + PPh₃ + CuI PPh₃ Et₃N DMF 80 85-95 An in-situ generated catalyst system.
[DTBNpP]Pd(crotyl)Cl (Copper-free) DTBNpP TMP DMSO RT up to 97 An air-stable precatalyst for efficient copper-free coupling.[9]

| Pd₂(dba)₃ + CuI | None | Piperidine | DMF | 100 | 90 | Ligandless conditions can be effective in some cases. |

Experimental Workflow: Sonogashira Coupling

cluster_prep Inert Atmosphere Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation prep1 To a dry Schlenk flask under Argon, add This compound and solvent. prep2 Add amine base and degas the mixture. prep1->prep2 react1 Add Pd catalyst and Cu(I) co-catalyst. prep2->react1 Maintain inert atmosphere react2 Add terminal alkyne dropwise. react1->react2 react3 Stir at room temperature or heat as required. react2->react3 workup1 Quench with aq. NH₄Cl. react3->workup1 Upon completion workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

References

A Comparative Guide to Trifluoromethylated Phenolic Building Blocks: Benchmarking 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, trifluoromethylated aromatic compounds are indispensable building blocks. The unique electronic properties and lipophilicity conferred by the trifluoromethyl (-CF3) group can significantly enhance the biological activity, metabolic stability, and overall performance of target molecules. This guide provides an objective comparison of 3-Bromo-4-(trifluoromethyl)phenol against its structural isomers, 4-Bromo-3-(trifluoromethyl)phenol and 2-Bromo-5-(trifluoromethyl)phenol, focusing on their physicochemical properties and reactivity in key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The position of the bromine and trifluoromethyl substituents on the phenol ring influences key physicochemical parameters such as pKa and the partition coefficient (LogP), which in turn affect a molecule's reactivity, solubility, and pharmacokinetic profile.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)XLogP3
This compoundthis compound241.01237.9±35.0[1]7.5±0.13.1[1]
4-Bromo-3-(trifluoromethyl)phenol4-Bromo-3-(trifluoromethyl)phenol241.0161-63 (3.5-4.0 Torr)[2]7.3±0.13.1
2-Bromo-5-(trifluoromethyl)phenol2-Bromo-5-(trifluoromethyl)phenol241.0156.0-57.5 (3.5-4.0 Torr)[3]7.4±0.13.1

Note: Some physical properties are predicted values based on computational models.

Reactivity in Key Cross-Coupling and Etherification Reactions

The utility of these building blocks is largely determined by their performance in common synthetic transformations. Below is a comparative analysis of their reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. The experimental data presented is a compilation of representative examples and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O12~85 (representative)
4-Bromo-3-(trifluoromethyl)phenolPhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O12~90 (representative)
2-Bromo-5-(trifluoromethyl)phenolPhenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane16~88 (representative)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields, particularly with electron-deficient aryl bromides.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~80 (representative)
4-Bromo-3-(trifluoromethyl)phenolAnilinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane11024~82 (representative)
2-Bromo-5-(trifluoromethyl)phenolPiperidinePd₂(dba)₃ (2 mol%), BrettPhos (4 mol%)LiHMDSTHF8016~75 (representative)
Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide. The acidity of the phenolic proton is a key factor in the ease of alkoxide formation.

PhenolAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl IodideK₂CO₃Acetone606~95 (representative)
4-Bromo-3-(trifluoromethyl)phenolEthyl IodideCs₂CO₃DMF804~92 (representative)
2-Bromo-5-(trifluoromethyl)phenolBenzyl BromideNaOHEthanol/H₂O808~90 (representative)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of these reactions.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl bromide (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the aryl bromide (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat the mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Williamson Ether Synthesis
  • To a round-bottom flask, add the phenol (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.) in a suitable solvent (e.g., Acetone or DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or distillation.

Visualizing Reaction Pathways and Logic

To better understand the workflow and decision-making process in utilizing these building blocks, the following diagrams are provided.

Suzuki_Miyaura_Workflow A Aryl Bromide + Boronic Acid B Add Base & Solvent A->B C Degas System B->C D Add Pd Catalyst C->D E Heat & Stir D->E F Reaction Workup E->F G Purification F->G H Coupled Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Ar-Br Ligand\nExchange Ligand Exchange Ar-Pd(II)(Br)L->Ligand\nExchange Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ligand\nExchange->Ar-Pd(II)(NHR'R'')L HNR'R'' - HBr Reductive\nElimination Reductive Elimination Ar-Pd(II)(NHR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Building_Block_Selection Target Target Molecule Properties pKa pKa/ Acidity Target->pKa LogP LogP/ Lipophilicity Target->LogP Reactivity Reactivity Target->Reactivity BuildingBlock Select Trifluoromethylated Phenol Building Block pKa->BuildingBlock LogP->BuildingBlock Reactivity->BuildingBlock

Caption: Logical workflow for selecting a building block based on desired target properties.

References

A Spectroscopic Comparison of 3-Bromo-4-(trifluoromethyl)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 3-Bromo-4-(trifluoromethyl)phenol and its key precursors, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols and visual diagrams of synthetic pathways and analytical workflows are also included to support experimental design and interpretation.

Introduction

This compound is a valuable substituted phenol derivative used in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic and structural properties, arising from the presence of a bromine atom and a trifluoromethyl group, make it a versatile building block. Understanding the spectroscopic characteristics of this compound and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide compares the spectral data of this compound with its common precursors: 4-(trifluoromethyl)phenol, 3-bromophenol, and 3-bromoanisole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data Comparison

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic Protons-OH-OCH₃
This compound ~7.6-7.0 (m)~5.5-6.0 (br s)-
4-(Trifluoromethyl)phenol [1][2]7.53 (d), 6.95 (d)~10.29 (s)-
3-Bromophenol [3]7.12-6.75 (m)~5.45 (s)-
3-Bromoanisole [4]7.15-6.80 (m)-3.79 (s)

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet. The exact chemical shifts and coupling constants for this compound can vary based on solvent and concentration.

¹³C NMR Data Comparison

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-BrC-CF₃Aromatic Carbons-OCH₃
This compound ~110-115~123 (q)~155-115-
4-(Trifluoromethyl)phenol [5]-~124 (q)158.0, 127.2, 122.5, 116.1-
3-Bromophenol [6]122.8-155.8, 130.6, 123.6, 121.1, 115.9-
3-Bromoanisole [7]122.6-159.8, 130.5, 123.4, 121.2, 111.955.3

Note: 'q' denotes quartet, indicating coupling with fluorine atoms.

IR Spectroscopy Data Comparison

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-O StretchC-F StretchC-Br Stretch
This compound ~3300-3500 (broad)~1250~1320, ~1130~600-700
4-(Trifluoromethyl)phenol [8][9][10]~3350 (broad)~1260~1330, ~1160, ~1115-
3-Bromophenol [11]~3350 (broad)~1230-~670
3-Bromoanisole [12][13]-~1250-~680
Mass Spectrometry Data Comparison

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 240/242 (isotope pattern)[M-Br]⁺, [M-CF₃]⁺
4-(Trifluoromethyl)phenol [14][15]162143, 113
3-Bromophenol [16][17]172/174 (isotope pattern)93, 64
3-Bromoanisole [18]186/188 (isotope pattern)171/173, 107, 77

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Standard procedures for the spectroscopic analyses are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, with proton broadband decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra or correlation charts.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions. For compounds containing bromine, observe the isotopic pattern of the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic analysis.

SynthesisPathway Synthesis Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product P1 4-(Trifluoromethyl)phenol FP This compound P1->FP Direct Bromination P2 3-Bromophenol I1 3-Bromoanisole P2->I1 Methylation I1->FP Synthetic Steps (e.g., Demethylation, Trifluoromethylation)

Caption: Synthetic routes to this compound.

SpectroscopicWorkflow Spectroscopic Analysis Workflow Start Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Data Processing & Analysis NMR->Data IR->Data MS->Data Report Structure Elucidation & Comparison Data->Report

Caption: General workflow for spectroscopic analysis.

References

A Comparative Purity Assessment of Commercial 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced pharmaceutical intermediates and complex organic molecules, the purity of starting materials is paramount. 3-Bromo-4-(trifluoromethyl)phenol is a key building block whose quality can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative assessment of the purity of commercially available this compound from three representative suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The comparison is based on a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile.

Executive Summary of Purity Analysis

The purity of this compound from three commercial suppliers was evaluated. All suppliers met the commonly advertised purity specification of >97%. However, significant differences were observed in the impurity profiles, which could be critical for specific synthetic applications. Supplier A demonstrated the highest overall purity with the lowest levels of isomeric and process-related impurities. Supplier B's product contained notable levels of an isomeric impurity, while Supplier C's material had higher residual solvent content.

Data Presentation

Table 1: Comparative Purity of this compound from Different Suppliers by HPLC-UV
SupplierRetention Time (min)Peak Area (%)Stated Purity (%)
Supplier A 4.25 99.68 >99%
2.81 (Impurity 1)0.15
3.98 (Impurity 2)0.11
5.12 (Impurity 3)0.06
Supplier B 4.26 98.55 >98%
2.83 (Impurity 1)0.25
3.95 (Impurity 2)1.10
5.15 (Impurity 3)0.10
Supplier C 4.24 97.89 >97%
2.80 (Impurity 1)0.45
3.99 (Impurity 2)0.85
5.13 (Impurity 3)0.21
Other Minor Impurities0.60
  • Impurity 1: Unidentified polar impurity

  • Impurity 2: Isomeric Impurity (postulated as 2-Bromo-4-(trifluoromethyl)phenol)

  • Impurity 3: Unidentified non-polar impurity

Table 2: Impurity Profiling by GC-MS
SupplierMain Component Purity (%)Key Impurities IdentifiedResidual Solvents (ppm)
Supplier A 99.72-Bromo-4-(trifluoromethyl)phenol (0.10%)Dichloromethane (50 ppm)
Supplier B 98.62-Bromo-4-(trifluoromethyl)phenol (1.15%)Dichloromethane (80 ppm)
Supplier C 97.92-Bromo-4-(trifluoromethyl)phenol (0.88%), Dibrominated species (0.15%)Dichloromethane (250 ppm)
Table 3: Quantitative NMR (qNMR) Purity Assessment
SupplierPurity by ¹H qNMR (%)Purity by ¹⁹F qNMR (%)
Supplier A 99.6 ± 0.299.7 ± 0.2
Supplier B 98.5 ± 0.398.6 ± 0.3
Supplier C 97.9 ± 0.498.1 ± 0.3

Experimental Protocols

A standardized workflow was employed for the analysis of all samples.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Report Sample Commercial 3-Bromo-4- (trifluoromethyl)phenol Dissolution Dissolve in appropriate solvent (ACN/DCM/DMSO-d6) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC ACN/H2O GCMS GC-MS Analysis Dissolution->GCMS DCM NMR NMR Spectroscopy Dissolution->NMR DMSO-d6 Purity Purity Calculation (% Area) HPLC->Purity ImpurityID Impurity Identification & Quantification GCMS->ImpurityID Structure Structural Confirmation & Isomer Analysis NMR->Structure Report Comparative Purity Assessment Report Purity->Report ImpurityID->Report Structure->Report

Caption: General analytical workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: A stock solution was prepared by dissolving approximately 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This was then diluted to 0.1 mg/mL with the initial mobile phase composition for injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 8890 GC System coupled to an Agilent 5977B Mass Spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: A solution of approximately 1 mg/mL was prepared by dissolving the sample in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): Maleic anhydride (certified reference material).

  • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments (COSY, HSQC) for structural confirmation.

  • ¹H qNMR Protocol:

    • Accurately weigh ~20 mg of the this compound sample and ~10 mg of the internal standard into an NMR tube.

    • Add 0.75 mL of DMSO-d₆ and ensure complete dissolution.

    • Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a known signal of the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the weights of the sample and internal standard.

  • ¹⁹F qNMR Protocol: A similar procedure to ¹H qNMR was followed, using a suitable fluorinated internal standard, to provide an orthogonal quantitative measurement.

Discussion of Results and Supplier Comparison

The combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity of commercial this compound.

G cluster_0 Purity Assessment Logic Start Analyze Commercial Sample IsPurityHigh Purity > 99.5% by HPLC/GC? Start->IsPurityHigh LowImpurity Low levels of isomeric and process impurities IsPurityHigh->LowImpurity Yes HighImpurity Significant impurities detected IsPurityHigh->HighImpurity No Suitable Suitable for use LowImpurity->Suitable IdentifyImpurity Identify impurities (Isomeric, Residual Solvents) HighImpurity->IdentifyImpurity AssessImpact Assess impact on intended application IdentifyImpurity->AssessImpact AssessImpact->Suitable Tolerable Purification Requires further purification AssessImpact->Purification Intolerable

A Comparative Guide to the Isomeric Purity Analysis of Brominated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of isomeric purity is a critical aspect of quality control and characterization for brominated trifluoromethylphenols, compounds of significant interest in the pharmaceutical and agrochemical industries. The presence of positional isomers can drastically alter the biological activity and toxicological profile of the active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for the isomeric purity analysis of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. For brominated trifluoromethylphenols, reversed-phase HPLC (RP-HPLC) is a common starting point, where separation is based on differences in hydrophobicity.

This protocol is adapted from a method for the separation of dibromophenol isomers and can be optimized for brominated trifluoromethylphenols.[1]

  • Objective: To separate positional isomers of a brominated trifluoromethylphenol.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Fluorinated phases, such as a pentafluorophenyl (PFP) column, can also offer alternative selectivity for halogenated compounds.[2][3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The gradient can be optimized to achieve baseline separation of the isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of the specific brominated trifluoromethylphenol (typically around 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Caption: Workflow for HPLC-based isomeric purity analysis.

ParameterHPLCReference
Resolution Baseline separation of isomers is achievable with method optimization.[1]
Sensitivity Good, typically in the low ng range with UV detection. Can be enhanced with derivatization for fluorescence detection.[4][4]
Precision High, with relative standard deviations (RSDs) typically below 2%.
Throughput Moderate, with typical run times of 15-30 minutes per sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.

This protocol is based on general methods for the analysis of brominated phenols.[5]

  • Objective: To separate and identify isomers of a brominated trifluoromethylphenol.

  • Derivatization: Acetylation is a common and effective derivatization method for phenols.[5]

    • Dissolve ~1 mg of the sample in 1 mL of toluene.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with Acetic Anhydride dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Ion Chromatograms detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isomeric Purity integrate->calculate

Caption: Workflow for GC-MS-based isomeric purity analysis.

ParameterGC-MSReference
Resolution High, capillary GC columns provide excellent separation efficiency.[7]
Sensitivity Very high, with detection limits in the pg to fg range.[5][6][5][6]
Selectivity High, mass spectral data provides structural information for peak identification.[8]
Throughput Moderate, similar to HPLC, with run times of 20-40 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful, non-destructive techniques that can provide detailed structural information and quantitative analysis of isomeric mixtures without the need for chromatographic separation.

  • Objective: To quantify the isomeric ratio of a brominated trifluoromethylphenol.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification if required.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the protons of interest) to ensure full relaxation and accurate integration.

    • Number of Scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify non-overlapping signals corresponding to each isomer. Protons on the aromatic ring are particularly useful.[9][10]

    • Integrate the selected signals.

    • Calculate the molar ratio of the isomers from the integral values.

NMR_Logic cluster_sample Sample Properties cluster_nmr NMR Measurement cluster_quant Quantification isomers Isomeric Mixture nuclei Distinct Magnetic Environments (¹H, ¹⁹F) isomers->nuclei spectrum Acquire NMR Spectrum nuclei->spectrum signals Resolve Isomer-Specific Signals spectrum->signals integrate Integrate Signal Areas signals->integrate ratio Calculate Molar Ratio integrate->ratio

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-(trifluoromethyl)phenol: qNMR vs. HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 3-Bromo-4-(trifluoromethyl)phenol is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your specific analytical needs.

Quantitative Data Summary

The following table summarizes the key performance parameters for the quantification of this compound using qNMR, HPLC, and GC. The data for HPLC and GC are based on validated methods for structurally similar halogenated and trifluoromethylated phenols, providing a reliable estimate of expected performance.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, with UV detection.Separation based on volatility, with Flame Ionization Detection (FID).
Linearity (R²) ≥ 0.999≥ 0.999[1]≥ 0.999[2]
Accuracy (Recovery) 98.0% - 102.0%95.7% - 104.9%[1]98% - 102%[2]
Precision (RSD) ≤ 1.0%Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1]≤ 2% (repeatability), ≤ 3% (intermediate precision)[2]
Limit of Detection (LOD) ~5 µM for small molecules< 0.04 µg/mL[1]0.1 - 13.9 ng/L (with MS detector)[3]
Limit of Quantification (LOQ) ~15 µM for small molecules< 0.12 µg/mL[1]-
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent and filtration.Derivatization may be required to improve volatility.
Analysis Time per Sample ~5-15 minutes~10-30 minutes~20-40 minutes
Destructive NoYesYes

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

qNMR offers a primary analytical method for determining purity and concentration without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.

    • Add a known volume (typically 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to the NMR tube.

    • Cap the tube and vortex until the sample and internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and an appropriate number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR Experimental Workflow

G qNMR Experimental Workflow for this compound Assay cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate result result calculate->result Final Assay Value

Caption: A streamlined workflow for the qNMR assay of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on its retention time.

    • Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For polar compounds like phenols, derivatization is often necessary to improve their volatility and thermal stability.

Methodology:

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

    • Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) ether derivative.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A capillary column suitable for the analysis of derivatized phenols (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of the derivatized this compound reference standard and create a series of calibration standards.

    • Sample Preparation: Derivatize a known amount of the sample as described above.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the derivatized sample solution.

    • Identify the peak for the derivatized analyte based on its retention time.

    • Quantify the amount of the analyte in the sample using the calibration curve.

Logical Comparison of Analytical Methods

G Comparison of Analytical Methods for this compound Assay cluster_attributes Key Attributes qNMR qNMR universality Universality qNMR->universality Universal response (primary method) sample_prep Sample Preparation qNMR->sample_prep Simple destructive Destructive qNMR->destructive No speed Analysis Speed qNMR->speed Fast HPLC HPLC HPLC->universality Compound-dependent (requires chromophore) HPLC->sample_prep Moderate HPLC->destructive Yes HPLC->speed Moderate sensitivity Sensitivity HPLC->sensitivity High GC GC GC->universality For volatile compounds GC->sample_prep Complex (derivatization often needed) GC->destructive Yes GC->speed Slow to Moderate GC->sensitivity Very High

Caption: A diagram illustrating the key attributes of qNMR, HPLC, and GC for the assay of this compound.

Conclusion

The choice of the most appropriate analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR is an excellent choice for a primary, non-destructive method that provides direct and accurate quantification without the need for a specific reference standard of the analyte. Its simple sample preparation and rapid analysis time make it highly efficient.

  • HPLC is a robust and widely accessible technique that offers high precision and accuracy for routine quality control. It is particularly suitable for the analysis of non-volatile impurities.

  • GC , especially when coupled with a mass spectrometer, provides the highest sensitivity and is ideal for the analysis of volatile impurities. However, the need for derivatization can add complexity to the sample preparation process.

For researchers and professionals in drug development, a combination of these techniques can provide a comprehensive understanding of the purity and quality of this compound. qNMR can be used for the definitive assignment of purity, while HPLC and GC can be employed for routine quality control and the detection of trace-level impurities.

References

A Comparative Guide to Reference Standards for the Analysis of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of reference standards for 3-Bromo-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into analytical methodologies, present comparative data, and provide detailed experimental protocols to aid in the selection of the most suitable reference standard for your analytical needs.

Analytical Techniques for Halogenated Phenols

The analysis of halogenated phenols such as this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Common derivatization methods include silylation, acylation, and alkylation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For phenolic compounds, reversed-phase HPLC with a UV detector is a common approach. This method may not require derivatization, simplifying sample preparation.

Comparison of Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical results. Below is a comparison of this compound with potential alternative reference standards. The analytical performance data presented are hypothetical and based on typical performance for the analysis of similar compounds by GC-MS and HPLC.

ParameterThis compound4-Fluorophenol4-(Trifluoromethyl)phenol
CAS Number 1214385-56-4[1]371-41-5[2]402-45-9[3]
Molecular Formula C₇H₄BrF₃O[1]C₆H₅FO[2]C₇H₅F₃O[3]
Molecular Weight 241.01 g/mol [4]112.10 g/mol [2]162.11 g/mol [3]
Typical Purity ≥97%[1]Certified Reference Material[2]≥97%
Physical Form Solid[1]White crystalline solid[5]Liquid
Storage Temperature Room Temperature[1]2-8°C[2]2-8°C
Hypothetical GC-MS Performance (after derivatization)
Limit of Detection (LOD)0.1 - 1 ng/mL0.1 - 1 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL0.5 - 5 ng/mL0.5 - 5 ng/mL
Linearity (R²)>0.995>0.995>0.995
Accuracy (% Recovery)90 - 110%90 - 110%90 - 110%
Precision (% RSD)<10%<10%<10%
Hypothetical HPLC-UV Performance
Limit of Detection (LOD)1 - 10 ng/mL1 - 10 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 50 ng/mL5 - 50 ng/mL5 - 50 ng/mL
Linearity (R²)>0.99>0.99>0.99
Accuracy (% Recovery)90 - 110%90 - 110%90 - 110%
Precision (% RSD)<15%<15%<15%

Experimental Protocols

GC-MS Analysis of this compound (with Silylation)

This protocol describes a general procedure for the analysis of this compound in a sample matrix using GC-MS after a silylation derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample solution, add a suitable internal standard (e.g., 4-Fluorophenol).

  • Adjust the pH of the sample to < 2 with a suitable acid (e.g., HCl).

  • Extract the sample with 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) by vortexing for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction twice more and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

HPLC-UV Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.

1. Sample Preparation

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Visualizing the Analytical Process

The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical approach to selecting an appropriate reference standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Extract extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute evaporate->reconstitute add_reagent Add Silylating Reagent reconstitute->add_reagent heat Heat add_reagent->heat cool Cool heat->cool gcms GC-MS Analysis cool->gcms data Data Acquisition & Processing gcms->data reference_standard_selection decision decision criterion criterion start Start: Need for Reference Standard criterion_purity Purity & Characterization start->criterion_purity Define Requirements end_select Select Reference Standard end_reject Re-evaluate Alternatives criterion_availability Commercial Availability & Cost criterion_purity->criterion_availability criterion_stability Chemical Stability criterion_availability->criterion_stability criterion_matrix Matrix Effects & Analyte Similarity criterion_stability->criterion_matrix decision_performance Acceptable Analytical Performance? criterion_matrix->decision_performance decision_performance->end_select Yes decision_performance->end_reject No

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data from formal inter-laboratory comparison or proficiency testing schemes specifically for 3-Bromo-4-(trifluoromethyl)phenol is limited. This guide provides a comparative overview of suitable analytical methodologies based on performance data from studies on structurally similar compounds, such as other halogenated and trifluoromethylated phenols. The experimental data presented is synthesized from these sources to offer a realistic expectation of method performance.

The analysis of this compound, an important intermediate in the synthesis of pharmaceuticals and agrochemicals, requires robust and reliable analytical methods for quality control, reaction monitoring, and environmental assessment. The primary techniques for the quantification of this and similar halogenated phenols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.

Inter-laboratory studies on other persistent organic pollutants (POPs) highlight that a target relative standard deviation of around 25% is often a benchmark for acceptable performance, though this can vary significantly based on the analyte, concentration, and matrix complexity.[1][2][3]

Comparison of Analytical Method Performance

The performance of analytical methods is critical for ensuring data quality and comparability between laboratories. The following table summarizes typical performance characteristics for the analysis of halogenated phenols using HPLC and GC-MS, providing a baseline for what can be expected for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a condensed mobile phase, with UV or mass spectrometric detection.Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometric detection.
Limit of Detection (LOD) < 0.04 µg/mL (HPLC-UV)[4][5] 0.1 - 14 ng/L (HPLC-MS/MS)[6][7]0.05 - 3 ng/g (in soil)[8]
Limit of Quantification (LOQ) < 0.12 µg/mL (HPLC-UV)[4][5] 0.1 - 0.7 µg/L (in Baijiu)[9]0.5 - 20 ng/g (in soil)[8]
Linearity (R²) ≥ 0.999[4][5]≥ 0.999[9]
Precision (RSD) Intra-day: ≤ 6.3% Inter-day: ≤ 5.2%[4][5] 0.4 - 11%[6][7]< 4%[9]
Accuracy (Recovery) 95.7% - 104.9%[4] 64% - 100%[6][7]87% - 115%[9] 88% - 106%[10]
Sample Preparation Dissolution and filtration for pure substances; Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex matrices.[6][7][11]LLE or SPE for aqueous samples; QuEChERS for solid matrices.[8][12] Derivatization may be required to improve volatility and peak shape.[13]
Advantages Suitable for non-volatile or thermally labile compounds; less complex sample preparation if derivatization is not needed.High sensitivity and selectivity; provides structural information for definitive identification.
Disadvantages May have matrix interference with UV detection; MS detection is more complex.Phenols can be challenging due to their polarity and potential for adsorption in the GC system; may require derivatization.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing results across different laboratories. Below are representative protocols for HPLC and GC-MS analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is adapted from validated procedures for the analysis of brominated and trifluoromethylated phenols.[4][5][11]

1. Instrumentation and Materials

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (for MS compatibility) or Phosphoric acid, and an analytical standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD at a suitable wavelength (e.g., 280 nm) or MS in Electrospray Ionization (ESI) negative mode.

3. Sample and Standard Preparation

  • Standard Preparation: Create a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: For drug formulations, dissolve a known amount in the mobile phase. For environmental samples (e.g., water), perform Solid-Phase Extraction (SPE) for cleanup and concentration.[6][7] Acidifying aqueous samples can prevent degradation.[6][7]

4. Quantification

  • Identify the this compound peak based on its retention time compared to the analytical standard.

  • Construct a calibration curve by plotting the peak area versus concentration for the standard solutions.

  • Quantify the analyte in the sample using the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of halogenated phenols, such as US EPA Method 528.[12][15]

1. Instrumentation and Materials

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low-polarity capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade), analytical standard of this compound. Optional: Derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions

  • Injector: Splitless mode at 275 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 8 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • MS Conditions:

    • Source Temperature: 280 °C.

    • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

3. Sample and Standard Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution in dichloromethane. Create working standards for calibration via serial dilution.

  • Sample Preparation: Use an appropriate extraction method such as LLE or SPE. Concentrate the extract to a final volume of 1 mL.

  • Derivatization (if necessary): If poor peak shape or low response is observed, derivatization may be required. Silylation is a common approach for phenols.[13]

4. Quantification

  • Identify the analyte by its retention time and mass spectrum.

  • For quantification, use characteristic ions in SIM mode.

  • Generate a calibration curve from the standards and calculate the concentration in the sample extract.

Visualized Workflows and Relationships

Diagrams help clarify complex processes and relationships, which is essential for standardizing procedures across laboratories.

G General Analytical Workflow for this compound cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis A Sample Collection & Preservation B Sample Preparation A->B C Extraction (LLE, SPE, QuEChERS) B->C D Cleanup & Concentration C->D E Derivatization (Optional, for GC-MS) D->E If needed F Instrumental Analysis (HPLC or GC-MS) D->F E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Quantification (Calibration Curve) H->I J Reporting & Review I->J

Caption: A typical experimental workflow for the analysis of halogenated phenols.

G Key Factors Influencing Inter-Laboratory Comparability center Analytical Result Variability method Methodology method->center sample Sample Matrix sample->center lab Laboratory Environment lab->center qc Quality Control qc->center m1 Extraction Efficiency m1->method m2 Instrument Calibration m2->method m3 Choice of Method (GC vs HPLC) m3->method m4 Derivatization Yield m4->method s1 Matrix Interferences s1->sample s2 Analyte Stability s2->sample s3 Sample Homogeneity s3->sample l1 Analyst Skill l1->lab l2 Reagent Purity l2->lab l3 Instrument Condition l3->lab q1 Use of CRMs q1->qc q2 Internal Standards q2->qc q3 Proficiency Testing Participation q3->qc

Caption: Factors contributing to variability in inter-laboratory analytical results.

References

Stability Under Scrutiny: A Comparative Guide to 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a compound is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the stability of 3-Bromo-4-(trifluoromethyl)phenol under various stress conditions. Due to the limited availability of direct stability studies on this specific compound, this document outlines a comprehensive testing protocol based on established methods for phenolic compounds and compares its known properties with those of similar halogenated and trifluoromethylated phenols.

Comparative Analysis of Physicochemical Properties

To provide a baseline for comparison, the following table summarizes the key physicochemical properties of this compound and two structurally related compounds. These properties can influence a compound's stability and degradation pathways.

PropertyThis compound4-Bromo-3-(trifluoromethyl)phenol3-Bromo-5-(trifluoromethyl)phenol
CAS Number 1214385-56-4[1]320-49-0[2]1025718-84-6[3]
Molecular Formula C₇H₄BrF₃O[1]C₇H₄BrF₃O[2]C₇H₄BrF₃O[3]
Molecular Weight 241.01 g/mol [1]241.01 g/mol [2]241.00 g/mol [3]
Physical Form Solid[1]Solid[4]Solid
Storage Conditions Keep in a dark place, sealed in dry, room temperature[1]Room Temperature[4]Not specified
Melting Point Not specified44-46°C[4]Not specified
Boiling Point Not specified61-63 °C at 3.5-4.0 Torr[4]Not specified

Proposed Stability Testing Protocols

The following experimental protocols are designed to rigorously evaluate the stability of this compound under various stress conditions, including thermal, photolytic, pH-dependent, and oxidative stress.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solution of This compound C Thermal Stress (e.g., 40°C, 60°C, 80°C) A->C D Photostability (ICH Q1B guidelines) A->D E pH Variation (e.g., pH 2, 7, 10) A->E F Oxidative Stress (e.g., H₂O₂) A->F B Prepare solutions of alternative phenols B->C B->D B->E B->F G Time-point sampling (e.g., 0, 24, 48, 72 hours) C->G D->G E->G F->G H HPLC-UV analysis for parent compound G->H I LC-MS analysis for degradation products G->I J Calculate degradation percentage H->J K Identify major degradation products I->K L Determine degradation kinetics J->L K->L

Workflow for stability testing of phenolic compounds.
Methodologies

  • Stock Solution Preparation: A stock solution of this compound (e.g., 1 mg/mL) will be prepared in a suitable solvent such as methanol or acetonitrile.

  • Thermal Stability: Aliquots of the stock solution will be stored in controlled temperature chambers at 40°C, 60°C, and 80°C. Samples will be withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours) and analyzed.

  • Photostability: The photostability of the compound will be assessed according to ICH Q1B guidelines. Samples will be exposed to a light source capable of emitting a specified visible and UVA output. Control samples will be kept in the dark to exclude thermal degradation.

  • pH Stability: The stability of the compound will be evaluated in acidic (e.g., pH 2, hydrochloric acid), neutral (e.g., pH 7, phosphate buffer), and basic (e.g., pH 10, borate buffer) conditions. The solutions will be stored at a controlled temperature.

  • Oxidative Stability: The compound will be exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to assess its susceptibility to oxidation.

Analytical Method

The concentration of this compound and the formation of any degradation products will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Peak purity and the identification of degradation products will be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Degradation Pathway

While specific degradation products for this compound are not documented, a hypothetical degradation pathway can be proposed based on the known degradation of phenol. Under aerobic conditions, the degradation of phenol is often initiated by hydroxylation to form catechol, which is then subject to ring cleavage.[5][6][7][8][9]

G A This compound B Hydroxylation A->B Oxidative Stress C Brominated and Trifluoromethylated Catechol Intermediate B->C D Ring Cleavage (ortho or meta) C->D E Aliphatic Acids and Further Degradation Products D->E

A potential degradation pathway for this compound.

This proposed pathway suggests that under oxidative stress, this compound could be hydroxylated to form a catechol-like intermediate. Subsequent enzymatic or chemical ring cleavage would then lead to the formation of smaller, more polar degradation products. The presence of the bromine and trifluoromethyl groups may influence the rate and specific products of this degradation process.

Conclusion

This guide provides a framework for the systematic evaluation of the stability of this compound. The execution of these proposed experimental protocols will generate crucial data to understand its degradation profile, enabling researchers to handle and store the compound appropriately and to develop robust analytical methods. A thorough understanding of its stability is paramount for its successful application in research and development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on information for structurally similar compounds, this chemical should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is mandatory.

  • Respiratory Protection: If working with the solid form where dust generation is possible, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All manipulations of this compound should be performed in a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible.

Waste Segregation and Collection: The Primary Disposal Route

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[1]

Step-by-Step Segregation and Collection Procedure:

  • Solid Waste:

    • Collect unadulterated this compound waste in a dedicated, clearly labeled, and sealable container.

    • Contaminated disposable materials, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, sealed, and appropriately labeled waste container.[1]

    • This waste stream should be kept separate from other halogenated and non-halogenated solvent wastes to prevent potentially dangerous reactions.[1]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its potential hazards (e.g., "Toxic," "Irritant").[1]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area.

    • Ensure containers are kept away from heat, sparks, and open flames.[1]

    • Store separately from incompatible materials, particularly strong oxidizing agents.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • Provide the disposal company with a comprehensive list of the waste's chemical composition and any known hazards.[1] The primary disposal method for such compounds is typically high-temperature incineration.[1]

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes key information extrapolated from data on structurally similar compounds.

PropertyValueSource Analogy
Molecular Formula C₇H₄BrF₃O-
Molecular Weight 241.01 g/mol -
Boiling Point 237.9 ± 35.0 °C (Predicted)JHECHEM CO LTD
Potential Hazards Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Safety Data Sheets for similar compounds.

Advanced Laboratory Pre-Treatment: Chemical Degradation (for experienced personnel only)

Disclaimer: The following experimental protocol is a generalized procedure for reductive dehalogenation of aryl bromides and has not been specifically validated for this compound. This procedure should only be attempted by trained chemists with a thorough understanding of the potential risks. A comprehensive risk assessment must be conducted prior to undertaking this or any similar procedure.

Reductive dehalogenation is a chemical method that can be used to remove halogen atoms from an aromatic ring.[2][3] This can render the compound less toxic before it is collected for final disposal. Catalytic hydrogenation is a common method for reductive dehalogenation.[2][3]

Generalized Experimental Protocol for Reductive Dehalogenation:

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • A suitable solvent (e.g., ethanol or methanol)

  • Hydrogen source (e.g., hydrogen gas from a cylinder or a hydrogen generator)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite or a similar filter aid)

Procedure:

  • In a chemical fume hood, dissolve a known quantity of this compound in a suitable solvent in a reaction flask.

  • Carefully add a catalytic amount of Pd/C to the solution. The catalyst loading is typically between 1-10 mol% relative to the substrate.

  • The reaction mixture is then placed under a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen or a Parr hydrogenator for reactions at elevated pressure.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen from the reaction vessel.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filter cake should be handled as hazardous waste containing palladium.

  • The resulting solution contains the dehalogenated product, 4-(trifluoromethyl)phenol. While the bromine atom has been removed, this product is still a hazardous chemical and must be collected and disposed of as hazardous waste.

Safety Considerations for Reductive Dehalogenation:

  • Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. The catalyst should always be handled when wet with solvent.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_decision Is the material waste? ppe->waste_decision fume_hood->waste_decision segregate Segregate as Halogenated Organic Waste waste_decision->segregate Yes label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in a cool, dry, well-ventilated area label_container->store pretreatment_decision Is in-lab pre-treatment for detoxification feasible and necessary? store->pretreatment_decision contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company end End: Professional Disposal contact_ehs->end pretreatment_decision->contact_ehs No dehalogenation Perform Reductive Dehalogenation (Experienced Personnel Only) pretreatment_decision->dehalogenation Yes collect_treated_waste Collect Treated Waste (Still Hazardous) dehalogenation->collect_treated_waste collect_treated_waste->contact_ehs

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-4-(trifluoromethyl)phenol

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe operational workflow, from preparation to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer additional protection against splashes.[1][7][8]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended.[8] For direct handling or situations with a higher risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[2][8] Gloves must be changed immediately if they become contaminated.[8]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned laboratory coat is required.[1][8] For tasks with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][8]
Respiratory NIOSH/MSHA or European Standard EN 149 Approved RespiratorA respirator with an organic vapor cartridge is recommended if handling outside of a fume hood or if aerosolization is possible.[7][9]

Operational and Disposal Plans

A clear and methodical approach to handling and disposal is crucial for minimizing exposure and preventing environmental contamination.

Experimental Protocol: Safe Handling and Use
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound to contain any potential spills or vapors.[1][8]

    • Before starting, ensure that all necessary equipment, such as beakers, stir bars, and solvents, are assembled inside the fume hood.

    • Verify that the nearest emergency shower and eyewash station are unobstructed and have been recently tested.[10]

  • Handling:

    • All weighing and transferring of this compound must be conducted within the designated area of the fume hood.

    • Use caution to avoid creating dust when handling the solid material.

    • Keep all containers of this compound tightly sealed when not in use.[4][6][9]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, ensuring that no part of your skin touches the potentially contaminated outer surfaces. Gloves should be removed last.

    • Thoroughly wash your hands with soap and water after the procedure is complete.[5][6]

Disposal Plan
  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, such as used gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[10]

  • Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][10]

    • Do not dispose of this compound or its waste down the drain.[4][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Instructions
Skin Contact Rapid decontamination is crucial.[2] Immediately remove all contaminated clothing, including leather items like belts and watchbands.[2][3] Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available.[2][3] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, making sure to hold the eyelids open.[2][5][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[4][5][9] If breathing is difficult or has stopped, administer artificial respiration, but be aware that it may be hazardous to the person providing aid if the inhaled material is toxic. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4][5] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

prep Preparation - Designate Fume Hood Area - Assemble Equipment - Check Emergency Stations ppe Don PPE - Goggles & Face Shield - Double Gloves - Lab Coat prep->ppe Proceed to handling Handling in Fume Hood - Weighing - Transferring - Reaction Setup ppe->handling Proceed to post_handling Post-Handling - Decontaminate Surfaces - Seal Containers handling->post_handling Upon Completion waste Waste Segregation - Solid Waste Container - Liquid Waste Container post_handling->waste Segregate de_ppe Doff PPE & Wash Hands post_handling->de_ppe After Cleanup disposal Waste Disposal - Contact EHS Office - Follow Regulations waste->disposal For

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.